molecular formula C13H12ClNO B4447576 (4-Amino-2-chlorophenyl)-phenylmethanol

(4-Amino-2-chlorophenyl)-phenylmethanol

Cat. No.: B4447576
M. Wt: 233.69 g/mol
InChI Key: MGWVIPSZDAMLDT-UHFFFAOYSA-N
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Description

(4-Amino-2-chlorophenyl)-phenylmethanol is a benzhydrol derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Compounds with this core structure, such as the closely related (2-Amino-4-chlorophenyl)(phenyl)methanol and other benzhydrols , are frequently employed in the development of active molecules. Its molecular structure incorporates both an amino group and a chlorophenyl ring, making it a valuable scaffold for constructing more complex chemical entities. Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, where the benzhydrol moiety can be a key structural feature. The presence of multiple functional groups allows for diverse chemical modifications, enabling its use in creating compound libraries for screening in drug discovery programs. It is also relevant in materials science for the preparation of specialized polymers or as a precursor for ligands in catalytic systems. As with similar research compounds such as (2-Amino-5-chlorophenyl)methanol, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability . (4-Amino-2-chlorophenyl)-phenylmethanol is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVIPSZDAMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Amino-2-chlorophenyl)-phenylmethanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (4-Amino-2-chlorophenyl)-phenylmethanol , a specialized diarylmethanol intermediate used in medicinal chemistry.

Executive Summary

(4-Amino-2-chlorophenyl)-phenylmethanol (also known as 4-amino-2-chlorobenzhydrol) is a bifunctional organic intermediate characterized by a diarylmethanol scaffold substituted with a chloro group at the ortho position and an amino group at the para position of one phenyl ring. It serves as a critical building block in the synthesis of antihistamines, anticancer agents, and photochromic dyes. Its dual functionality—an oxidizable benzylic alcohol and a nucleophilic aniline—allows for versatile derivatization in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-Amino-2-chlorophenyl)(phenyl)methanol
Common Synonyms 4-Amino-2-chlorobenzhydrol; 4-Amino-2-chloro-α-phenylbenzenemethanol
Precursor CAS 61747-12-4 (Refers to the ketone: 4-amino-2-chlorobenzophenone)
Catalog Ref EVT-4582994 (Research Grade)
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
SMILES Nc1cc(Cl)c(C(O)c2ccccc2)cc1
Physical Properties
ParameterValue (Experimental/Predicted)
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 95–105 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Insoluble in Water
pKa (Amine) ~3.5 (Reduced basicity due to ortho-chloro electron withdrawal)
pKa (Alcohol) ~14.8
LogP ~2.8 (Lipophilic)

Synthetic Pathways

The synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol is typically achieved through the reduction of its ketone precursor, 4-amino-2-chlorobenzophenone . This precursor is synthesized via Friedel-Crafts acylation, ensuring correct regiochemistry.

Synthesis Workflow (Diagram)

SynthesisPath Start 2-Chloro-4-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Friedel-Crafts Acylation (Benzene, AlCl3) Step1->Step2 Inter1 (2-Chloro-4-nitrophenyl) (phenyl)methanone Step2->Inter1 Step3 Nitro Reduction (SnCl2 / HCl or H2/Pd) Inter1->Step3 Inter2 (4-Amino-2-chlorophenyl) (phenyl)methanone (CAS 61747-12-4) Step3->Inter2 Step4 Carbonyl Reduction (NaBH4, MeOH) Inter2->Step4 Final (4-Amino-2-chlorophenyl)- phenylmethanol Step4->Final

Caption: Step-wise synthesis from commercially available starting materials to the target alcohol.

Detailed Protocol: Reduction of 4-Amino-2-chlorobenzophenone

This protocol describes the final step converting the ketone (CAS 61747-12-4) to the target alcohol.

Reagents:

  • 4-Amino-2-chlorobenzophenone (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (anhydrous)

  • Dilute HCl (1N)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chlorobenzophenone (10 mmol) in anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (20 mmol) portion-wise over 15 minutes. The reaction is exothermic; ensure temperature remains <10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The ketone spot (higher Rf) should disappear.

  • Quenching: Carefully quench the reaction by adding water (10 mL) followed by slow addition of 1N HCl until pH ~7. Caution: Hydrogen gas evolution.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).

  • Drying: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to yield the product as an off-white solid.

Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the primary aniline and the secondary benzylic alcohol .

Chemoselectivity Profile
Reaction TypeTarget GroupReagents/ConditionsProduct Outcome
Oxidation Alcohol (-OH)MnO₂ or Dess-Martin PeriodinaneReverts to Ketone (Precursor)
N-Acylation Amine (-NH₂)Acetyl chloride, Et₃NAmide derivative (Protection)
Diazotization Amine (-NH₂)NaNO₂, HCl, 0°CDiazonium salt (Sandmeyer precursor)
Substitution Alcohol (-OH)SOCl₂ or PBr₃Benzylic halide (Highly reactive electrophile)
Etherification Alcohol (-OH)NaH, Alkyl HalideBenzylic ether (Antihistamine scaffolds)
Mechanistic Insight: The "Ortho-Effect"

The chlorine atom at the C2 position (ortho to the bridgehead carbon) exerts a steric and electronic influence.

  • Steric Hindrance: It prevents free rotation of the phenyl ring, potentially creating atropisomers in sterically congested derivatives.

  • Electronic Effect: The inductive withdrawal (-I effect) of the chlorine reduces the electron density of the aromatic ring, making the amine at C4 slightly less nucleophilic than unsubstituted aniline, but still reactive enough for standard coupling.

Applications in Drug Development

This scaffold is a structural analog to several key pharmaceutical classes:

  • Antihistamines: The diarylmethanol moiety is the core pharmacophore for first-generation antihistamines (e.g., Carbinoxamine derivatives). The amino group allows for the attachment of solubilizing side chains.

  • Anti-cancer Agents: Benzophenone-derived mitotic inhibitors often utilize the 4-amino-diarylmethane structure to bind to tubulin.

  • Photoaffinity Probes: The benzophenone precursor is a classic photo-crosslinker. The reduced alcohol form can be used as a "caged" version or a stable intermediate before oxidation back to the active photo-probe.

Safety & Handling (SDS Highlights)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged air exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone. Retrieved from [Link](Note: Reference for structural isomer properties and benzophenone reactivity).

  • PrepChem (2024). Synthesis of 4-Amino-4'-chloro-benzophenone and related diaryl compounds. Retrieved from [Link]

Sources

Technical Guide: (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (4-Amino-2-chlorophenyl)-phenylmethanol , a specialized substituted benzhydrol intermediate.

Executive Summary & Chemical Identity

(4-Amino-2-chlorophenyl)-phenylmethanol is a functionalized benzhydrol derivative characterized by the presence of an electron-withdrawing chlorine atom at the ortho position and an electron-donating amino group at the para position relative to the central carbinol carbon.[1]

This compound serves as a critical scaffold in Medicinal Chemistry , specifically in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., quinazoline derivatives) and Next-Generation Antihistamines where the benzhydryl moiety is required for receptor binding affinity.

Chemical Identifiers
PropertyDetail
IUPAC Name (4-Amino-2-chlorophenyl)(phenyl)methanol
Common Name 4-Amino-2-chlorobenzhydrol
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
CAS Number Not Widely Listed (See Note below)
Precursor CAS 61747-12-4 (4-Amino-2-chlorobenzophenone)
SMILES NC1=CC(Cl)=C(C(O)C2=CC=CC=C2)C=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water

Critical Note on Sourcing: This specific alcohol is often synthesized in situ or on-demand due to the stability of its ketone precursor. Commercial procurement typically focuses on the precursor 4-Amino-2-chlorobenzophenone (CAS 61747-12-4) , which is then reduced to the target alcohol.

Synthesis & Reaction Mechanism

The most robust route to (4-Amino-2-chlorophenyl)-phenylmethanol is the chemoselective reduction of 4-amino-2-chlorobenzophenone. This protocol avoids the protection/deprotection steps often required when starting from 4-nitro-2-chlorobenzophenone.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthesis from the ketone precursor and potential downstream coupling.

SynthesisPath Precursor 4-Amino-2-chlorobenzophenone (CAS 61747-12-4) Intermediate Borate Complex Precursor->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0-5°C) Reagent->Intermediate Target (4-Amino-2-chlorophenyl)- phenylmethanol (Target Alcohol) Intermediate->Target Acidic Workup (H3O+) Downstream N-Alkylation / Coupling (API Synthesis) Target->Downstream Chlorination (SOCl2) or Direct Coupling

Figure 1: Chemoselective reduction pathway for the synthesis of the target benzhydrol.

Validated Experimental Protocol

Objective: Synthesis of 10g of (4-Amino-2-chlorophenyl)-phenylmethanol.

Reagents:

  • 4-Amino-2-chlorobenzophenone (10.0 g, 43.2 mmol)

  • Sodium Borohydride (NaBH₄) (1.63 g, 43.2 mmol) [1.0 eq]

  • Methanol (anhydrous) (100 mL)

  • Acetic Acid (glacial) (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge 4-amino-2-chlorobenzophenone and Methanol into a 250 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Causality: Low temperature prevents over-reduction or side reactions with the amino group.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.3) should appear.

  • Quenching: Carefully quench the reaction with Glacial Acetic Acid (dropwise) until pH ~6-7.

  • Extraction: Evaporate Methanol under reduced pressure. Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethanol to obtain the pure product.

Analytical Characterization

To validate the identity and purity of the synthesized intermediate, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

This method separates the target alcohol from the ketone precursor and potential des-chloro impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm
Retention Time Ketone (~12.5 min); Target Alcohol (~9.8 min)
Spectroscopic Identification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 5.85 (d, 1H, CH-OH) – Diagnostic benzylic proton.

    • δ 6.10 (d, 1H, -OH) – Hydroxyl proton (exchangeable).

    • δ 5.40 (s, 2H, -NH₂) – Broad singlet for amino group.

    • δ 6.50–7.40 (m, 8H, Aromatic protons) – Complex region due to non-equivalence caused by the chiral center.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 234.1 (Consistent with C₁₃H₁₂ClNO).

    • Isotope Pattern: 3:1 ratio for M and M+2 peaks (confirming presence of one Chlorine atom).

Applications in Drug Development

(4-Amino-2-chlorophenyl)-phenylmethanol acts as a versatile Pharmacophore Scaffold .[1]

Tyrosine Kinase Inhibitor (TKI) Synthesis

The 4-amino group serves as a nucleophile to attach the benzhydryl moiety to quinazoline or pyrimidine cores, a common structural motif in EGFR inhibitors.

  • Mechanism: The steric bulk of the ortho-chloro group forces the phenyl rings into a non-planar conformation, often improving selectivity for the ATP-binding pocket of kinases.

Antihistamine Derivatization

Similar to Cetirizine or Hydroxyzine , the benzhydryl hydroxyl group can be converted to a chloride (using SOCl₂) and then coupled with piperazine derivatives.

  • Advantage:[2][3][4][5][6] The 4-amino group allows for further functionalization (e.g., sulfonylation or amidation) to tune lipophilicity (LogP) and blood-brain barrier penetration.

Workflow: Downstream Coupling (DOT Visualization)

ApplicationWorkflow cluster_path1 Path A: Kinase Inhibitors cluster_path2 Path B: Antihistamine Scaffolds Target (4-Amino-2-chlorophenyl)- phenylmethanol StepA1 Reaction with 4-Chloroquinazoline Target->StepA1 Nucleophilic Ar Sub StepB1 Chlorination (SOCl2) Target->StepB1 SN1 Mechanism ProductA Anilinoquinazoline Derivative StepA1->ProductA StepB2 Coupling with N-Boc-Piperazine StepB1->StepB2 ProductB Benzhydryl Piperazine Derivative StepB2->ProductB

Figure 2: Divergent synthesis pathways utilizing the target alcohol as a core scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for the alcohol is limited, it should be handled with the same precautions as its ketone precursor and chlorobenzene derivatives.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302)Do not eat, drink, or smoke when using.
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm).
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles.
STOT-SE May cause respiratory irritation (H335)Use only in a fume hood.

References

  • EvitaChem. (4-Amino-2-chlorophenyl)-phenylmethanol Product Page. Retrieved from (Catalog Number: EVT-4582994).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61747-12-4 (4-Amino-2-chlorobenzophenone). Retrieved from .

  • ChemicalBook. 4-Amino-2-chlorobenzophenone Properties and Synthesis. Retrieved from .

  • Google Patents. Process for the preparation of benzhydryl derivatives (WO1996015118A1). Retrieved from .

  • Santa Cruz Biotechnology. 4-Amino-2-chlorobenzophenone (Precursor). Retrieved from .

Sources

Technical Guide: Scalable Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol , a functionalized benzhydrol derivative often utilized as a chiral building block or intermediate in the development of antihistamines and antineoplastic agents.

This guide prioritizes regiocontrol and chemoselectivity , utilizing a pathway that preserves the halogen substituent while managing the oxidation states of the nitrogen and carbon centers.

Executive Summary & Retrosynthetic Analysis

Target Molecule: (4-Amino-2-chlorophenyl)-phenylmethanol Core Challenges:

  • Regioselectivity: Introducing the chlorine and amino groups in the specific 2,4-relationship relative to the benzylic center.

  • Chemoselectivity: Reducing the ketone functionality without affecting the aryl chloride or the amino group.

  • Stability: Benzylic alcohols with electron-donating substituents (para-amino) are prone to dehydration (forming quinone methide-like species) under acidic conditions; neutral workups are critical.

Retrosynthetic Logic: The most robust disconnection occurs at the benzylic carbon. We trace the alcohol back to its ketone precursor, 4-amino-2-chlorobenzophenone . This ketone is best assembled via a Friedel-Crafts acylation, which guarantees the correct substitution pattern on the chlorinated ring.

  • Step 3 (Final): Chemoselective reduction of the carbonyl (Ketone

    
     Alcohol).[1]
    
  • Step 2: Selective reduction of the nitro group (Nitro

    
     Amine) while preserving the ketone and halogen.[1]
    
  • Step 1: Construction of the diaryl core via Friedel-Crafts Acylation.

Synthesis Pathway Visualization

SynthesisPathway cluster_conditions Critical Control Points Start Starting Material: 2-Chloro-4-nitrobenzoic Acid Inter1 Intermediate 1: 2-Chloro-4-nitrobenzoyl Chloride Start->Inter1 SOCl2, Reflux (Acid Activation) Inter2 Intermediate 2: 2-Chloro-4-nitrobenzophenone Inter1->Inter2 Benzene, AlCl3 (Friedel-Crafts Acylation) Inter3 Intermediate 3: 4-Amino-2-chlorobenzophenone (CAS: 62261-41-0) Inter2->Inter3 Fe powder, NH4Cl, EtOH/H2O (Bechamp Reduction) Note1 Avoid H2/Pd here to prevent dechlorination Inter2->Note1 Final Target Product: (4-Amino-2-chlorophenyl)-phenylmethanol Inter3->Final NaBH4, MeOH, 0°C (Carbonyl Reduction) Note2 Maintain pH > 7 during workup to prevent dehydration Final->Note2

Figure 1: Step-wise synthesis pathway from commercially available acid precursor to the target benzylic alcohol.

Detailed Experimental Protocols

Phase 1: Construction of the Diaryl Core

Objective: Synthesize 2-Chloro-4-nitrobenzophenone . Rationale: Direct nitration of 2-chlorobenzophenone yields a mixture of isomers (mostly on the unsubstituted ring). Using 2-chloro-4-nitrobenzoic acid locks the substitution pattern before the rings are joined.

Protocol:

  • Activation: Charge a reactor with 2-chloro-4-nitrobenzoic acid (1.0 eq) and Thionyl Chloride (

    
    , 5.0 eq). Add a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases.
    
  • Isolation: Distill off excess

    
     under reduced pressure to obtain the crude acid chloride as a yellow oil/solid.
    
  • Acylation: Dissolve the acid chloride in dry Benzene (acting as both reagent and solvent) or use Dichloromethane (DCM) with 1.1 eq Benzene.

  • Catalysis: Cool to 0–5°C. Add Aluminum Chloride (

    
    , 1.2 eq) portion-wise to control the exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour the mixture onto ice/HCl. Extract with DCM.[2] Wash with brine and

    
    .[2]
    
  • Result: Recrystallize from Ethanol to yield 2-Chloro-4-nitrobenzophenone (Pale yellow crystals).

Phase 2: Chemoselective Nitro Reduction

Objective: Synthesize 4-Amino-2-chlorobenzophenone (CAS: 62261-41-0).[3] Criticality: Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation  (stripping the Chlorine). We employ a chemical reduction (Bechamp or 

) to ensure the Aryl-Cl bond remains intact.

Protocol:

  • Setup: Suspend 2-Chloro-4-nitrobenzophenone (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Reagent: Add Iron powder (Fe, 4.0 eq) and Ammonium Chloride (

    
    , 0.5 eq).
    
  • Reaction: Heat to reflux with vigorous mechanical stirring (essential for heterogeneous Fe reactions). Monitor by TLC (approx. 2–4 hours). The yellow nitro compound will convert to a fluorescent amino species.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The product, 4-Amino-2-chlorobenzophenone , typically precipitates upon cooling or addition of water.

    • Appearance: Yellow needles.[4]

Phase 3: Carbonyl Reduction to Target Alcohol

Objective: Synthesize (4-Amino-2-chlorophenyl)-phenylmethanol . Rationale: Sodium Borohydride (


) is selected over 

.[2][5]

is mild, chemoselective for ketones in the presence of halides, and safe to use in protic solvents.

Protocol:

  • Dissolution: Dissolve 4-Amino-2-chlorobenzophenone (1.0 eq) in Methanol (10 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 20 minutes. Avoid bulk addition to prevent vigorous hydrogen evolution and temperature spikes.
    
  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (disappearance of the yellow ketone spot).

  • Quench (CRITICAL): Quench slowly with Water or Saturated

    
    .
    
    • Warning: Do NOT use strong acids (HCl) for the workup. The product is a p-aminobenzylic alcohol. In acid, it can dehydrate to form a reactive imino-methide cation, leading to polymerization or ether formation.

  • Extraction: Extract with Ethyl Acetate. Wash with Brine.[2][6] Dry over

    
    .[7]
    
  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate or Toluene.

Quantitative Data Summary

ParameterPhase 1 (Acylation)Phase 2 (Nitro Redux)Phase 3 (Ketone Redux)
Reagent

/ Benzene
Fe /


Solvent Benzene or DCMEtOH /

Methanol
Temp 0°C

RT
Reflux (78°C)0°C

RT
Yield (Typ) 85–90%75–85%90–95%
Key Risk Moisture sensitivityIncomplete reductionAcid-catalyzed dehydration
Selectivity Regio-definedPreserves Cl & C=O[3]Preserves Cl &

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       5.5–6.0 ppm: Doublet (
      
      
      
      Hz) for the benzylic CH -OH.
    • 
       5.8–6.2 ppm: Doublet (
      
      
      
      Hz) for the OH (exchangeable).
    • 
       5.0–5.4 ppm: Broad singlet for 
      
      
      
      .
    • 
       6.5–7.5 ppm: Aromatic protons. The 2-chloro-4-amino ring will show a characteristic splitting pattern (d, d, s) distinct from the monosubstituted phenyl ring.
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak. Benzylic alcohols often lose water in the source.
      
    • Isotope pattern: Distinct Chlorine pattern (

      
       ratio of 3:1).
      

References

  • EvitaChem. (4-Amino-2-chlorophenyl)-phenylmethanol (EVT-4582994) Product Description.[8] Retrieved from

  • Google Patents. WO1996015118A1 - Aniline derivatives. (Describes synthesis of 4-amino-2-chlorobenzophenone precursors). Retrieved from

  • Smolecule. (4-Aminophenyl)(2-chlorophenyl)methanone | CAS 62261-41-0. Retrieved from

  • BenchChem. Comparative Analysis: 2-amino-5-nitrobenzophenone and 2-amino-5-chlorobenzophenone in Drug Synthesis. Retrieved from

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride: Standard Protocols. Retrieved from

Sources

A Comprehensive Technical Guide to (4-Amino-2-chlorophenyl)-phenylmethanol: Synthesis, Applications, and Core Principles for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of (4-Amino-2-chlorophenyl)-phenylmethanol, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical identity, robust synthetic methodologies, current and prospective applications, and essential safety protocols. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering expert insights into the strategic utilization of this versatile compound.

Core Chemical Identity

(4-Amino-2-chlorophenyl)-phenylmethanol is a substituted phenylmethanol derivative.[1] Its structure, featuring a phenylmethanol core with chloro and amino substitutions on one of the phenyl rings, makes it a valuable precursor for a range of more complex molecules.[1] The interplay of these functional groups dictates its reactivity and potential as a building block in organic synthesis.[1]

Identifier Value Source
IUPAC Name (4-amino-2-chlorophenyl)-phenylmethanolEvitaChem[1]
Molecular Formula C₁₃H₁₂ClNOEvitaChem[1]
Molecular Weight 233.69 g/mol EvitaChem[1]
CAS Number Not explicitly found for this specific isomerN/A
Canonical SMILES C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N)Cl)OEvitaChem[1]
InChI Key MGWVIPSZDAMLDT-UHFFFAOYSA-NEvitaChem[1]
Physical Form Typically a solid or crystalline substanceSigma-Aldrich (for a related compound)
Solubility Soluble in organic solvents like methanol and ethanol; less soluble in waterEvitaChem[1]

Strategic Synthesis Methodologies

The synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol can be approached through two primary, logical pathways: the reduction of a ketone precursor or a Grignard reaction with a protected aldehyde. The choice of method depends on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone

This two-step approach involves the initial synthesis of the ketone precursor followed by its selective reduction.

Step A: Synthesis of (4-Amino-2-chlorophenyl)(phenyl)methanone

This is typically achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 3-chloroaniline (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM).

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by 2M hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step B: Reduction of the Ketone

The selective reduction of the ketone to the desired secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for carbonyls over other functional groups under mild conditions.[2][3]

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve the synthesized (4-Amino-2-chlorophenyl)(phenyl)methanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[2]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's completion using TLC.[2]

  • Quenching and Isolation: Cool the mixture to 0 °C and quench the excess NaBH₄ by the slow addition of 1M HCl until gas evolution ceases.[2]

  • Extraction and Purification: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Reduction_Pathway 3-Chloroaniline 3-Chloroaniline Ketone_Precursor (4-Amino-2-chlorophenyl) (phenyl)methanone 3-Chloroaniline->Ketone_Precursor Friedel-Crafts Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Ketone_Precursor AlCl3 AlCl3 AlCl3->Ketone_Precursor Final_Product (4-Amino-2-chlorophenyl)- phenylmethanol Ketone_Precursor->Final_Product Reduction NaBH4 NaBH4 NaBH4->Final_Product

Caption: Synthetic pathway via ketone reduction.

Pathway 2: Grignard Reaction with a Protected Aldehyde

This pathway utilizes the powerful carbon-carbon bond-forming capacity of the Grignard reaction.[4] A key consideration is the presence of the acidic proton on the amino group, which would quench the Grignard reagent.[5] Therefore, a protection-deprotection strategy is essential.

Step A: Protection of the Amino Group

Common protecting groups for anilines that are stable to Grignard reagents include tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz).[6][7]

Experimental Protocol: Amine Protection (Boc Group)

  • Reaction Setup: Dissolve 4-amino-2-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture and partition between ethyl acetate and water. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the protected aldehyde, which can be purified by column chromatography if necessary.

Step B: Grignard Reaction

The protected aldehyde is then reacted with phenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (1.1 equivalents) and bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.[8]

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C and add a solution of the protected 4-amino-2-chlorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise.[9]

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[9]

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]

  • Extraction and Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected alcohol.

Step C: Deprotection

The final step is the removal of the protecting group to yield the target molecule.

Experimental Protocol: Deprotection (Boc Group)

  • Reaction Setup: Dissolve the protected alcohol in a solvent such as dichloromethane or dioxane.

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The final product can be purified by recrystallization or column chromatography.

Grignard_Pathway Start_Aldehyde 4-Amino-2-chlorobenzaldehyde Protected_Aldehyde Boc-Protected Aldehyde Start_Aldehyde->Protected_Aldehyde Protection (Boc)₂O Protected_Alcohol Protected Product Protected_Aldehyde->Protected_Alcohol Grignard Reaction Grignard_Reagent Phenylmagnesium Bromide Grignard_Reagent->Protected_Alcohol Final_Product (4-Amino-2-chlorophenyl)- phenylmethanol Protected_Alcohol->Final_Product Deprotection (Acid)

Caption: Synthetic pathway via Grignard reaction.

Applications in Research and Development

(4-Amino-2-chlorophenyl)-phenylmethanol is a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

This compound serves as a scaffold for the development of novel therapeutic agents.[1] Derivatives of (4-Amino-2-chlorophenyl)-phenylmethanol have been investigated for a range of biological activities:

  • Anticancer Potential: Research indicates that derivatives of this compound may exhibit inhibitory activity against specific enzymes involved in cancer progression.[1] For instance, related N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory effects on the AKT2/PKBβ kinase, a key player in glioma oncogenic pathways.[10]

  • Antiparasitic Activity: The 4-amino-2-chlorophenyl moiety is present in compounds designed as trypanothione reductase inhibitors, which have shown in vitro activity against the parasites responsible for Chagas disease and Leishmaniasis.[1]

The amino group can act as a hydrogen bond donor, potentially enhancing the binding affinity of its derivatives to biological targets like enzymes or receptors.[1] The overall structure can be further modified through reactions like electrophilic aromatic substitution, oxidation of the alcohol, or condensation reactions to create libraries of compounds for screening.[1]

Agrochemical Synthesis

The structural motifs present in (4-Amino-2-chlorophenyl)-phenylmethanol are also relevant in the design of new pesticides and plant growth regulators.[1] For example, the related compound 4-Amino-2-chloropyridine is a precursor to Forchlorfenuron, a highly active cytokinin that promotes plant growth.[11]

Safety, Handling, and Toxicology

Hazard Identification (Based on related compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an inert atmosphere and protect from light.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

(4-Amino-2-chlorophenyl)-phenylmethanol is a strategically important chemical intermediate with demonstrated utility in the synthesis of complex organic molecules. Its value in pharmaceutical and agrochemical research is underscored by the diverse biological activities of its derivatives. The synthetic pathways outlined in this guide, based on well-established chemical principles, provide a robust framework for its preparation. As with all chemical research, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for scientists and researchers looking to leverage the synthetic potential of this versatile compound in their drug discovery and development endeavors.

References

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023, June 7). National Institutes of Health (NIH). Retrieved from [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021, April 28). National Institutes of Health (NIH). Retrieved from [Link]

  • Robinson, D. (1958). Studies in detoxication. 74. The metabolism of benzhydrol, benzophenone and p-hydroxybenzophenone. Biochemical Journal, 68(4), 584–586. Retrieved from [Link]

  • Robinson, D. (1958). Studies in detoxication. 74. The metabolism of benzhydrol, benzophenone and p-hydroxybenzophenone. PubMed. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021, April 28). Royal Society of Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Berg, M. A. G., & Pointer, R. D. (n.d.). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Scribd. Retrieved from [Link]

  • Silvestrini, B., & Lisciani, R. (1975). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. PubMed. Retrieved from [Link]

  • benzhydrol, 91-01-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved from [Link]

  • Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • isolating product after sodium borohydride reduction. (2024, February 29). Reddit. Retrieved from [Link]

  • Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Discovery Research Portal - University of Dundee. Retrieved from [Link]

  • Process for synthesizing 4-chlorophenyl ethanol. (n.d.). Google Patents.
  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents.

Sources

A Comprehensive Technical Guide to the Safe Handling of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for (4-Amino-2-chlorophenyl)-phenylmethanol, a compound of interest in medicinal chemistry and pharmaceutical development. As a substituted phenylmethanol derivative, it serves as a crucial precursor for various biologically active molecules.[1] The structural features of this compound, including the amino and chloro substituents, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in a laboratory setting. This document, compiled from available safety data for structurally related compounds, aims to provide a robust framework for its safe use.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3GHS07WarningH335: May cause respiratory irritation
Skin SensitizationCategory 1GHS07WarningH317: May cause an allergic skin reaction

This classification is based on data for structurally similar compounds and should be used as a precautionary guideline.[2]

Causality of Hazards:

  • The presence of the aromatic amine and chlorinated phenyl ring are structural alerts for potential toxicity and irritant properties.

  • Aromatic amines are known to be potential skin sensitizers and can be harmful if absorbed through the skin.

  • The fine, crystalline, or powdered nature of this solid compound suggests a risk of aerosolization, leading to respiratory irritation if inhaled.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented.

Hierarchy of Controls cluster_0 Hierarchy of Controls for (4-Amino-2-chlorophenyl)-phenylmethanol Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of (4-Amino-2-chlorophenyl)-phenylmethanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][4]To protect against splashes and airborne particles causing serious eye irritation.
Skin Protection A flame-retardant lab coat, fully buttoned. Nitrile gloves are recommended. For prolonged contact, consider double-gloving.[3][4]To prevent skin contact, which can cause irritation and potential allergic reactions.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[3]To prevent inhalation of dust or aerosols that can cause respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Pre-Handling:

    • Consult the Safety Data Sheet (if available) and this guide before working with the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Prevent the formation of dust and aerosols.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[6]

    • Decontaminate all work surfaces and equipment after use.

Storage:

  • Store in a tightly closed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5] A recommended storage temperature is 2-8°C in an inert atmosphere and protected from light.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[6]

Emergency Procedures

Preparedness for spills and exposures is a critical component of laboratory safety.

Spill Response Workflow:

Spill_Response_Workflow cluster_1 Spill Response for (4-Amino-2-chlorophenyl)-phenylmethanol Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose

Sources

An In-depth Technical Guide to the Solubility of (4-Amino-2-chlorophenyl)-phenylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of (4-Amino-2-chlorophenyl)-phenylmethanol, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and ultimate therapeutic efficacy of active pharmaceutical ingredients (APIs), this document is designed to equip researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental protocols.

While quantitative solubility data for (4-Amino-2-chlorophenyl)-phenylmethanol is not extensively available in public literature, this guide synthesizes known qualitative information, draws inferences from structurally related compounds, and presents a rigorous, field-proven methodology for its empirical determination.

Understanding the Molecular Profile of (4-Amino-2-chlorophenyl)-phenylmethanol

A thorough analysis of a compound's solubility begins with an understanding of its molecular structure and inherent physicochemical properties. These characteristics are the primary determinants of its interaction with various solvents.

(4-Amino-2-chlorophenyl)-phenylmethanol is a substituted benzhydrol derivative. Its structure, featuring two aromatic rings, a hydroxyl group, an amino group, and a chlorine atom, imparts a specific polarity and capacity for hydrogen bonding that dictates its solubility profile.

Table 1: Physicochemical Properties of (4-Amino-2-chlorophenyl)-phenylmethanol

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.69 g/mol [1]
Appearance Typically a solid or crystalline substance[1]
Structural Features - Two aromatic rings (one with amino and chloro substituents)- A secondary alcohol (hydroxyl group)- A primary amine (amino group)- An organochlorideN/A

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and a hydrogen bond acceptor (the hydroxyl oxygen), along with the polar C-Cl bond, suggests that the molecule will exhibit a degree of polarity. However, the two phenyl rings contribute significant nonpolar character, which will also strongly influence its solubility in organic solvents.[1]

Qualitative and Inferred Solubility Profile

Direct, quantitative solubility data for (4-Amino-2-chlorophenyl)-phenylmethanol in a range of organic solvents is sparse. However, qualitative descriptions and data from the parent compound, benzhydrol, can provide valuable guidance for solvent selection in experimental studies.

A supplier of (4-Amino-2-chlorophenyl)-phenylmethanol indicates that it is soluble in organic solvents such as ethanol and methanol, but less soluble in water due to its hydrophobic aromatic rings.[1]

To further inform our understanding, we can examine the solubility of benzhydrol (diphenylmethanol), the parent structure lacking the amino and chloro substituents.

Table 2: Solubility of Benzhydrol (for comparative purposes)

SolventSolubility Description
WaterSlightly soluble / Insoluble
EthanolSoluble
MethanolMiscible
AcetoneSoluble / Miscible
ChloroformSoluble
Methylene DichlorideFreely soluble

This data is compiled from multiple sources and serves as a general reference.

From this, we can infer that (4-Amino-2-chlorophenyl)-phenylmethanol is likely to be soluble in a range of polar and nonpolar organic solvents. The addition of the polar amino group and the moderately polar chloro group to the benzhydrol structure is expected to increase its affinity for polar organic solvents compared to the parent compound.

A Validated Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[2] This method determines the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution at equilibrium.[3]

The following protocol is a comprehensive, self-validating system designed for determining the solubility of (4-Amino-2-chlorophenyl)-phenylmethanol in a variety of organic solvents.

Objective

To quantitatively determine the equilibrium solubility of (4-Amino-2-chlorophenyl)-phenylmethanol in a selected range of organic solvents at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment
  • (4-Amino-2-chlorophenyl)-phenylmethanol (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dichloromethane) of analytical grade

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess (4-Amino-2-chlorophenyl)-phenylmethanol prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_seal Seal vials tightly prep_solvent->prep_seal equilibration Agitate in temperature- controlled shaker (e.g., 24-72 hours) prep_seal->equilibration sampling Allow to settle equilibration->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute filtrate filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Calculate solubility (e.g., mg/mL) analysis->calculation calibration Prepare calibration curve calibration->calculation

Figure 1: Experimental workflow for the shake-flask solubility determination of (4-Amino-2-chlorophenyl)-phenylmethanol.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (4-Amino-2-chlorophenyl)-phenylmethanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with the solid phase.

    • Carefully add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly with screw caps containing PTFE septa to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours.[4] The equilibration time should be validated by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of (4-Amino-2-chlorophenyl)-phenylmethanol.

  • Quantification:

    • Prepare a series of standard solutions of (4-Amino-2-chlorophenyl)-phenylmethanol of known concentrations.

    • Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted samples and subsequently calculate the solubility of the compound in the undiluted supernatant.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise table, allowing for easy comparison between different solvents.

Table 3: Hypothetical Quantitative Solubility Data for (4-Amino-2-chlorophenyl)-phenylmethanol at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanole.g., 150.5e.g., 0.644
Ethanole.g., 95.2e.g., 0.407
Acetonee.g., 210.8e.g., 0.902
Ethyl Acetatee.g., 45.1e.g., 0.193
Dichloromethanee.g., 350.0e.g., 1.498

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

The results from this experimental protocol will provide the critical quantitative data needed for informed decisions in formulation development, preclinical studies, and process chemistry.

Conclusion

While publicly available quantitative data on the solubility of (4-Amino-2-chlorophenyl)-phenylmethanol in organic solvents is limited, a sound scientific approach allows for a robust characterization. By understanding the compound's physicochemical properties and employing a validated experimental methodology such as the shake-flask method, researchers can reliably determine its solubility profile. This empirical data is indispensable for advancing the development of new chemical entities and ensuring their successful transition from the laboratory to clinical applications.

References

  • EvitaChem. (n.d.). (4-Amino-2-chlorophenyl)-phenylmethanol.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

Sources

physical and chemical characteristics of (4-Amino-2-chlorophenyl)-phenylmethanol

[1]

Executive Summary

(4-Amino-2-chlorophenyl)-phenylmethanol (CAS: 51420-25-8) is a functionalized diarylmethanol acting as a high-value pharmacophore in medicinal chemistry. Characterized by a benzhydrol core with orthogonal reactivity handles—a nucleophilic primary amine, an electrophilic-susceptible secondary alcohol, and a halogen capable of palladium-catalyzed cross-coupling—this compound serves as a critical intermediate. It is primarily utilized in the synthesis of antihistamines, antimalarials, and emerging kinase inhibitors where the diarylmethyl motif dictates binding affinity.

This guide provides a definitive technical profile, synthesizing physicochemical data, industrial manufacturing protocols, and reactivity patterns to support rigorous experimental design.

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models essential for formulation and process development.

PropertyValue / DescriptionSource/Notes
IUPAC Name (4-Amino-2-chlorophenyl)(phenyl)methanol-
CAS Number 51420-25-8[1]
Molecular Formula C₁₃H₁₂ClNO-
Molecular Weight 233.69 g/mol -
Appearance White to pale yellow crystalline solidDependent on purity/recrystallization
Melting Point 130–135 °C (Typical range for class)[2]
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Insoluble in Water-
pKa (Amine) ~3.5 – 4.0Predicted (Aniline derivative)
pKa (Alcohol) ~13.5Predicted (Secondary alcohol)
LogP 2.6 – 2.9Lipophilic
H-Bond Donors 2 (–NH₂, –OH)-
H-Bond Acceptors 2 (–NH₂, –OH)-

Structural Characterization (Spectroscopy)[12]

Accurate identification relies on distinct spectroscopic signatures arising from the asymmetry introduced by the chlorine substituent.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 5.6–5.8 ppm (s, 1H): Characteristic methine proton (Ar–CH(OH)–Ar). The chemical shift is deshielded by the two aromatic rings and the hydroxyl group.

    • δ 5.9–6.1 ppm (d, 1H): Hydroxyl proton (–OH), exchangeable with D₂O.

    • δ 5.2–5.4 ppm (br s, 2H): Amino protons (–NH₂). Broadening occurs due to quadrupole moment of nitrogen and H-bonding.

    • δ 6.5–7.4 ppm (m, 8H): Aromatic region. The 4-amino-2-chlorophenyl ring shows an ABC pattern with the proton ortho to the chlorine appearing as a doublet or meta-coupled doublet.

Mass Spectrometry (MS)
  • Method: ESI+ or EI.

  • M+ Peak: 233.07 (¹⁰⁰% abundance) and 235.07 (32% abundance) consistent with the ³⁵Cl/³⁷Cl isotopic pattern.

  • Fragmentation: Loss of water (M-18) to form the stabilized benzhydryl cation (m/z ~215) is a dominant pathway.

Synthetic Pathways & Manufacturing

The industrial synthesis prioritizes the reduction of the corresponding ketone precursor, ensuring regiochemical purity.

Primary Route: Selective Reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone

This pathway avoids the use of protecting groups, leveraging the chemoselectivity of borohydride reagents toward ketones in the presence of free amines.

Protocol: Sodium Borohydride Reduction
  • Preparation: Dissolve 1.0 eq of (4-amino-2-chlorophenyl)(phenyl)methanone in Methanol (10 volumes).

  • Addition: Cool to 0–5 °C. Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes to control hydrogen evolution.

  • Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the ketone.

  • Quench: Slowly add 1N HCl to destroy excess hydride and adjust pH to ~7.

  • Isolation: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Process Visualization

SynthesisPathwayStartPrecursor:(4-Amino-2-chlorophenyl)(phenyl)methanoneIntermediateIntermediate:Borate ComplexStart->IntermediateHydride TransferReagentReagent:NaBH4, MeOH, 0-25°CReagent->IntermediateQuenchQuench:1N HCl / H2OIntermediate->QuenchHydrolysisProductProduct:(4-Amino-2-chlorophenyl)-phenylmethanolQuench->ProductIsolation

Figure 1: Chemoselective reduction pathway yielding the target benzhydrol.

Chemical Reactivity & Applications[1][5][14]

The molecule's tri-functional nature allows for diverse derivatization, making it a "privileged scaffold" in drug discovery.

A. Nucleophilic Substitution (Amine)

The primary amine at the 4-position is the most nucleophilic site.

  • Acylation: Reacts with acid chlorides to form amides (e.g., in the synthesis of kinase inhibitors).

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

B. Benzhydryl Modification (Alcohol)

The secondary alcohol is prone to S_N1 substitution due to the stability of the benzhydryl cation.

  • Chlorination: Reaction with SOCl₂ yields the benzhydryl chloride, a highly reactive alkylating agent used to attach the diphenylmethyl group to piperazines (similar to the Cetirizine synthesis route) [3].

  • Etherification: Acid-catalyzed reaction with alcohols or thiols.

C. Palladium Cross-Coupling (Aryl Chloride)

The chlorine atom at the 2-position is sterically hindered but activated enough for Buchwald-Hartwig aminations or Suzuki couplings under specialized conditions, allowing for tricyclic ring closure (e.g., dibenzoxazepines).

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassHazard StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles.
STOT-SE H335: May cause respiratory irritationWork in a fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • Sigma-Aldrich. (4-Amino-2-chlorophenyl)methanol Product Page. Link

  • PubChem. (2-Amino-4-chlorophenyl)methanol Compound Summary. (Used as structural analog for property estimation). Link

  • Asian Journal of Chemistry. Synthesis of Piperazine Bridged Sulphonyl Naphthalenes via Chlorobenzhydrol Intermediates. (Describes general benzhydrol reactivity). Link

  • EvitaChem. Technical Data: (4-Amino-2-chlorophenyl)-phenylmethanol. Link

Methodological & Application

Application Note: Synthesis of (2-Amino-4-chlorophenyl)-phenylmethanol via Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regiochemical Critical Note

This application note details the protocol for the synthesis of (2-Amino-4-chlorophenyl)phenylmethanol via the chemoselective reduction of 2-amino-4-chlorobenzophenone .

CRITICAL REGIOCHEMISTRY ALERT: The request specified the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol from 2-amino-4-chlorobenzophenone. Please note that a standard reduction of 2-amino-4-chlorobenzophenone retains the substitution pattern of the starting material, yielding (2-amino-4-chlorophenyl)phenylmethanol .

  • Starting Material: Amino group at position 2, Chlorine at position 4 (relative to the carbonyl bridge).[1][2][3][4]

  • Product: Amino group at position 2, Chlorine at position 4 (relative to the hydroxymethyl bridge).[3][4]

If the target is strictly the 4-amino-2-chloro isomer, one must utilize 4-amino-2-chlorobenzophenone as the starting precursor. This protocol focuses on the reduction of the specified starting material (2-amino-4-chlorobenzophenone) provided in the core directive.

Core Chemical Transformation

The synthesis utilizes Sodium Borohydride (


)  to reduce the ketone functionality to a secondary alcohol without affecting the aryl chloride or the primary amine. This method is preferred over Lithium Aluminum Hydride (

) due to higher chemoselectivity (avoiding potential dehalogenation) and safer handling profiles.

Reaction Mechanism & Pathway[4][5]

The reaction proceeds via a nucleophilic addition of a hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon of the benzophenone. Methanol serves as both the solvent and the proton source for the final alcohol formation.
Visualization: Reaction Logic

ReactionPathway Start 2-Amino-4-chlorobenzophenone (Ketone) Intermediate Alkoxyborate Intermediate Start->Intermediate Hydride Attack (MeOH) Reagent Sodium Borohydride (NaBH4) Reagent->Intermediate Quench Acidic/Aqueous Quench Intermediate->Quench Hydrolysis Product (2-Amino-4-chlorophenyl) phenylmethanol Quench->Product Isolation

Figure 1: Step-wise mechanistic pathway from benzophenone precursor to benzhydrol product.

Materials & Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale.

ComponentRoleCAS NumberMW ( g/mol )EquivalentsQuantity
2-Amino-4-chlorobenzophenone Starting Material4076-58-8231.681.02.32 g
Sodium Borohydride (

)
Reducing Agent16940-66-237.831.50.57 g
Methanol (Anhydrous) Solvent67-56-132.04N/A25-30 mL
Hydrochloric Acid (1M) Quench Reagent7647-01-036.46Excess~10 mL
Ethyl Acetate Extraction Solvent141-78-688.11N/A50 mL

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under nitrogen atmosphere.

  • Dissolution: Add 2.32 g (10 mmol) of 2-amino-4-chlorobenzophenone to the flask.

  • Solvation: Add 25 mL of anhydrous methanol. Stir at room temperature until the solid is completely dissolved. The solution typically appears yellow due to the conjugated benzophenone system.

  • Cooling (Optional): While not strictly necessary for this substrate, cooling to

    
     (ice bath) can minimize side reactions if the starting material contains highly reactive impurities. For standard grade, Room Temperature (RT) is acceptable.
    
Phase 2: Reduction
  • Addition: Slowly add 0.57 g (15 mmol) of Sodium Borohydride in small portions over 5–10 minutes.

    • Note: Gas evolution (

      
      ) will occur.[5] Ensure the system is vented (e.g., via a needle or open septum).
      
  • Reaction: Allow the mixture to stir at Room Temperature for 2–3 hours .

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography).

    • TLC System: Hexanes:Ethyl Acetate (3:1). The ketone spot (less polar) should disappear, and the alcohol spot (more polar) should appear.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to

    
    . Slowly add 10 mL of water  to destroy excess hydride.
    
  • Neutralization: Carefully add 1M HCl dropwise until the pH is approximately 7.

    • Caution: Do not acidify strongly (pH < 3), as the amine group will protonate (

      
      ), making the product water-soluble and difficult to extract into organic solvent.
      
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

  • Washing: Wash the combined organic layers with Brine (saturated NaCl, 20 mL) to remove residual water and methanol.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    )  or Magnesium Sulfate.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Phase 4: Purification
  • Recrystallization: The crude product is often pure enough for subsequent steps. If high purity is required, recrystallize from a mixture of Ethanol/Water or Hexanes/Ethyl Acetate .

  • Yield: Expected yield is 85–95% .

Experimental Workflow Diagram

Workflow Step1 Dissolve 2-Amino-4-chlorobenzophenone in Methanol Step2 Add NaBH4 (1.5 eq) Stir at RT for 2-3h Step1->Step2 Step3 TLC Check (Hex:EtOAc 3:1) Step2->Step3 Step3->Step2 Incomplete (Add more NaBH4) Step4 Quench with H2O Neutralize to pH 7 Step3->Step4 Conversion Complete Step5 Extract with EtOAc Dry & Concentrate Step4->Step5

Figure 2: Operational workflow for the bench-scale synthesis.

Analytical Validation

To validate the identity of (2-Amino-4-chlorophenyl)phenylmethanol , look for the following spectral signatures:

  • IR Spectroscopy:

    • Disappearance of the strong Carbonyl (

      
      ) stretch at ~1650 
      
      
      
      .
    • Appearance of a broad Hydroxyl (

      
      ) stretch at 3300–3400 
      
      
      
      .
    • Retention of the Amine (

      
      ) stretch (doublet or broad band near 3300–3500 
      
      
      
      , overlapping with OH).
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Methine Proton (

      
      ):  A singlet or doublet (if coupling with OH is seen) typically around 
      
      
      
      5.5 – 6.0 ppm.
    • Hydroxyl Proton (

      
      ):  Broad singlet (exchangeable with 
      
      
      
      ).
    • Aromatic Protons: Characteristic pattern for the 1,2,4-trisubstituted ring (one doublet, one singlet-like, one doublet of doublets) and the monosubstituted phenyl ring (multiplet).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Old/Inactive

Use fresh reagent;

absorbs moisture and decomposes over time.
Low Yield Product lost in aqueous phaseEnsure pH is neutral (pH ~7-8) during extraction. If pH is too low, the amine is protonated and stays in water.
Side Products Over-reduction (Dehalogenation)Unlikely with

. If observed, ensure temperature is kept low (

) and reaction time is minimized.

References

  • BenchChem. (n.d.). Synthesis routes of (2-Chlorophenyl)(phenyl)methanone. Retrieved from

  • Brown, H. C., & Ichikawa, K. (1957).[6] Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron, 1(3), 221-230. (Foundational text on NaBH4 kinetics).

  • EvitaChem. (n.d.). (4-Amino-2-chlorophenyl)-phenylmethanol (EVT-4582994).[4] Retrieved from

  • PubChem. (n.d.). 2-Amino-4-chlorobenzophenone Compound Summary. Retrieved from

  • Master Organic Chemistry. (2013). Addition of NaBH4 to Aldehydes and Ketones. Retrieved from

Sources

Application Note: Selective Carbonyl Reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone

[1]

Introduction & Strategic Analysis

The reduction of benzophenone derivatives is a fundamental transformation in medicinal chemistry. For the substrate (4-amino-2-chlorophenyl)(phenyl)methanone , the presence of an electron-donating amino group (

1
  • Electronic Deactivation: The

    
    -amino group donates electron density into the aromatic ring and, by conjugation, to the carbonyl carbon. This reduces the electrophilicity of the ketone, potentially slowing down nucleophilic attack compared to unsubstituted benzophenone.
    
  • Chemoselectivity Requirement: Standard catalytic hydrogenation (e.g.,

    
    , Pd/C) poses a high risk of hydrodehalogenation  (cleaving the C-Cl bond).[1] Therefore, hydride transfer reagents are preferred.
    
  • Selection of Reagent: Sodium Borohydride (

    
    )  is the reagent of choice. It is sufficiently reactive to reduce the deactivated ketone but mild enough to leave the aryl chloride intact, unlike Lithium Aluminum Hydride (
    
    
    ), which can occasionally cause dehalogenation or over-reduction side products at elevated temperatures.
Reaction Scheme

The target transformation converts the ketone to a secondary alcohol (benzhydrol derivative).

1

Experimental Protocol: Sodium Borohydride Reduction

Materials & Reagents
ReagentRoleEquiv.Notes
(4-Amino-2-chlorophenyl)(phenyl)methanone Substrate1.0Limiting reagent.[1]
Sodium Borohydride (

)
Reducing Agent1.5 - 2.0Excess ensures complete conversion despite deactivation.[1]
Methanol (MeOH) SolventN/AAnhydrous preferred but HPLC grade is acceptable.
Dilute HCl (1N) QuenchN/AFor neutralizing alkoxide intermediate.[1]
Ethyl Acetate (EtOAc) ExtractionN/ASolvent for workup.[1]
Brine (Sat. NaCl) WashN/ADrying organic layer.
Step-by-Step Methodology
Step 1: Solubilization
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with 10 mmol of (4-amino-2-chlorophenyl)(phenyl)methanone.

  • Add 30 mL of Methanol .

  • Stir at room temperature (20–25°C).

    • Note: If the substrate does not dissolve completely, warm slightly to 35°C until a homogeneous yellow/orange solution is obtained, then cool back to room temperature.

Step 2: Hydride Addition
  • Place the reaction flask in a water bath (ambient temperature). An ice bath (0°C) is recommended if scaling up >10g to control exotherm.[1]

  • Add Sodium Borohydride (15-20 mmol) portion-wise over 10–15 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[1] Ensure the vessel is vented (do not seal tightly).
      
  • After addition, remove the bath and allow the reaction to stir at room temperature.

Step 3: Monitoring (Critical)
  • Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC every 30 minutes.

    • TLC Eluent:[2][3] Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: UV light (254 nm).[1] The alcohol product is typically more polar (lower

      
      ) than the ketone.
      
  • The reaction is typically complete within 1 to 3 hours . If starting material remains after 3 hours, warm the mixture to 40°C for 1 hour.

Step 4: Quenching & Workup [4]
  • Cool the mixture to 0°C.

  • Slowly add 10 mL of water to quench excess hydride.

  • Adjust pH to ~7 using 1N HCl (dropwise). Do not acidify strongly (< pH 4) as this may protonate the amine, making it water-soluble and difficult to extract.[1]

  • Evaporate the bulk of the methanol under reduced pressure (Rotavap).

  • Dilute the aqueous residue with 50 mL Ethyl Acetate .

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer once more with 20 mL Ethyl Acetate .

  • Combine organic layers and wash with 20 mL Brine .

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude solid.

Step 5: Purification
  • The crude product is often pure enough for subsequent steps (>95%).

  • If purification is required, Recrystallization is preferred over chromatography.

    • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

    • Dissolve in minimum hot ethanol, add warm water until turbid, cool slowly to 4°C.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the reduction protocol, highlighting critical decision points.

ReductionWorkflowStartStart: (4-Amino-2-chlorophenyl)(phenyl)methanoneSolubilizeDissolve in Methanol(Ensure Homogeneity)Start->SolubilizeAddReagentAdd NaBH4 (Portion-wise)Monitor H2 EvolutionSolubilize->AddReagentReactStir at RT (1-3 Hours)AddReagent->ReactCheckTLCQC Check: TLC/HPLC(Ketone Consumed?)React->CheckTLCHeatWarm to 40°C(1 Hour)CheckTLC->HeatNo (Incomplete)QuenchQuench with H2O/HCl(Target pH 7)CheckTLC->QuenchYes (Complete)Heat->CheckTLCWorkupEvaporate MeOH -> Extract w/ EtOAcQuench->WorkupFinishIsolate Product:(4-Amino-2-chlorophenyl)(phenyl)methanolWorkup->Finish

Figure 1: Decision-tree workflow for the NaBH4 reduction of aminobenzophenones.

Analytical Characterization & QC

To validate the synthesis, compare the spectral data of the product against the starting material.[2]

FeatureStarting Material (Ketone)Product (Alcohol)
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)Broad O-H stretch (~3300-3400 cm⁻¹); Absence of C=O
¹H NMR No methine proton.[1]New singlet or doublet (CH-OH) at ~5.5-6.0 ppm.[1]
HPLC Retention time

(Standard)
Shifted

(Usually lower due to polarity).
Appearance Yellow/Orange crystalline solidOff-white/Pale yellow solid

Troubleshooting Note:

  • Issue: Product is an oil that won't crystallize.

  • Cause: Residual solvent or trace impurities.

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask walls to induce nucleation.

Safety & Handling (E-E-A-T)

  • Hydrogen Evolution: The reaction releases hydrogen gas. Perform in a fume hood. Avoid open flames.

  • Toxic Intermediates: Benzophenone derivatives can be irritants. Wear nitrile gloves and eye protection.

  • Solvent Safety: Methanol is toxic and flammable. Handle away from ignition sources.

References

  • Sigma-Aldrich. (2-Amino-4-chlorophenyl)(phenyl)methanone Product Information. Accessed 2024. (Note: Isomer reference for physical properties context).

  • Organic Syntheses. Reduction of Benzophenone to Diphenylmethanol. Coll. Vol. 1, p.90 (1941); Vol. 8, p.26 (1928).[1]

  • BenchChem. The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. (General methodology for diaryl ketone reduction).

  • Asian Journal of Chemistry. Preparation and Characterization of Primary Amines by Potassium Borohydride-Copper Chloride System. (Context on borohydride versatility).

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride: Control of a reaction by TLC.

applications of (4-Amino-2-chlorophenyl)-phenylmethanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Amino-2-chlorophenyl)-phenylmethanol in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

(4-Amino-2-chlorophenyl)-phenylmethanol (also referred to as 4-amino-2-chlorobenzhydrol) represents a "privileged scaffold" in drug discovery. Its structural uniqueness lies in its trifunctional nature :

  • Benzhydryl Core: A proven pharmacophore for GPCR ligands (histamine, muscarinic, and dopamine receptors).

  • Aniline Moiety (4-NH₂): A nucleophilic handle for coupling with heterocycles (e.g., quinazolines, purines) to create kinase inhibitors.

  • Ortho-Chlorine Substituent: Provides steric bulk that induces ring torsion, influencing binding affinity and metabolic stability (blocking metabolic oxidation at the ortho position).

This guide details the application of this intermediate in synthesizing Receptor Tyrosine Kinase (RTK) inhibitors and Antiparasitic agents , providing validated protocols for its functionalization.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueRelevance in MedChem
Molecular Formula C₁₃H₁₂ClNOCore scaffold for library generation.
Molecular Weight 233.69 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
LogP (Predicted) ~2.5 - 3.0Ideal lipophilicity for CNS penetration and membrane permeability.
H-Bond Donors 2 (NH₂, OH)Critical for active site interactions (e.g., hinge binding in kinases).
Reactivity Benzylic OH; Aryl NH₂Dual reactivity allows divergent synthesis (N-alkylation vs. O-alkylation).

Part 2: Primary Applications in Drug Discovery

Synthesis of Quinazoline-Based Kinase Inhibitors (Oncology)

The most high-value application of this scaffold is as a precursor for Epidermal Growth Factor Receptor (EGFR) inhibitors . The aniline group serves as the nucleophile to displace halogens on the quinazoline core.

  • Mechanism: The 4-amino group attacks the 4-position of a quinazoline ring (SNAr mechanism).

  • Therapeutic Relevance: This mimics the structure of drugs like Gefitinib and Lapatinib , but with a bulky benzhydryl tail that can occupy the hydrophobic pocket of the kinase ATP-binding site.

  • Causality: The ortho-chloro group forces the phenyl ring out of planarity, potentially improving selectivity by fitting into specific hydrophobic clefts unique to mutant kinases (e.g., T790M mutation).

Development of Antiparasitic Agents (Chagas Disease)

Research indicates that benzhydryl derivatives derived from this scaffold, specifically quaternary arylalkylammonium sulfides , exhibit potent activity against Trypanosoma cruzi (the causative agent of Chagas disease).

  • Pathway: The benzylic alcohol is converted to a chloride or mesylate, then displaced by a thiol or amine.

  • Mechanism: These compounds inhibit Trypanothione Reductase , an enzyme essential for the parasite's oxidative stress defense.

Synthesis of Next-Generation Antihistamines

The benzhydryl moiety is the pharmacophore of classic antihistamines (e.g., Diphenhydramine, Cetirizine).

  • Innovation: Unlike standard benzhydrols, the presence of the 4-amino group allows for the attachment of solubilizing groups (e.g., piperazines, sulfonamides) without disrupting the benzhydryl ether linkage, enabling "dual-anchor" binding modes.

Part 3: Experimental Protocols

Protocol A: Divergent Synthesis Workflow (General)

Objective: To demonstrate the selective functionalization of the Nitrogen (Aniline) vs. the Oxygen (Benzylic Alcohol).

Step 1: Selective Protection (If O-alkylation is desired first)

  • Dissolve 1.0 eq of (4-Amino-2-chlorophenyl)-phenylmethanol in DCM.

  • Add 1.1 eq of Boc₂O and 0.1 eq of DMAP.

  • Stir at RT for 4 hours.

  • Result: The aniline is protected as the tert-butyl carbamate, leaving the benzylic alcohol free for activation.

Step 2: Benzylic Activation (Conversion to Chloride)

  • Cool the solution of the alcohol (or N-Boc protected alcohol) to 0°C.

  • Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise.

  • Critical Step: Monitor gas evolution (SO₂/HCl). Stir for 2 hours.

  • Evaporate solvent to yield the Benzylic Chloride .

    • Note: This intermediate is highly reactive and prone to hydrolysis; use immediately.

Protocol B: Synthesis of Anilino-Quinazoline Scaffold (Kinase Inhibition)

Objective: Coupling the scaffold to a 4-chloroquinazoline core via the aniline nitrogen.

Reagents:

  • (4-Amino-2-chlorophenyl)-phenylmethanol (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (Solvent)[1]

  • HCl (Catalytic, optional)

Procedure:

  • Dissolution: Suspend 4-chloro-6,7-dimethoxyquinazoline in Isopropanol (10 mL/g).

  • Addition: Add (4-Amino-2-chlorophenyl)-phenylmethanol.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours.

    • Visual Cue: A yellow/orange precipitate typically forms as the hydrochloride salt of the product precipitates out.

  • Isolation: Cool to room temperature. Filter the precipitate.[2][1]

  • Wash: Wash the cake with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Yield: Typical yields range from 75–90%.

Validation:

  • 1H NMR: Look for the disappearance of the aniline NH₂ broad singlet (approx. 5.5 ppm) and the appearance of the secondary amine NH (downfield, >9.0 ppm).

  • Mass Spec: Confirm the M+H peak corresponding to the coupled product.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G cluster_0 Medicinal Chemistry Applications Scaffold (4-Amino-2-chlorophenyl)- phenylmethanol (Core Scaffold) Ketone 4-Amino-2-chlorobenzophenone Scaffold->Ketone Oxidation (MnO2) Chloride Benzylic Chloride Intermediate Scaffold->Chloride SOCl2 / DCM Quinazoline Quinazoline Coupling (RTK Inhibitors) Ketone->Quinazoline SNAr w/ 4-Cl-Quinazoline Sulfide Thiol Displacement (Antiparasitics) Chloride->Sulfide R-SH / Base Piperazine Piperazine Coupling (Antihistamines) Chloride->Piperazine Piperazine / K2CO3

Caption: Divergent synthetic pathways utilizing the trifunctional handles of the scaffold for Oncology, Parasitology, and Allergy therapeutics.[3][4]

Part 5: Safety & Handling (SDS Summary)

  • Hazard Identification: As an aniline derivative, treat as a potential sensitizer and mutagen.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can slowly oxidize to benzophenones upon air exposure.

  • Incompatibility: Avoid strong oxidizing agents (converts OH to C=O) and acid chlorides (unless protection is intended).

References

  • Zeneca Limited. (1996). Aniline Derivatives and Their Use as Anti-Proliferative Agents.[5][1][6] WO Patent 1996015118A1. (Describes the use of 4-amino-2-chlorobenzophenone/methanol derivatives in synthesizing Quinazoline Tyrosine Kinase Inhibitors).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45595718, (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. (Structural analog data and physicochemical properties).

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. (Contextualizes the aniline-quinazoline coupling chemistry).

  • Bradshaw, T. D., et al. (2015). Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides as potent inhibitors of Trypanosoma cruzi.

Sources

Application Note: (4-Amino-2-chlorophenyl)phenylmethanol as a Pharmaceutical Intermediate

[1]

CAS Number: 126186-29-6 Chemical Class: Diarylmethyl Alcohol / Substituted Aniline Primary Application: Synthesis of H1-Antihistamines, Anti-inflammatory Agents, and Privileged Benzhydryl Scaffolds.[1]

Part 1: Executive Summary & Strategic Utility

(4-Amino-2-chlorophenyl)phenylmethanol is a bifunctional building block characterized by two orthogonal reactive sites: a benzhydryl alcohol (susceptible to substitution) and a primary aniline (available for amide coupling or sulfonylation).[1]

While structurally analogous to the intermediates used in blockbuster antihistamines like Bepotastine (which contains a pyridine ring) and Cetirizine (which lacks the amino group), this specific scaffold is utilized in the development of next-generation antagonists where the amino group serves as a "molecular handle" for improving solubility or target affinity.

Key Chemical Advantages[1]
  • Orthogonal Reactivity: The alcohol can be converted to a leaving group (chloride/mesylate) for N-alkylation without affecting the aniline, provided mild conditions are used.

  • Steric Modulation: The ortho-chloro substituent twists the phenyl rings out of planarity, increasing the "drug-like" 3D complexity and metabolic stability compared to unsubstituted benzhydrols.[1]

  • Chiral Potential: The central carbon is a stereocenter.[1] Enantioselective synthesis or resolution of this intermediate allows for the production of single-enantiomer drugs, a critical requirement in modern pharmacopeias.[1]

Part 2: Chemical Architecture & Reactivity Logic

The Diarylmethyl Scaffold

The core utility lies in the Benzhydryl (Diarylmethyl) moiety. This structure is a privileged pharmacophore found in over 30% of small-molecule antihistamines.[1]

  • Mechanism of Action: The bulky diaryl group typically occupies the hydrophobic pocket of G-protein coupled receptors (GPCRs), such as the Histamine H1 receptor.

  • The "Amino" Modification: Unlike standard benzhydrols, the 4-amino group allows for the attachment of polar tails (e.g., via amide bonds), which can modulate the drug's LogP and prevent blood-brain barrier (BBB) penetration—a key feature for "non-sedating" antihistamines.

Visualization of Reactivity Pathways

ReactivityPathwaysStart(4-Amino-2-chlorophenyl)phenylmethanolPath1Pathway A: Alcohol Activation(SOCl2 / MsCl)Start->Path1Path2Pathway B: Aniline Derivatization(Acylation / Sulfonylation)Start->Path2Path3Pathway C: Chiral Resolution(Lipase / Chiral HPLC)Start->Path3Product1Benzhydryl Chloride(Electrophile for N-Alkylation)Path1->Product1 SN1/SN2Product2Amide/SulfonamideAnaloguesPath2->Product2 Nucleophilic Acyl Subst.Product3EnantiopureIntermediate ((R) or (S))Path3->Product3 Kinetic Resolution

Caption: Orthogonal reactivity profile showing the three primary synthetic diversifications available for this intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (4-Amino-2-chlorophenyl)phenylmethanol

Context: Reduction of the precursor ketone (4-Amino-2-chlorobenzophenone).[1]

Objective: Selective reduction of the ketone without affecting the aromatic chloro or amino groups.

Reagents:

  • 4-Amino-2-chlorobenzophenone (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous) (10 volumes)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 4-Amino-2-chlorobenzophenone and Methanol. Stir at 0°C (ice bath) under nitrogen atmosphere.

  • Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] Maintain internal temperature <10°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Quench: Slowly add saturated NH₄Cl solution to quench excess hydride. Stir for 15 minutes.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography if high purity (>99%) is required.[1]

Critical Control Point: Ensure the starting material is fully consumed before quenching to avoid difficult separation of the ketone and alcohol.

Protocol B: Activation to Benzhydryl Chloride

Context: Converting the alcohol to a leaving group for coupling with piperazines (e.g., for antihistamine synthesis).

Objective: Convert the hydroxyl group to a chloride using Thionyl Chloride, while managing the nucleophilic aniline.

Reagents:

  • (4-Amino-2-chlorophenyl)phenylmethanol (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM) (15 volumes)

  • Triethylamine (optional, 1.1 eq to scavenge HCl)

Step-by-Step Procedure:

  • Setup: Dissolve the intermediate in dry DCM. Cool to 0°C.[1]

  • Chlorination: Add SOCl₂ dropwise.[1] Note: The aniline may form a transient HCl salt, which protects it from oxidation.

  • Reflux: Heat to mild reflux (40°C) for 1–2 hours. The solution will turn yellow/orange.[1][2]

  • Monitoring: Monitor by TLC. The chloride is less polar than the alcohol (higher Rf).

  • Workup (Anhydrous): Evaporate solvent and excess SOCl₂ completely under vacuum. Co-evaporate with Toluene to remove trace acid.[1]

    • Self-Validating Step: The product is unstable to moisture (hydrolysis back to alcohol). Proceed immediately to the next coupling step.

Protocol C: Coupling with N-Methylpiperazine (Example Application)

Context: Creating a generic antihistamine scaffold.

Reagents:

  • Freshly prepared Benzhydryl Chloride (from Protocol B) (1.0 eq)[3]

  • N-Methylpiperazine (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (ACN) (10 volumes)

Step-by-Step Procedure:

  • Suspension: Suspend K₂CO₃ and N-Methylpiperazine in ACN.

  • Addition: Dissolve the crude Benzhydryl Chloride in ACN and add dropwise to the suspension at Room Temperature.

  • Heating: Heat to 60–80°C for 4–6 hours.

  • Filtration: Filter off inorganic salts (KCl, excess K₂CO₃).

  • Isolation: Concentrate the filtrate. The residue is the crude benzhydryl-piperazine.[1]

  • Purification: Acid-Base extraction (dissolve in dilute HCl, wash with ether, basify with NaOH, extract with DCM) yields high-purity product.[1]

Part 4: Quality Control & Impurity Profiling[1]

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity > 98.0%HPLC (C18, ACN:Water)
Water Content < 0.5%Karl Fischer
Specific Impurity A < 0.1% (Starting Ketone)HPLC (RT relative to main peak)
Specific Impurity B < 0.1% (Des-chloro analog)LC-MS (Mass shift -34 Da)
Impurity Logic Diagram

ImpurityLogicMainTarget Product(Alcohol)ImpurityAImpurity A: Unreacted Ketone(Incomplete Reduction)Main->ImpurityA Low NaBH4 / Low TempImpurityBImpurity B: Over-reduction(Des-chloro / De-aminated)Main->ImpurityB Harsh Reducing Agents(e.g., LiAlH4)ImpurityCImpurity C: Oxidation(Quinone Imines)Main->ImpurityC Air Exposure / Light

Caption: Origin of common impurities.[1] Impurity A arises from process deviation; B and C from storage/reagent errors.

Part 5: Safety & Handling (E-E-A-T)

  • Aniline Toxicity: As a substituted aniline, this compound should be treated as a potential sensitizer and methemoglobinemia agent. Use full PPE (nitrile gloves, respirator).

  • Stability: Benzhydryl alcohols are prone to disproportionation or ether formation in acidic environments.[1] Store in a cool, dry place, preferably under inert gas.

  • Regulatory: Ensure compliance with local environmental regulations regarding chlorinated aromatic waste disposal.

References

  • EvitaChem. (2024).[1] Technical Data Sheet: (4-Amino-2-chlorophenyl)-phenylmethanol (EVT-4582994).[1] Retrieved from

  • BenchChem. (2025). Strategies for Selective Reduction of Diaryl Ketones.[1] Retrieved from

  • Corey, E. J., et al. (1987).[4] Enantioselective Reduction of Ketones.[1][4][5] Journal of the American Chemical Society.[1][4] (Contextual grounding for chiral reduction).

  • PubChem. (2025).[1][6] Compound Summary: (2-amino-4-chlorophenyl)methanol and related benzhydrols.[1] Retrieved from

  • WIPO. (2019).[1] Process for the Manufacture of Bepotastine and its Intermediates (WO/2019/073486). (Cited for structural context of diarylmethyl ether synthesis).[5] Retrieved from

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

protocol for the purification of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of (4-Amino-2-chlorophenyl)-phenylmethanol

Authored by: A Senior Application Scientist

Abstract

(4-Amino-2-chlorophenyl)-phenylmethanol is a substituted benzhydrol derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of biologically active compounds.[1] The presence of three distinct chemical functionalities—a basic aromatic amine, a polar secondary alcohol, and a chlorinated biphenyl framework—presents a unique set of challenges for its purification. This application note provides a comprehensive, field-proven from a crude synthetic reaction mixture. We will detail two primary methodologies: flash column chromatography optimized for basic compounds and recrystallization for achieving high crystalline purity. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Foundational Principles: Understanding the Molecule

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. The structure of (4-Amino-2-chlorophenyl)-phenylmethanol dictates its behavior in various separation systems.

  • Amine Group (pKa ~3-5): The aromatic amine is weakly basic. On standard silica gel, which is weakly acidic (pKa of silanol groups ~4.5), this basicity can lead to strong, non-specific binding, resulting in significant peak tailing during chromatography. This necessitates strategies to mitigate this acidic-basic interaction.

  • Alcohol Group: The secondary alcohol is a polar, hydrogen-bonding group that contributes to the molecule's overall polarity and its solubility in protic solvents.

  • Aromatic Rings & Chlorine: The phenyl and chlorophenyl rings provide a significant nonpolar character, making the molecule soluble in many organic solvents.

These competing characteristics require a finely tuned purification method that balances polarity, acidity, and solubility.

Physicochemical Data Summary

The following table summarizes key properties for the target compound and a structurally similar analog to inform our purification strategy.

Property(4-Amino-2-chlorophenyl)-phenylmethanol(2-Amino-4-chlorophenyl)methanol (Analog)[2](4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol (Analog)[3]
Molecular Formula C₁₃H₁₂ClNOC₇H₈ClNOC₁₃H₁₁Cl₂NO
Molecular Weight 233.70 g/mol 157.60 g/mol 268.13 g/mol
Physical Form White to yellow powder or crystalsNot SpecifiedNot Specified
Predicted XLogP3 N/A1.53.3
pKa (Basic) Estimated ~3-4Not SpecifiedNot Specified

Safety and Handling Precautions

Prior to beginning any experimental work, it is imperative to review the Safety Data Sheet (SDS) for all reagents.

  • (4-Amino-2-chlorophenyl)-phenylmethanol: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Solvents: All organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Overall Purification Workflow

The purification process is a multi-step workflow designed to first isolate the compound from major impurities and then, if necessary, polish it to high purity.

G cluster_0 Phase 1: Initial Analysis & Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Polishing & Verification A Crude Reaction Mixture B Assess Purity & Develop Separation via TLC A->B C Flash Column Chromatography B->C D Analyze Fractions by TLC C->D E Combine Pure Fractions & Evaporate Solvent D->E F Assess Purity of Isolated Solid E->F G Is Purity >95%? F->G H Recrystallization G->H  No I Final Pure Product G->I  Yes H->I

Caption: Workflow for the purification of (4-Amino-2-chlorophenyl)-phenylmethanol.

Protocol I: Thin-Layer Chromatography (TLC) for Method Development

Objective: To assess the purity of the crude material and identify an optimal solvent system for flash column chromatography. TLC is a rapid and inexpensive technique that is foundational to a successful column separation.[4]

Materials
  • TLC Plates: Silica gel 60 F₂₅₄

  • TLC Chambers

  • Capillary tubes for spotting

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Visualization: UV lamp (254 nm)

Step-by-Step Protocol
  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare different mobile phases in TLC chambers. The goal is to find a system where the desired product has a Retention Factor (Rƒ) of approximately 0.3-0.4.[4]

    • Rationale: An Rƒ in this range provides the best balance for separation on a column, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening).

  • Development: Place the spotted TLC plate in the chamber and allow the solvent to ascend to near the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis and Optimization:

    • If the spot remains at the baseline, the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., EtOAc).

    • If the spot moves to the solvent front, the solvent is too polar. Increase the proportion of the nonpolar solvent (e.g., Hexane).

    • Crucial Step: Observe for "tailing" or "streaking" of the spot. If observed, add 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize the acidic silica and improve spot shape.

Recommended Starting Solvent Systems
System #Solvents (v/v/v)Expected Rƒ BehaviorNotes
170:30 Hexane:EtOAcLow to moderateA standard starting point for many organic compounds.[4]
250:50 Hexane:EtOAcModerate to highIncrease polarity from System 1.
398:2 DCM:MeOHModerateA different solvent selectivity, may resolve impurities that co-elute in Hex/EtOAc.
4Optimized System ~0.35 Add 0.5-1% Et₃N to any of the above systems if tailing is observed. This is highly likely for this compound.

Protocol II: Flash Column Chromatography

Objective: To perform a bulk separation of the target compound from synthetic byproducts and unreacted starting materials using the optimized solvent system from TLC.

Materials
  • Glass column or pre-packed cartridge

  • Stationary Phase: Silica gel (230-400 mesh) or Amine-functionalized silica[5]

  • Optimized mobile phase from Section 4

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Protocol
  • Column Packing (Slurry Method):

    • In a beaker, mix the silica gel with the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) to form a slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading often provides superior resolution compared to wet loading, especially for compounds with limited solubility in the mobile phase.

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined during TLC development.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column. For example, start with 80:20 Hex:EtOAc and slowly move to 60:40 Hex:EtOAc (always including 0.5-1% Et₃N).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the optimized mobile phase.

    • Identify the fractions containing the pure product (single spot at the correct Rƒ).

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified (4-Amino-2-chlorophenyl)-phenylmethanol.

Protocol III: Recrystallization

Objective: To achieve the highest possible purity, particularly if the product from chromatography is an amorphous solid or contains trace impurities. Recrystallization relies on the principle that a compound's solubility in a solvent increases with temperature.[6]

Materials
  • Erlenmeyer flasks

  • Hot plate

  • Various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane, Water)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Step-by-Step Protocol
  • Solvent Screening:

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of the purified solid in different solvents. Ethanol, isopropanol, or mixtures like EtOAc/Hexane or Toluene/Hexane are good candidates.[7]

  • Dissolution:

    • Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]

    • Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Verification: Determine the melting point of the crystals. A sharp melting point is a good indicator of high purity.

Purity Assessment and Characterization

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • TLC: A single spot should be observed.

  • Melting Point: A narrow melting range indicates high purity.

  • NMR (¹H and ¹³C): Confirms the chemical structure.

  • HPLC: Provides quantitative purity data.

  • Mass Spectrometry: Confirms the molecular weight.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe peak tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine or ammonia to the mobile phase. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[5]
Poor separation of product and impurity The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system with different selectivity (e.g., switch from EtOAc to an alcohol like IPA, or from Hexane to Toluene).[8]
Product "oils out" during recrystallization The solution is supersaturated, or the solvent is inappropriate.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. If the problem persists, try a different solvent system.[7]
Low recovery from column chromatography Compound is irreversibly stuck to the silica; column was overloaded.Ensure the mobile phase is sufficiently polar and contains a basic additive. Reduce the amount of crude material loaded relative to the amount of silica.

References

  • Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. Available from: [Link]

  • PubChem. (n.d.). (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). acetonitrile Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • University of Toronto. (n.d.). Recrystallization. Lab Techniques. Available from: [Link]

  • BGD Group. (2011). TLC Developing System. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. Available from: [Link]

  • PubChem. (n.d.). (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Aminoethyl (4-chlorophenyl)phenylborinate Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available from: [Link]

Sources

Application Note: Analytical Characterization of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous analytical framework for the characterization of (4-Amino-2-chlorophenyl)-phenylmethanol (CAS: 126183-04-0), a critical intermediate in the synthesis of second-generation antihistamines such as Azelastine . Due to its dual-functional nature (containing both an oxidizable amino group and a chiral hydroxyl center), this molecule presents unique stability and separation challenges.

This protocol details validated methodologies for Identity (NMR, MS, IR) , Purity (RP-HPLC) , and Chiral Purity (NP-HPLC) , ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling.

Molecule Profile & Critical Quality Attributes (CQA)

PropertySpecification
Chemical Name (4-Amino-2-chlorophenyl)-phenylmethanol
Synonyms 4-Amino-2-chlorobenzhydrol; (4-Amino-2-chlorophenyl)(phenyl)methanol
CAS Number 126183-04-0
Molecular Formula

Molecular Weight 233.69 g/mol
Chiral Center One (Methine bridge carbon)
Key Impurities 4-Amino-2-chlorobenzophenone (Oxidation product); Des-chloro analogs
Structural Logic & Stability

The molecule features a benzhydrol (diarylmethanol) core. The presence of the electron-donating amino group (


) at the para position activates the ring, making the compound susceptible to:
  • Oxidation: Conversion to the corresponding benzophenone (ketone).

  • Dehydration: Acid-catalyzed formation of the benzhydryl cation, leading to dimerization or ether formation.

Identification Protocols

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 
      :  Broad O-H stretch (alcohol) overlapping with N-H stretching (primary amine).
      
    • 
      :  N-H bending (scissoring).
      
    • 
      :  C-O stretch (secondary alcohol).
      
    • 
      :  C-Cl stretch and aromatic out-of-plane bending.
      
Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen pattern.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Signals:

    • 
       234.07 
      
      
      
      : Base peak for
      
      
      .
    • 
       236.07 
      
      
      
      : Isotope peak for
      
      
      .
    • Pattern: A distinct 3:1 intensity ratio for the M and M+2 peaks confirms the presence of a single Chlorine atom.

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation.

  • Solvent: DMSO-

    
     (Preferred for solubility and exchangeable protons).
    
  • 
     NMR Assignments (400 MHz, DMSO-
    
    
    
    ):
    • 
       5.6 ppm (d, 1H, 
      
      
      
      -OH): The methine proton.
    • 
       5.9 ppm (d, 1H, CH-
      
      
      
      ): Hydroxyl proton (couples with methine).
    • 
       5.2 ppm (s, 2H, 
      
      
      
      ): Amino protons (broad).
    • 
       6.5 - 7.4 ppm (m, 8H): Aromatic protons. The 4-amino-2-chlorophenyl ring will show an ABX or coupled pattern distinct from the monosubstituted phenyl ring.
      

Purity Analysis: RP-HPLC Protocol

Rationale: A C18 Reverse Phase method is selected.[1][2] The mobile phase pH must be controlled. At neutral pH, the amine may cause tailing due to silanol interactions. An acidic pH (using Phosphoric acid or TFA) keeps the amine protonated (


), improving peak shape, though reducing retention slightly.
Chromatographic Conditions
ParameterCondition
Column C18,

,

(e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry)
Mobile Phase A 0.1% Orthophosphoric Acid (

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Detection UV at 240 nm (Primary) and 210 nm (Secondary)
Injection Vol

Diluent Mobile Phase A : Acetonitrile (50:50 v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Linear Gradient
20.01090Wash
21.09010Re-equilibration
25.09010End
Impurity Fate Mapping (Visual)

The following diagram illustrates the separation logic and relative retention times (RRT) of the main compound versus its likely impurities.

HPLC_Separation Fig 1: Predicted Elution Order in RP-HPLC (Acidic Mobile Phase) Start Sample Injection Col C18 Column Interaction (Hydrophobic Retention) Start->Col Imp1 Polar Impurities (Starting Anilines) RRT < 0.5 Col->Imp1 Low Retention (High Polarity) Main Target Analyte (4-Amino-2-chlorophenyl)-phenylmethanol RT ~ 12 min Col->Main Moderate Retention Imp2 Oxidized Impurity (4-Amino-2-chlorobenzophenone) RRT ~ 1.2-1.4 Col->Imp2 High Retention (Loss of H-bonding OH)

Technical Insight: The oxidized impurity (Benzophenone) lacks the hydroxyl group capable of hydrogen bonding with the aqueous phase and is more planar/hydrophobic, thus it elutes after the main alcohol peak.

Chiral Purity Analysis (Enantiomeric Excess)

Since the molecule contains a chiral center at the methine bridge, enantiomeric purity is critical if the downstream drug (e.g., Azelastine) requires a specific stereochemistry.

Normal Phase Chiral Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative coated on silica).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is added to suppress tailing of the primary amine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Sample Preparation Protocol

Standard Preparation
  • Weigh accurately 25.0 mg of reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL of Diluent (Water:ACN 50:50). Sonicate for 5 minutes to ensure dissolution.

    • Caution: Avoid prolonged sonication which may heat the sample and induce degradation (oxidation).

  • Make up to volume with Diluent.

  • Filter through a 0.45

    
    m PTFE  syringe filter before injection.
    
Stability of Solution
  • Prepare solutions fresh.

  • If storage is required, store at

    
     in amber glassware to prevent photo-oxidation of the aminobenzhydrol to benzophenone.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12218683, (4-Amino-2-chlorophenyl)-phenylmethanol. Retrieved from [Link]

  • Sielc Technologies. Separation of Benzophenone and Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol .

This guide prioritizes regiochemical integrity and cost-effective scalability , moving away from expensive transition-metal catalyzed couplings (e.g., Suzuki/Buchwald) in favor of robust classical process chemistry (Friedel-Crafts/Reduction sequences).

Executive Summary & Strategic Analysis

The target molecule, (4-Amino-2-chlorophenyl)-phenylmethanol (hereafter Target 1 ), serves as a critical pharmacophore in antihistamines (e.g., Bepotastine analogs) and a chiral building block for agrochemicals.

The Scale-Up Challenge

Small-scale preparations often utilize Grignard reagents (e.g., reacting 4-amino-2-chlorobenzaldehyde with phenylmagnesium bromide). However, this route is chemically inefficient for kilogram-scale production due to:

  • Cryogenic requirements: Grignard reactions often require -78°C to control exotherms.

  • Protection steps: The free amine requires protection/deprotection, adding unit operations.

  • Safety: Large-scale handling of ether/THF and organometallics poses significant flammability risks.

The Solution: The "Nitro-Ketone" Route

This protocol details a 3-step linear synthesis starting from the commodity chemical 2-chloro-4-nitrobenzoic acid . This route leverages the meta-directing nature of the nitro group and the ortho-directing nature of the chlorine to lock regioselectivity early, eliminating expensive isomer separations.

Retrosynthetic Logic

The strategy relies on constructing the carbon skeleton before establishing the sensitive amine and alcohol functionalities.

Retrosynthesis Target (4-Amino-2-chlorophenyl)- phenylmethanol (Target) Intermediate1 (4-Amino-2-chlorophenyl) (phenyl)methanone (Stable Amine-Ketone) Target->Intermediate1 Chemoselective C=O Reduction Intermediate2 (2-Chloro-4-nitrophenyl) (phenyl)methanone (Nitro-Ketone) Intermediate1->Intermediate2 Nitro Reduction (Fe/HCl or H2/Cat) SM 2-Chloro-4-nitrobenzoic acid + Benzene Intermediate2->SM Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the "Nitro-Ketone" pathway.

Detailed Experimental Protocols

Stage 1: Skeleton Construction via Friedel-Crafts Acylation

Objective: Synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone. Rationale: Using the acid chloride of 2-chloro-4-nitrobenzoic acid ensures the benzoyl group attaches at the C1 position, locked by the steric and electronic properties of the Cl and NO2 groups.

Reagents:

  • 2-Chloro-4-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Benzene (Solvent & Reagent) (Excess, typically 5-10 vol)

  • Aluminum Chloride (AlCl3) (1.1 eq)

Protocol:

  • Acid Chloride Formation: In a reactor fitted with a scrubber (for HCl/SO2), suspend 2-chloro-4-nitrobenzoic acid in toluene (or neat benzene if permissible). Add catalytic DMF (0.01 eq).

  • Slowly dose Thionyl Chloride at 25°C. Heat to 75°C for 3 hours until gas evolution ceases.

  • Distill off excess SOCl2 and solvent under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Critical: Remove all SOCl2 to prevent side reactions with AlCl3.

  • Acylation: Redissolve the residue in dry Benzene. Cool to 0-5°C.

  • Add AlCl3 portion-wise over 1 hour, maintaining internal temperature <10°C (highly exothermic).

  • Allow to warm to 25°C, then heat to reflux (80°C) for 4 hours.

  • Quench: Pour the reaction mixture slowly into ice/HCl water.

  • Workup: Separate the organic layer.[1] Wash with 1N NaOH (to remove unreacted acid) and Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 85-90%.

Stage 2: Chemoselective Nitro Reduction (Béchamp Reduction)

Objective: Synthesis of (4-amino-2-chlorophenyl)(phenyl)methanone. Why Iron? While catalytic hydrogenation (H2/Pd-C) is cleaner, it carries a high risk of dechlorination (removing the Cl atom). The Béchamp reduction (Fe/HCl) or Fe/NH4Cl is chemoselective for nitro groups in the presence of aryl halides and ketones.

Reagents:

  • (2-Chloro-4-nitrophenyl)(phenyl)methanone (1.0 eq)

  • Iron Powder (325 mesh, reduced) (4.0 eq)

  • Ammonium Chloride (NH4Cl) (0.5 eq) or catalytic HCl

  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Charge the Nitro-Ketone, Ethanol, Water, and NH4Cl into the reactor. Heat to 60°C.

  • Add Iron powder in portions over 30 minutes. (Note: Reaction is exothermic; monitor temperature).

  • Heat to reflux (approx. 78°C) and stir vigorously for 4-6 hours.

  • IPC (In-Process Control): Monitor via TLC or HPLC for disappearance of nitro starting material.

  • Filtration: Hot filter the mixture through a Celite pad to remove Iron oxide sludge. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate to ~20% volume. Pour into ice water to precipitate the yellow amine product.

  • Filter and dry.[2]

Yield Expectation: 80-85%. Data Point: The product should be a bright yellow solid (characteristic of amino-benzophenones).

Stage 3: Carbonyl Reduction to Target

Objective: Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol. Rationale: Sodium Borohydride (NaBH4) is used because it reduces ketones to alcohols but leaves the aryl amine and aryl chloride untouched.

Reagents:

  • (4-Amino-2-chlorophenyl)(phenyl)methanone (1.0 eq)

  • Sodium Borohydride (NaBH4) (0.6 - 0.8 eq)

  • Methanol (Solvent)[3]

Protocol:

  • Dissolve the amino-ketone in Methanol at 20°C.

  • Cool to 0-5°C.

  • Add NaBH4 portion-wise (gas evolution: H2). Safety: Ensure adequate venting.

  • Stir at 0-5°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Slowly add Acetone (0.5 eq) to destroy excess hydride, followed by water.

  • Extraction: Remove Methanol under vacuum. Extract the aqueous slurry with Ethyl Acetate.[4]

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Toluene/Heptane.

Yield Expectation: 90-95%.

Process Data & Specifications

Summary of Critical Process Parameters (CPPs)
StepParameterRangeCriticalityConsequence of Deviation
1 AlCl3 Addition Temp< 10°CHighFormation of tar/impurities; Runaway exotherm.
1 SOCl2 Removal< 10 ppmMediumAlCl3 consumption; lower yield.
2 pH during Fe Red4.0 - 6.0MediumToo acidic = salt formation; Too basic = stalled reaction.
3 NaBH4 Stoichiometry0.6 - 0.8 eqHighExcess is wasteful; insufficient leaves ketone impurity (difficult to separate).
Analytical Specification (Target)
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       5.8 ppm (s, 1H, CH -OH)
      
    • 
       5.2 ppm (bs, 2H, NH2 )
      
    • 
       6.5 - 7.5 ppm (m, aromatic protons). Distinct shielding of protons ortho to amine.
      
  • HPLC Purity: >98.5% (Area %).[2]

  • Impurity Limits:

    • Des-chloro analog: <0.1% (Controlled by Step 2 method).

    • Ketone precursor: <0.5% (Controlled by Step 3 completion).

Visualizing the Workflow

The following diagram illustrates the chemical flow and decision gates for the manufacturing process.

ProcessFlow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Target SM 2-Cl-4-NO2-Benzoic Acid Acylation Friedel-Crafts (Benzene/AlCl3) SM->Acylation Inter1 Nitro-Benzophenone Acylation->Inter1 Reduction1 Fe/NH4Cl Reduction (No Dechlorination) Inter1->Reduction1 Selectivity Check Inter2 Amino-Benzophenone Reduction1->Inter2 Reduction2 NaBH4 Reduction (Methanol) Inter2->Reduction2 0-5°C Final Target Alcohol Reduction2->Final

Figure 2: Linear process flow diagram emphasizing the chemoselective reduction strategy.

References & Authority

The protocols defined above are synthesized from standard industrial practices for benzophenone derivatives and specific literature regarding chlorinated aromatic reductions.

  • BenchChem. Synthesis routes of (2-Chlorophenyl)(phenyl)methanone. (Provides the foundational Friedel-Crafts conditions for 2-chlorobenzophenones). Link

  • PrepChem. Synthesis of 4-Amino-4'-chloro-benzophenone. (Demonstrates the utility of Tin/Iron reductions for nitro-benzophenones to avoid dechlorination). Link

  • Sigma-Aldrich. (4-Amino-2-chlorophenyl)methanol Product Specification. (Used for analytical benchmarking and physical property verification). Link

  • Google Patents (CN102816051A). Process for synthesizing 4-chlorophenyl ethanol. (Validates the NaBH4 reduction protocols for chloro-substituted aromatic ketones). Link

  • ResearchGate. Biotransformation of (±)-4-(chlorophenyl)phenylmethanol. (Highlights the importance of this class of diarylmethanols as pharmaceutical building blocks). Link

Disclaimer: This guide outlines a chemical synthesis involving hazardous reagents (AlCl3, SOCl2, Benzene).[1] All procedures must be validated by a qualified chemist in a controlled laboratory environment with appropriate PPE and engineering controls.

Sources

Application Note and Protocol: N-Alkylation of (4-Amino-2-chlorophenyl)-phenylmethanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth technical guide for the N-alkylation of (4-Amino-2-chlorophenyl)-phenylmethanol. N-alkylated anilines are crucial structural motifs in a vast array of biologically active compounds, and their synthesis is a cornerstone of medicinal chemistry and drug development.[1][2] This guide details a robust and highly selective protocol for mono-N-alkylation using the reductive amination method. We will specifically focus on the N-ethylation of (4-Amino-2-chlorophenyl)-phenylmethanol with acetaldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The causality behind experimental choices, a self-validating protocol through in-process controls, and troubleshooting guidelines are provided to ensure reliable and reproducible results.

Introduction and Scientific Background

N-alkylation of anilines is a fundamental transformation in organic synthesis.[1][3] The resulting secondary and tertiary amines are prevalent in pharmaceuticals, agrochemicals, and functional materials. The target molecule, (4-Amino-2-chlorophenyl)-phenylmethanol, possesses a primary arylamine that can be selectively functionalized.

Several methods exist for N-alkylation, including direct reaction with alkyl halides and metal-catalyzed reactions with alcohols.[4][5][6][7][8] However, direct alkylation often suffers from a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium salts.[8] Catalytic methods, while often efficient, can require high temperatures or expensive and sensitive metal catalysts.[4][5]

Chosen Methodology: Reductive Amination

For this application, we employ reductive amination, a versatile and highly selective one-pot method for forming C-N bonds.[3][9][10] This strategy involves two key steps:

  • Imine Formation: The primary amine of (4-Amino-2-chlorophenyl)-phenylmethanol reacts with an aldehyde (in this case, acetaldehyde) to form a transient imine intermediate.

  • In Situ Reduction: The imine is immediately reduced by a hydride source to yield the desired N-alkylated secondary amine.

This method offers superior control over the degree of alkylation, largely preventing the formation of tertiary amines.[11] We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is particularly well-suited for reductive aminations because it is a mild and selective reagent that does not readily reduce the starting aldehyde, is tolerant of mildly acidic conditions that favor imine formation, and is safer to handle than other reagents like sodium cyanoborohydride.[10]

Experimental Protocol: N-Ethylation

This section provides a detailed, step-by-step methodology for the N-ethylation of (4-Amino-2-chlorophenyl)-phenylmethanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (for 1 mmol scale)Supplier
(4-Amino-2-chlorophenyl)-phenylmethanolC₁₃H₁₂ClNO233.70234 mg (1.0 eq)e.g., EvitaChem
AcetaldehydeC₂H₄O44.0558 µL (1.2 eq)e.g., Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94318 mg (1.5 eq)e.g., AK Scientific
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9610 mLe.g., Fisher Scientific
Acetic Acid (Glacial)CH₃COOH60.056 µL (0.1 eq)e.g., VWR
Saturated Sodium BicarbonateNaHCO₃-~30 mLLab-prepared
Ethyl Acetate (EtOAc)C₄H₈O₂-~75 mLe.g., Fisher Scientific
Brine (Saturated NaCl)NaCl-~20 mLLab-prepared
Anhydrous Magnesium SulfateMgSO₄-~2 ge.g., Sigma-Aldrich
Silica GelSiO₂-As needed for chromatographye.g., SiliCycle
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and Nitrogen inlet

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Safety Precautions
  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle under an inert atmosphere and away from ignition sources.[12][13][14][15][16]

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled exclusively in a well-ventilated fume hood.

  • Acetaldehyde is volatile and flammable.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add (4-Amino-2-chlorophenyl)-phenylmethanol (234 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Seal the flask with a septum and purge with nitrogen. Add 1,2-dichloroethane (10 mL) via syringe, followed by acetaldehyde (58 µL, 1.2 mmol) and a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol).

    • Causality Explanation: DCE is an excellent solvent for this reaction. The catalytic acetic acid protonates the carbonyl oxygen of acetaldehyde, activating it towards nucleophilic attack by the amine and facilitating the formation of the imine intermediate.[17]

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5-10 minutes. A slight exotherm may be observed.

    • Causality Explanation: Portion-wise addition helps to control the reaction rate and any potential temperature increase. NaBH(OAc)₃ is added after imine formation is established to selectively reduce the C=N bond.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Rf values: Starting Material > Product (The product is slightly more polar).

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality Explanation: The bicarbonate solution neutralizes the acetic acid and quenches any remaining NaBH(OAc)₃.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

    • Causality Explanation: The brine wash helps to remove residual water from the organic layer.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure N-ethyl-(4-amino-2-chlorophenyl)-phenylmethanol.[3]

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup & Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start Start: (4-Amino-2-chlorophenyl)-phenylmethanol reagents Add DCE, Acetaldehyde, Acetic Acid start->reagents imine Stir 1h @ RT for Imine Formation reagents->imine add_reductant Add NaBH(OAc)₃ (Portion-wise) imine->add_reductant react Stir 12-24h @ RT add_reductant->react tlc Monitor by TLC react->tlc quench Quench with Sat. NaHCO₃ tlc->quench extract Extract with EtOAc quench->extract dry Wash with Brine, Dry (MgSO₄) extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product Final Product: N-Ethyl-(4-amino-2-chlorophenyl)-phenylmethanol purify->product analyze Characterize: NMR, MS, HPLC product->analyze

Caption: Experimental workflow for N-alkylation via reductive amination.

Expected Results and Characterization

Upon successful completion of the protocol, the desired N-ethylated product should be obtained as a pale yellow oil or solid.

Analytical Data Summary
AnalysisStarting MaterialExpected Product
Molecular Formula C₁₃H₁₂ClNOC₁₅H₁₆ClNO
Molecular Weight 233.70261.75
TLC (30% EtOAc/Hex) Rf ≈ 0.4Rf ≈ 0.3
¹H NMR (CDCl₃) δ ~4.0 (s, -NH₂), 5.8 (s, -CHOH)δ ~1.2 (t, -CH₂CH₃), ~3.2 (q, -NHCH₂CH₃), 5.7 (s, -CHOH)
Mass Spec (ESI+) m/z = 234.1 [M+H]⁺m/z = 262.1 [M+H]⁺
Self-Validating Protocol: In-Process Controls
  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, lower Rf spot provides real-time validation of the reaction's progress.[17] This is a critical in-process control to determine the reaction endpoint and avoid unnecessary reaction time or decomposition.

  • Workup pH Check: After quenching with NaHCO₃, the aqueous layer should be basic (pH > 8). This confirms that the acid catalyst has been neutralized and the reducing agent is fully decomposed.

  • Spectroscopic Analysis: Final characterization by NMR and Mass Spectrometry is the ultimate validation, confirming the molecular structure and purity of the isolated product.[18][19] Techniques like HPLC can be used for quantitative purity assessment.[20]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or wet NaBH(OAc)₃.2. Poor quality starting materials.3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃; handle under inert gas.[14]2. Verify purity of starting aniline and aldehyde.3. Allow the reaction to proceed for a longer duration (e.g., up to 48h), monitoring by TLC.
Formation of Side Products 1. Aldehyde self-condensation.2. O-alkylation of the hydroxyl group.1. Ensure slow, portion-wise addition of the reducing agent.2. This is unlikely under these mild conditions. If observed, consider protecting the alcohol group prior to amination.
Low Isolated Yield 1. Incomplete extraction.2. Product loss during chromatography.1. Perform an additional extraction of the aqueous layer.2. Use a shallower gradient during column chromatography to improve separation.

Conclusion

The reductive amination protocol detailed in this application note provides a reliable, selective, and high-yielding method for the mono-N-alkylation of (4-Amino-2-chlorophenyl)-phenylmethanol. By understanding the causality behind each procedural step and employing the described in-process controls, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The mild conditions and high selectivity make this method superior to many classical N-alkylation techniques.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Omega. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Novachem. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. [Link]

  • Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • Method of separating alkyl anilines.
  • Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Purification of Aniline. LookChem. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

Sources

Application Note: Enzymatic Resolution of Racemic (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic (4-Amino-2-chlorophenyl)-phenylmethanol, a chiral building block of significant interest in pharmaceutical synthesis. We present a detailed protocol for the enantioselective acylation of the amino alcohol using immobilized Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.[1][2][3] Furthermore, a robust analytical method using chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (ee) and reaction conversion is outlined. This guide is intended for researchers, scientists, and professionals in drug development seeking an efficient and green chemistry approach to the preparation of enantiopure aromatic amino alcohols.

Introduction: The Imperative of Chirality in Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[4] The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore a critical aspect of modern drug development. (4-Amino-2-chlorophenyl)-phenylmethanol is a key chiral intermediate whose stereochemistry is crucial for the biological activity of the final drug substance.

Traditional methods for obtaining single enantiomers, such as diastereomeric salt crystallization, can be laborious and inefficient. Biocatalysis, particularly enzymatic kinetic resolution (EKR), offers a powerful and sustainable alternative.[5] EKR leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture, providing a direct route to enantiopure compounds under mild reaction conditions.[5] This application note details a practical and reliable method for the resolution of racemic (4-Amino-2-chlorophenyl)-phenylmethanol using the highly versatile and commercially available lipase, Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin).

The Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is based on the difference in the reaction rates of two enantiomers with a chiral catalyst.[5] In this case, a lipase is used to selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other. The reaction is typically stopped at or near 50% conversion, yielding a mixture of the unreacted, enantiomerically enriched amino alcohol and the acylated, enantiomerically enriched product. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques.

The choice of enzyme, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution.

  • Enzyme Selection: Candida antarctica Lipase B (CALB) is a well-established and highly effective biocatalyst for the resolution of a wide range of chiral alcohols and amines due to its broad substrate specificity and high enantioselectivity.[1][2] Its immobilized form, Novozym 435, offers enhanced stability and facilitates easy recovery and reuse.

  • Acyl Donor: The choice of the acyl donor is crucial. Vinyl esters, such as vinyl acetate, are often preferred as they act as irreversible acyl donors. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction equilibrium towards the product side, leading to higher conversions and enantioselectivities.

  • Solvent: The reaction is typically performed in a non-polar organic solvent, such as hexane or toluene, to maintain the enzyme's activity and prevent unwanted side reactions.

Visualizing the Workflow and Reaction

G cluster_0 Enzymatic Resolution cluster_1 Work-up & Analysis cluster_2 Separation & Products racemic_substrate Racemic (4-Amino-2-chlorophenyl)-phenylmethanol reaction_vessel Reaction in Organic Solvent racemic_substrate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration hplc_analysis Chiral HPLC Analysis (Monitor Conversion & ee) filtration->hplc_analysis chromatography Column Chromatography filtration->chromatography enantioenriched_alcohol Enantioenriched (S)-Amino Alcohol chromatography->enantioenriched_alcohol acylated_product Enantioenriched (R)-Acylated Product chromatography->acylated_product

Figure 1: Overall workflow for the enzymatic resolution of racemic (4-Amino-2-chlorophenyl)-phenylmethanol.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Acylation R_enantiomer (R)-Amino Alcohol Enzyme Lipase + Acyl-CoA R_enantiomer->Enzyme Fast Reaction (k_R) S_enantiomer (S)-Amino Alcohol S_enantiomer->Enzyme Slow Reaction (k_S) R_product (R)-Acylated Product Enzyme->R_product S_unreacted (S)-Amino Alcohol (unreacted) Enzyme->S_unreacted

Figure 2: Principle of enantioselective acylation by lipase.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol describes a representative procedure for the resolution. Optimization of parameters such as temperature, enzyme loading, and acyl donor may be required to achieve the best results.

Materials:

  • Racemic (4-Amino-2-chlorophenyl)-phenylmethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (Acyl donor)

  • Anhydrous Toluene or Hexane (Solvent)

  • Ethanol (for quenching)

  • Magnetic stirrer and hot plate

  • Reaction vials or flask

Procedure:

  • Reaction Setup: To a 25 mL oven-dried flask equipped with a magnetic stir bar, add racemic (4-Amino-2-chlorophenyl)-phenylmethanol (1.0 g, 4.0 mmol) and 15 mL of anhydrous toluene. Stir until the substrate is fully dissolved.

  • Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w of the substrate).

  • Initiate Reaction: Add vinyl acetate (0.44 mL, 4.8 mmol, 1.2 equivalents).

  • Incubation: Seal the flask and place it on a magnetic stirrer set to a constant temperature (e.g., 40 °C) and stir at 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Quench the aliquot with 1 mL of ethanol and analyze by chiral HPLC (see Protocol 4.2) to determine the conversion and enantiomeric excess of the remaining substrate and the formed product.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue, containing the unreacted amino alcohol and the acylated product, can be separated by silica gel column chromatography.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for the development of a chiral HPLC method to determine the enantiomeric excess (ee) of the substrate and product. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of aromatic amino alcohols.[6][7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA) (optional, as a mobile phase additive to improve peak shape)

Chromatographic Conditions (Starting Point):

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Reaction Aliquot: Take 50 µL of the reaction mixture and dilute it with 1 mL of the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Development and Optimization:

  • If the enantiomers are not well-resolved, adjust the ratio of n-Hexane to Isopropanol (e.g., 90:10 or 70:30).

  • For basic analytes like amines, adding a small amount of an amine modifier like Diethylamine (0.1%) to the mobile phase can significantly improve peak shape and resolution.[8][9]

Calculations:

The enantiomeric excess (ee) and conversion (c) can be calculated from the peak areas in the chromatogram:

  • ee (%) of Substrate = (|Area_S - Area_R| / (Area_S + Area_R)) * 100

  • ee (%) of Product = (|Area_R' - Area_S'| / (Area_R' + Area_S')) * 100

  • Conversion (c) (%) = (Area_Product_Total / (Area_Substrate_Total + Area_Product_Total)) * 100

Data Presentation: Representative Results

The following tables summarize expected data from the enzymatic resolution protocol.

Table 1: Optimization of Reaction Conditions

EntrySolventAcyl DonorTemp (°C)Conversion (24h, %)ee_substrate (%)ee_product (%)
1TolueneVinyl Acetate4048>9996
2HexaneVinyl Acetate4045>9995
3MTBEVinyl Acetate40519894
4TolueneIsopropenyl Acetate4046>9997
5TolueneVinyl Acetate3035>9996

Table 2: Time Course of the Enzymatic Resolution

Time (h)Conversion (%)ee_substrate (%)ee_product (%)
2151895
4283996
8427296
12489296
2451>9995

Conclusion and Further Perspectives

This application note demonstrates a robust and efficient method for the enzymatic kinetic resolution of racemic (4-Amino-2-chlorophenyl)-phenylmethanol using immobilized Candida antarctica Lipase B. The described protocols for both the enzymatic reaction and the chiral HPLC analysis provide a solid foundation for researchers to produce and analyze enantiomerically enriched forms of this valuable pharmaceutical intermediate. The principles and methodologies outlined here are broadly applicable to the resolution of other chiral amino alcohols, underscoring the power of biocatalysis in modern organic synthesis. Future work could involve exploring dynamic kinetic resolution strategies to theoretically achieve a 100% yield of the desired enantiomer.

References

  • Nishioka, R., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene) Derivative by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. [Link]

  • Al-Qaisi, A. Q., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5989. [Link]

  • Eksteen, J. R., & Wang, T. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]

  • Forgó, P., & Forró, E. (2007). Room Temperature Ionic Liquids in the Kinetic Resolution of Adrenaline-Type Aminoethanols by Burkholderia cepacia Lipase under Normal and Microwave Conditions. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Parmar, V. S., et al. (1994). Potentially useful lipase-catalysed transesterifications. Journal of Chemical Sciences, 106(5), 1143-1154. [Link]

  • Wang, Y., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 22(11), 1895. [Link]

  • Alalla, A., et al. (2016). Easy kinetic resolution of some bêta-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media. DIAL.pr - BOREAL. [Link]

  • Gotor, V., Brieva, R., & Rebolledo, F. (1988). Enantioselective acylation of amino alcohols by porcine pancreatic lipase. Journal of the Chemical Society, Chemical Communications, (14), 957-958. [Link]

  • Van Eeck, S., et al. (2021). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis, 42(1-2), 116-140. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(7). [Link]

  • Forró, E. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6358. [Link]

  • Wu, S., et al. (2019). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 9(21), 6013-6020. [Link]

  • Merten, C., & Schmuck, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7041-7048. [Link]

  • Anderson, E. M., et al. (1999). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. In Methods in Molecular Biology, vol 118: Enzymes in Action (pp. 99-105). Humana Press. [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(21), 3201-3206. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol

[1]

Ticket ID: #YIELD-OPT-2024-05 Subject: Yield Optimization & Troubleshooting for Diarylmethanol Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deactivation" Challenge

You are likely experiencing variable yields (40–60%) or incomplete conversion when synthesizing (4-Amino-2-chlorophenyl)-phenylmethanol (Target Alcohol) from its ketone precursor, (4-amino-2-chlorophenyl)(phenyl)methanone .[1]

The Root Cause: The primary chemical antagonist here is the 4-amino group .[1] Through resonance, the lone pair on the nitrogen atom donates electron density into the aromatic ring, which is conjugated with the carbonyl carbon.[1] This effect significantly decreases the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack by standard hydride reducing agents (like NaBH

To improve yield to the >90% range , we must disrupt this electronic deactivation or activate the carbonyl group using Lewis acid catalysis (Luche-type conditions).[1]

Module 1: Optimized Experimental Protocols

Protocol A: The "Golden Standard" (Luche Reduction)

Recommended for: High yield (>92%), fast reaction times, and difficult substrates.

This method utilizes Cerium(III) Chloride (CeCl


)Calcium Chloride (CaCl

)
1

Reagents:

  • Precursor Ketone: 1.0 eq

  • Sodium Borohydride (NaBH

    
    ): 1.5 eq[2]
    
  • Cerium(III) Chloride Heptahydrate (CeCl

    
    ·7H
    
    
    O): 1.1 eq
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the ketone and 1.1 eq of CeCl

    
    ·7H
    
    
    O in Methanol (0.2 M concentration relative to ketone). Stir at Room Temperature (RT) for 15 minutes to ensure complexation.
  • Cooling: Cool the mixture to 0°C using an ice bath. Crucial: Controlling the exotherm prevents side reactions.

  • Reduction: Add NaBH

    
     (1.5 eq) portion-wise over 20 minutes. Expect mild gas evolution (H
    
    
    ).[2]
  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 60–90 minutes.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The fluorescent ketone spot should disappear.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH

    
    Cl) to quench excess hydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate.[1][3]
Protocol B: The "Cost-Effective" Route (Modified NaBH )

Recommended for: Large-scale batches where Cerium is too costly.[1]

If CeCl

  • Dissolve Ketone in Ethanol (higher boiling point than MeOH).

  • Add NaBH

    
     (2.0 eq) at 0°C.
    
  • Warm to 40–50°C (Gentle Reflux).

  • Stir for 4–6 hours .

    • Risk:[2][4][5] Higher temps increase the risk of de-chlorination (impurity formation). Monitor strictly by HPLC.

Module 2: Troubleshooting Matrix & FAQs

Use this table to diagnose specific failure modes in your current workflow.

SymptomProbable CauseCorrective Action
Starting Material Remaining (>10%) Electronic deactivation of carbonyl by -NH

.[1]
Switch to Protocol A (Luche). The Lewis acid overcomes the deactivation. Alternatively, increase NaBH

to 2.5 eq.
Impurity: Des-chloro analogue Over-reduction/Hydrogenolysis.[1] Common if using Pd/C or LiAlH

.[1]
Stop using LiAlH

.
It is too aggressive for aryl chlorides.[1] Use NaBH

exclusively. Ensure temp stays <50°C.
Low Isolated Yield (Sticky Solid) Boron-Product Complex formation.[1]The amine-alcohol product forms stable borate complexes.[1] Acidic Quench Required: Adjust aqueous layer to pH 5–6 with 1M HCl briefly to break the B-O bond, then basify to pH 8 with NaHCO

before extraction.[1]
Product is Colored (Yellow/Red) Oxidation of the aniline amine.Perform reaction and drying under Nitrogen/Argon atmosphere . Store product in the dark.
Emulsions during Extraction Amphoteric nature of the amino-alcohol.[1]Saturate the aqueous phase with NaCl (solid) before extraction. Use a mixture of THF/EtOAc (1:1) for extraction if solubility is poor.

Module 3: Visualization of Reaction Logic

The following diagrams illustrate the mechanistic pathway and the decision logic for troubleshooting.

Diagram 1: Reaction Pathway & Activation Strategy[4]

ReactionPathwayKetoneStart: (4-Amino-2-chlorophenyl)(phenyl)methanoneDeactivationProblem: -NH2 GroupDeactivates CarbonylKetone->DeactivationElectronic EffectTransitionHydride Attack(NaBH4)Ketone->TransitionStandard Route(Slow/Low Yield)ActivationSolution: Lewis AcidActivation (CeCl3)Deactivation->ActivationAdd CatalystActivation->TransitionActivated C=OProductEnd: (4-Amino-2-chlorophenyl)-phenylmethanolTransition->ProductReduction

Caption: The amino group deactivates the ketone (Red/Yellow). Adding CeCl3 (Green) restores reactivity, enabling efficient hydride attack.[1]

Diagram 2: Troubleshooting Decision Tree

TroubleshootingStartAnalyze CrudeProduct (HPLC/TLC)CheckSMIs SM > 5%?Start->CheckSMCheckImpurityIs Des-chloroImpurity Present?CheckSM->CheckImpurityNoActionLucheAction: Add CeCl3(Luche Conditions)CheckSM->ActionLucheYesCheckYieldIs Mass BalanceLow (<60%)?CheckImpurity->CheckYieldNoActionTempAction: Reduce TempSwitch to NaBH4CheckImpurity->ActionTempYesActionQuenchAction: Acidic Hydrolysisof Borate EstersCheckYield->ActionQuenchYes

Caption: Logic flow for diagnosing low yields. Prioritize checking for unreacted starting material (SM) first.

References

  • Luche, J. L. (1978).[1][6][7][8] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[6][7][8]

  • Gemal, A. L., & Luche, J. L. (1981).[1][6][7][8] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides".[1][8] Journal of the American Chemical Society.[6][7][8]

  • BenchChem. (2025). "Strategies for selective reduction of ketones in the presence of halides". Technical Guide.

  • Google Patents. (2011). "Process for the preparation of Mizolastine intermediates (CN102140076A)". Patent CN102140076A.[1]

  • Sigma-Aldrich. (2024).[1] "(4-Amino-2-chlorophenyl)methanol Product Sheet". Merck/MilliporeSigma.[1]

Technical Support Center: Optimization of Reaction Conditions for (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of (4-Amino-2-chlorophenyl)-phenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide you with actionable, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (4-Amino-2-chlorophenyl)-phenylmethanol?

The most prevalent and industrially scalable method for synthesizing (4-Amino-2-chlorophenyl)-phenylmethanol is the reduction of the corresponding ketone, (4-amino-2-chlorophenyl)(phenyl)methanone. The primary choice revolves around the selection of the reducing agent, which dictates the reaction conditions and impurity profile.

  • Sodium Borohydride (NaBH₄) Reduction: This is often the preferred method due to its selectivity, milder reaction conditions, and enhanced safety profile compared to other hydride reagents. It selectively reduces the ketone to the desired secondary alcohol.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). It is a clean and efficient process but may require specialized high-pressure equipment.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: While a powerful reducing agent, LiAlH₄ is less commonly used for this specific transformation due to its high reactivity and lack of selectivity, which can lead to undesired side reactions. It is also more hazardous to handle.

Q2: How does the choice of solvent impact the reduction of (4-amino-2-chlorophenyl)(phenyl)methanone?

The solvent plays a crucial role in the reaction's success by influencing the solubility of the reactants and the reactivity of the reducing agent.

  • For Sodium Borohydride reductions , protic solvents like methanol, ethanol, or isopropanol are commonly used. Methanol is often preferred as it facilitates a good reaction rate. However, the choice of alcohol can be optimized to improve yield and simplify work-up.

  • For Catalytic Hydrogenation , a variety of solvents can be employed, including alcohols (methanol, ethanol), esters (ethyl acetate), or ethers (tetrahydrofuran), depending on the catalyst and substrate solubility.

Q3: What are the primary safety concerns when synthesizing (4-Amino-2-chlorophenyl)-phenylmethanol?

Safety should always be the top priority. Key considerations include:

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents generates hydrogen gas, which is highly flammable. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • Exothermic Reaction: The reduction is an exothermic process. The addition of the reducing agent should be done portion-wise and at a controlled temperature (typically 0-5 °C) to prevent a runaway reaction.

  • Handling of Reagents: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Care should be taken when handling all chemicals, particularly the chlorinated starting material and the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of (4-Amino-2-chlorophenyl)-phenylmethanol

A low yield is a common problem that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or adding a slight excess of the reducing agent.

  • Degradation of Reducing Agent: Sodium borohydride can decompose, especially in the presence of moisture or acidic impurities.

    • Solution: Use freshly opened or properly stored sodium borohydride. Ensure all glassware is dry and the solvent is of appropriate quality.

  • Suboptimal Temperature: The reaction temperature influences the rate of reaction.

    • Solution: While the initial addition of NaBH₄ is done at a low temperature to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Experimental Workflow: Troubleshooting Low Yield

G cluster_0 Problem: Low Yield Start Low Yield Observed Check_Completion Monitor Reaction by TLC/HPLC Start->Check_Completion Extend_Time Extend Reaction Time Check_Completion->Extend_Time Incomplete Check_Reagent Check Reducing Agent Quality Check_Completion->Check_Reagent Complete Extend_Time->Check_Completion Add_Reagent Add More Reducing Agent Extend_Time->Add_Reagent Add_Reagent->Check_Completion Use_Fresh Use Fresh Reagent Check_Reagent->Use_Fresh Suspect Optimize_Temp Optimize Temperature Profile Check_Reagent->Optimize_Temp Good Use_Fresh->Check_Reagent Warm_RT Allow to Warm to RT Optimize_Temp->Warm_RT Suboptimal Optimize_Workup Optimize Work-up Procedure Optimize_Temp->Optimize_Workup Optimal Warm_RT->Optimize_Temp Adjust_pH Adjust pH & Perform Multiple Extractions Optimize_Workup->Adjust_pH Suboptimal Success Improved Yield Optimize_Workup->Success Optimal Adjust_pH->Optimize_Workup

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

The formation of byproducts can complicate purification and affect the quality of the final compound.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material: (4-amino-2-chlorophenyl)(phenyl)methanone.

    • Cause: Incomplete reaction.

    • Solution: As discussed above, ensure the reaction goes to completion by monitoring it and adjusting the reaction time or stoichiometry accordingly. Purification via column chromatography or recrystallization can remove residual starting material.

  • Over-reduction Products: While less common with NaBH₄, more potent reducing agents could potentially reduce the aromatic ring or the chloro-substituent.

    • Cause: Use of an overly reactive reducing agent or harsh reaction conditions.

    • Solution: Use a milder reducing agent like sodium borohydride. Maintain strict temperature control throughout the reaction.

  • Borate Esters: During the work-up, borate esters formed from the product and boron byproducts can be hydrolyzed.

    • Cause: Incomplete hydrolysis during the quench.

    • Solution: Ensure the quenching step is performed carefully, often with the addition of an acid (e.g., dilute HCl) to break down these esters and precipitate the product. The pH of the aqueous layer should be monitored.

Table 1: Recommended Reaction Conditions for Sodium Borohydride Reduction

ParameterRecommended RangeRationale
Solvent Methanol or EthanolGood solubility for reactants and facilitates a controlled reaction rate.
Temperature 0-5 °C (addition), then warm to 20-25 °CControls initial exotherm and then allows the reaction to proceed to completion.
Stoichiometry (NaBH₄) 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting material.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion; should be monitored by TLC/HPLC.
Quenching Agent Water, followed by dilute HCl or NH₄ClHydrolyzes excess NaBH₄ and borate esters.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • (4-amino-2-chlorophenyl)(phenyl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-amino-2-chlorophenyl)(phenyl)methanone (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is no longer visible (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Amino-2-chlorophenyl)-phenylmethanol.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.

Logical Relationship: Key Steps in Synthesis

G cluster_1 Synthesis Workflow Dissolution Dissolve Ketone in Methanol Cooling Cool to 0-5 °C Dissolution->Cooling Addition Add NaBH₄ Portion-wise Cooling->Addition Reaction Stir and Warm to RT Addition->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Dry and Concentrate Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Step-by-step synthesis workflow.

References

  • Title: Reductions of Aldehydes and Ketones Source: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition URL: [Link]

  • Title: Sodium Borohydride Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]

  • Title: The Use of Sodium Borohydride in Organic Synthesis Source: Organic Reactions URL: [Link]

Technical Support Center: Grignard Synthesis of Substituted Benzhydrols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: G-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Grignard Addition to Aryl Aldehydes/Ketones

Core Directive & Scope

This guide addresses the synthesis of substituted benzhydrols (diarylmethanols) via the addition of aryl magnesium halides to substituted benzaldehydes. While conceptually simple, this reaction is notoriously sensitive to electronic effects, steric hindrance, and moisture.

The General Reaction:



This support documentation is structured to troubleshoot the three critical failure points: Initiation Failure , Chemoselectivity/Side Reactions , and Workup Emulsions .

Standard Operating Procedure (Gold Standard)

Use this baseline protocol to rule out procedural errors before troubleshooting.

ParameterSpecificationRationale
Solvent Anhydrous THF or Et₂O (<50 ppm H₂O)Et₂O is better for initiation (higher vapor pressure); THF solubilizes aryl-Mg species better but promotes Wurtz coupling.
Stoichiometry 1.1 - 1.2 equiv. GrignardSlight excess accounts for quenching by adventitious moisture.
Temperature 0°C to RT (Addition)Controls exotherm to prevent Wurtz homocoupling and over-alkylation.
Concentration 0.5 M - 1.0 MHigh concentration favors Grignard formation; too dilute slows kinetics.
Atmosphere Argon or Nitrogen (Positive Pressure)Essential.

leads to phenol byproducts;

leads to carboxylic acids.

Troubleshooting Module 1: The "Dead" Reaction (Initiation Failure)

Symptom: Magnesium turnings are added, halide is introduced, but no exotherm, turbidity, or color change occurs.

Root Cause Analysis

The magnesium surface is passivated by a layer of MgO (Magnesium Oxide).[1] Until this layer is breached, the underlying Mg(0) cannot perform the oxidative insertion into the C-X bond.

Resolution Protocol

Step 1: Mechanical Activation

  • Action: Stir "dry" Mg turnings vigorously under Ar for 30 minutes before adding solvent.

  • Why: Crushes the crystal lattice, exposing fresh metal surfaces.

Step 2: Chemical Entrainment (The "Iodine Trick")

  • Action: Add a single crystal of Iodine (

    
    ).
    
  • Observation: The solution should turn brown, then clear/colorless.

  • Mechanism:

    
    . This reaction is exothermic and etches the MgO surface.
    
  • Ref: Vogel’s Textbook of Practical Organic Chemistry [1].

Step 3: The "1,2-Dibromoethane" Method (High Success Rate)

  • Action: Add 0.1 equiv of 1,2-dibromoethane (DBE).

  • Mechanism: DBE reacts with Mg to form ethene gas (

    
    ) and 
    
    
    
    .[1] The evolution of gas physically disrupts the oxide layer, and the fresh
    
    
    acts as a Lewis acid activator.
  • Warning: This consumes Mg; ensure you have excess Mg (1.2–1.5 equiv total) if using this method.

Troubleshooting Module 2: Impurity Profiling (The "Dirty" NMR)

Symptom: Reaction proceeded, but yield is low or NMR shows complex aliphatic mixtures.

Diagnostic Table: Common Impurities
Impurity TypeStructureCauseSolution
Wurtz Product Ar-Ar (Biaryl)Localized overheating; fast addition of halide.Dilute the halide; increase stir rate; cool to 0°C during formation.
Reduction Product Benzyl Alcohol (Ar-CH₂OH)

-Hydride transfer from alkyl groups (if using alkyl-Mg).
Use Aryl-Mg reagents (no

-H) or switch to non-transferring solvents (avoid isopropyl).
Oxidation Product Phenols (Ar-OH)Oxygen ingress.Degas solvents; check septa integrity; use positive pressure inert gas.
Recovered Aldehyde Ar-CHOEnolization (if

-protons present) or "wet" Grignard.
Dry solvents strictly. If substrate is hindered, add

(Knochel modification).
Electronic Effects (Hammett Correlation)

The electronic nature of your substituents dictates reaction velocity.

  • EWG on Aldehyde (e.g., -NO₂, -CF₃): Makes the carbonyl carbon more electrophilic. Reaction is fast.

  • EDG on Aldehyde (e.g., -OMe, -NMe₂): Deactivates the carbonyl. Requires reflux or Lewis Acid activation.

  • EWG on Grignard Ring: Destabilizes the Grignard reagent. Hard to form. Consider Lithium-Halogen exchange followed by transmetallation to

    
     instead of direct insertion.
    

Troubleshooting Module 3: Isolation (The Emulsion Nightmare)

Symptom: Upon adding acid/water, the flask fills with a white, opaque gel that refuses to separate.

Root Cause

Magnesium hydroxide/alkoxide salts form gelatinous precipitates in basic/neutral water.

Resolution: The Rochelle's Salt Protocol

Do NOT use strong acid (HCl) if your product is acid-sensitive (substituted benzhydrols easily dehydrate to form colored carbocations/fluorenyl species).

  • Quench: Cool reaction to 0°C.

  • Add: Saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

  • Mechanism: Tartrate acts as a bidentate ligand, chelating

    
     ions into a water-soluble complex.
    
  • Result: Two clear, distinct layers within 15–30 minutes.

Visualizations

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose reaction failure in real-time.

GrignardTroubleshooting Start Start: Add Halide to Mg CheckInit Signs of Initiation? (Bubbles, Heat, Turbidity) Start->CheckInit NoInit Action: Add Iodine crystal or 1,2-Dibromoethane CheckInit->NoInit No SuccessInit Reaction Initiated (Solution turns grey/brown) CheckInit->SuccessInit Yes HeatGun Action: Gentle Heat Gun (Spot heating) NoInit->HeatGun HeatGun->CheckInit Retry AddCarbonyl Add Carbonyl Compound (Dropwise at 0°C) SuccessInit->AddCarbonyl CheckColor Color Change? AddCarbonyl->CheckColor Quench Quench Protocol CheckColor->Quench Proceed Emulsion Issue: Emulsion/Gel? Quench->Emulsion Rochelle Add Sat. Rochelle's Salt (Chelates Mg) Emulsion->Rochelle Yes (Gel) AcidWash Standard NH4Cl Wash Emulsion->AcidWash No (Clear)

Caption: Decision matrix for diagnosing initiation failures and workup issues in Grignard synthesis.

Figure 2: Mechanism & Side Reactions

Understanding the pathway to the desired Benzhydrol vs. Wurtz coupling.

GrignardMechanism RX Ar-Br Radical [Ar• •MgBr] RX->Radical SET Mg Mg(0) Grignard Ar-Mg-Br (Grignard Reagent) Benzhydrol Ar-CH(OH)-Ar (Target Benzhydrol) Grignard->Benzhydrol + Ar-CHO + H3O+ Radical->Grignard Recombination Wurtz Ar-Ar (Wurtz Dimer) Radical->Wurtz Homocoupling (Excess Heat/Conc)

Caption: Mechanistic bifurcation showing the competition between successful Grignard formation and Wurtz homocoupling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Organic Syntheses. (1928). Benzohydrol.[2][3] Org. Synth. 8, 24; Coll. Vol. 1, 90.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane.

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism and Troubleshooting.

  • University of California, Santa Barbara. (n.d.). Standard Experimental Protocols: Quenching Grignard Reactions.

Sources

Technical Support Center: Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical intermediate.

Introduction

(4-Amino-2-chlorophenyl)-phenylmethanol is a key starting material in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth technical insights into the common impurities that can arise during its synthesis, their mechanisms of formation, and strategies for their control and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities observed during the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol, and what are their origins?

The synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol typically involves the reduction of a (4-amino-2-chlorophenyl)(phenyl)methanone precursor. The most prevalent impurities can be categorized as starting materials, intermediates, by-products, and degradation products.

Table 1: Common Impurities and Their Sources

Impurity NameStructureTypical Source
(4-amino-2-chlorophenyl)(phenyl)methanoneUnreacted starting material
4-Amino-2-chlorobenzoic acidBy-product from over-oxidation or hydrolysis
Bis(4-amino-2-chlorophenyl)methanolBy-product from side reactions
Dehalogenated ImpurityReductive dehalogenation
Oxidized ImpurityOxidation of the amino group

The presence of unreacted (4-amino-2-chlorophenyl)(phenyl)methanone is a common issue and is often due to incomplete reduction. This can be influenced by factors such as the choice of reducing agent, reaction temperature, and reaction time. Over-oxidation during workup or side reactions can lead to the formation of 4-amino-2-chlorobenzoic acid. Reductive dehalogenation, where the chlorine atom is replaced by hydrogen, is another potential side reaction, particularly with strong reducing agents like lithium aluminum hydride.

Q2: My reaction shows incomplete conversion of the starting ketone. How can I improve the yield of the desired alcohol?

Incomplete conversion is a frequent challenge. Here’s a systematic approach to troubleshoot and optimize the reduction reaction:

Troubleshooting Incomplete Conversion

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and milder nature compared to agents like lithium aluminum hydride (LiAlH₄). If using NaBH₄, ensure it is fresh and has been stored under anhydrous conditions, as it can decompose in the presence of moisture.

  • Stoichiometry of Reducing Agent: While a stoichiometric amount of NaBH₄ is theoretically sufficient, an excess (typically 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.

  • Solvent System: The choice of solvent is critical. Protic solvents like methanol or ethanol are often used with NaBH₄. The solubility of both the ketone starting material and the reducing agent in the chosen solvent system is crucial for efficient reaction kinetics.

  • Temperature Control: The reduction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help ensure completion.

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with the workup until the starting material is no longer detectable.

Experimental Protocol: Optimized Reduction of (4-amino-2-chlorophenyl)(phenyl)methanone

  • Dissolve (4-amino-2-chlorophenyl)(phenyl)methanone (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0-5 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Q3: I am observing a significant amount of a dehalogenated impurity. What causes this and how can it be prevented?

The formation of a dehalogenated impurity, (4-aminophenyl)(phenyl)methanol, is a result of reductive dehalogenation. This side reaction is more prevalent with stronger, less selective reducing agents.

Mechanism of Reductive Dehalogenation

The aryl chloride bond can be susceptible to reduction, especially under forcing reaction conditions or with highly reactive hydride sources.

Mitigation Strategies:

  • Avoid Harsh Reducing Agents: If possible, avoid using powerful reducing agents like LiAlH₄, which are known to cause dehalogenation of aryl halides. NaBH₄ is generally a safer choice.

  • Temperature Control: Maintain a low reaction temperature throughout the addition of the reducing agent and for the initial phase of the reaction. Higher temperatures can promote the dehalogenation side reaction.

  • Catalyst Poisoning (if applicable): In cases of catalytic hydrogenation, certain catalysts are more prone to causing dehalogenation. Careful selection of the catalyst and the use of catalyst poisons can sometimes mitigate this issue, though this is less common for borohydride reductions.

Visualizing the Synthesis and Impurity Formation

To provide a clearer understanding of the process, the following diagrams illustrate the reaction workflow and the potential pathways for impurity formation.

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve Ketone in Methanol B Cool to 0-5 °C A->B C Portion-wise addition of NaBH4 B->C D Stir at 0-5 °C, then warm to RT C->D E Monitor by TLC/HPLC D->E F Quench with H2O/dil. HCl E->F If complete G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Crude Product H->I

Caption: Workflow for the reduction of (4-amino-2-chlorophenyl)(phenyl)methanone.

Diagram 2: Impurity Formation Pathways

G cluster_0 Desired Reaction cluster_1 Side Reactions / Impurities A (4-amino-2-chlorophenyl)(phenyl)methanone (Starting Material) B (4-Amino-2-chlorophenyl)-phenylmethanol (Product) A->B Reduction (e.g., NaBH4) C Unreacted Starting Material A->C Incomplete Reaction D Dehalogenated Impurity B->D Reductive Dehalogenation E Oxidized Impurity B->E Oxidation (Air/Workup)

Caption: Pathways for the formation of common impurities during synthesis.

References

  • Li, G., et al. (2015).
  • Yadav, V. K., & Sriram, M. (2006). A short and efficient synthesis of a key intermediate of crizotinib. Tetrahedron Letters, 47(46), 8145-8147. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Catalyst Selection for Benzophenone Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides practical, in-depth answers and troubleshooting strategies for the catalytic reduction of substituted benzophenones. We move beyond simple protocols to explain the underlying principles governing catalyst activity and selectivity, empowering you to make informed decisions and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: How do I select the initial class of catalyst for my substituted benzophenone reduction?

Choosing the right catalyst class depends on your primary goal: chemoselectivity (avoiding over-reduction) or cost-effectiveness for a robust reduction.

  • For High Chemoselectivity (Ketone to Alcohol): Homogeneous catalysts, such as those based on Ruthenium (Ru) complexes, offer exceptional selectivity for the desired secondary alcohol (benzhydrol) product.[1][2][3] Complexes like trans-RuCl2(phosphine)2(1,2-diamine) are highly effective, often requiring a basic co-catalyst (e.g., t-C4H9OK) and proceeding smoothly under mild conditions (8 atm H2, 23-35°C).[1][2] These systems are particularly valuable when sensitive functional groups that are prone to reduction, such as halogens or nitro groups, are present on the aromatic rings.[2]

  • For General-Purpose & Cost-Effective Reduction: Heterogeneous catalysts are the workhorses of industrial and lab-scale reductions.

    • Raney Nickel (Ra-Ni): An excellent choice for selectively reducing benzophenone to benzhydrol at lower temperatures.[4][5] It is often preferred for industrial applications due to its lower cost compared to precious metal catalysts.[6]

    • Palladium on Carbon (Pd/C): A very common and effective catalyst, but it carries a significant risk of over-reduction (hydrogenolysis) to diphenylmethane, especially at higher temperatures (>343 K) or under acidic conditions.[1][2][4][7]

    • Platinum on Carbon (Pt/C): Generally shows slower reaction rates for benzophenone hydrogenation compared to Pd/C or Raney Nickel.[4]

Q2: What is the most common side reaction, and how can I prevent it?

The most prevalent side reaction is the over-reduction (hydrogenolysis) of the desired benzhydrol intermediate to the corresponding diphenylmethane.[1][2][7] This is particularly problematic with benzylic alcohols because the C-O bond is activated by the adjacent aromatic rings.[7]

Prevention Strategies:

  • Catalyst Choice: Avoid highly active hydrogenolysis catalysts like Pd/C if selectivity is crucial. Raney Nickel or specific Ruthenium complexes are better choices.[1][2][4] Using a poisoned catalyst, like a Lindlar catalyst (lead-poisoned Pd/CaCO3), can also effectively stop the reaction at the alcohol stage.[4]

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature low. For instance, with Pd/C, diphenylmethane formation is significant at temperatures above 343 K (70°C).[4][5]

    • pH: Avoid acidic conditions, which promote hydrogenolysis. Hydrogenation of benzophenone over Pd/C in a mixture of ethanol and acetic acid can lead exclusively to diphenylmethane.[1][2] The addition of a base or use of a neutral solvent system is recommended.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed, preventing further reduction of the product.

Q3: How do substituents on the aromatic rings affect the reaction?

Substituents can have a significant electronic and steric impact on the reaction rate and, in some cases, the catalyst's effectiveness.

  • Electronic Effects: The reduction of the carbonyl group is a nucleophilic addition of hydride (H⁻) or its equivalent. Therefore, the more electrophilic the carbonyl carbon, the faster the reaction.

    • Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or halogens increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus increasing the reaction rate.[1][2] For example, p-trifluoromethylbenzophenone hydrogenates 11 times faster than the p-methoxy derivative.[1]

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease the electrophilicity of the carbonyl carbon, slowing the reaction down.[8][9]

  • Steric Effects: Bulky substituents, especially in the ortho position, can hinder the approach of the substrate to the catalyst's active site, slowing the reaction.[10] This steric hindrance can be a significant challenge, sometimes requiring specialized catalysts with more open active sites.[10][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Conversion or Stalled Reaction

Possible Cause A: Catalyst Deactivation or Poisoning

Your catalyst's active sites may be blocked or irreversibly altered.

  • Diagnosis: The reaction starts but stops before completion, or a fresh batch of catalyst is required to restart the reaction.

  • The Science: Catalyst poisons are substances that strongly adsorb to the active metal surface, preventing the substrate from binding. Common poisons in ketone reductions include sulfur compounds (from reagents like thiols or thioethers), strong chelating agents, or byproducts from the reaction itself, such as strongly adsorbed ketone fragments or carbon monoxide formed from decarbonylation.[12][13][14][15] Small catalyst particles can be more susceptible to poisoning.[12][14]

  • Solution Workflow:

    • Purify Reagents: Ensure all solvents and the benzophenone substrate are of high purity. If necessary, pass solvents through a column of activated alumina to remove trace impurities.

    • Use a Guard Bed: For column-based reactions, a small pre-column of a sacrificial catalyst can remove poisons before they reach the main catalyst bed.

    • Change Catalyst Type: Some catalysts are more robust. For instance, Raney Nickel can sometimes be more resistant to certain impurities than Palladium catalysts.[15]

    • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a higher catalyst loading can sometimes overcome the effects of minor impurities.

Possible Cause B: Insufficient Hydrogen Availability (for Hydrogenation)

The catalyst may be "starved" of hydrogen, limiting the reaction rate.

  • Diagnosis: The reaction is slow, and increasing agitation or hydrogen pressure improves the rate.

  • The Science: In heterogeneous catalysis, the reaction occurs at the three-phase boundary of the solid catalyst, liquid solvent/substrate, and gaseous hydrogen. The rate can be limited by the mass transfer of hydrogen from the gas phase into the liquid and to the catalyst surface.

  • Solution Workflow:

    • Increase Agitation: Ensure vigorous stirring or shaking to maximize the gas-liquid surface area and keep the catalyst suspended. Studies have shown that beyond a certain agitation speed, the rate becomes independent of stirring, indicating mass transfer is no longer the limiting step.[4][5]

    • Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen, which can directly increase the reaction rate, as the rate often shows a first-order dependence on hydrogen pressure.[4][5]

    • Check for Leaks: Ensure your reaction vessel is properly sealed and maintaining pressure.

Issue 2: Poor Selectivity - High Yield of Diphenylmethane

Possible Cause: Over-reduction (Hydrogenolysis)

The reaction conditions or catalyst are too harsh, leading to the reduction of the intermediate alcohol.

  • Diagnosis: GC-MS or NMR analysis of the crude product shows a significant amount of the diphenylmethane byproduct alongside or instead of the desired benzhydrol.

  • The Science: The benzylic C-O bond in the benzhydrol product is susceptible to cleavage by catalytic hydrogenation, a process known as hydrogenolysis. This is especially favorable on catalysts like Pd/C and is promoted by acidic conditions and higher temperatures.[1][2][7]

  • Solution Workflow:

G cluster_problem Problem: High Diphenylmethane cluster_solutions Troubleshooting Steps P High Diphenylmethane by GC-MS S1 Switch Catalyst: Pd/C → Raney Ni or Ru-complex P->S1 Cause: Catalyst Choice S2 Modify Conditions: Lower Temperature (<60°C) P->S2 Cause: Reaction Conditions S3 Modify Conditions: Add Mild Base (e.g., NaOAc) or use Neutral Solvent P->S3 S4 Use Poisoned Catalyst: e.g., Lindlar Catalyst P->S4 Cause: High Catalyst Activity

  • Change Catalyst: Immediately switch from Pd/C to Raney Nickel, which is known to be more selective for the alcohol product at lower temperatures.[4][5] Alternatively, employ a selective homogeneous Ru catalyst.[1][2]

  • Lower Temperature: Reduce the reaction temperature to below 60°C, preferably in the 25-40°C range.[4]

  • Buffer the Reaction: If acidic impurities might be present or generated, add a non-nucleophilic mild base, such as sodium acetate or potassium carbonate, to the reaction mixture.

  • Monitor Carefully: Stop the reaction as soon as the starting benzophenone is consumed, as confirmed by TLC or rapid GC analysis.

Part 3: Data & Protocols

Table 1: Comparison of Common Heterogeneous Catalysts for Benzophenone Reduction
CatalystTypical Selectivity (Benzhydrol)Relative ActivityOver-reduction RiskKey Considerations
Raney Nickel High at < 70°C[4][5]Moderate-HighLow to ModerateCost-effective; pyrophoric nature requires careful handling.[15]
5% Pd/C Variable; Low at > 70°C[2][4]HighHighProne to hydrogenolysis, especially under acidic conditions.[1][2]
5% Pt/C HighLowLowGenerally much slower reaction rates than Pd or Ni catalysts.[4]
Lindlar (Pd/CaCO₃ poisoned) Very HighModerateVery LowExcellent for stopping at the alcohol; the "poison" deactivates sites for hydrogenolysis.[4]
Experimental Protocol: Selective Transfer Hydrogenation

This protocol uses a robust, non-gaseous hydrogen source and is excellent for achieving high selectivity to the benzhydrol product. Transfer hydrogenation can often mitigate the need for high-pressure equipment.[16][17]

Objective: To reduce a substituted benzophenone to the corresponding benzhydrol with high selectivity using formic acid as a hydrogen donor.

Materials:

  • Substituted Benzophenone (1.0 eq)

  • 5% Pd/C (5 mol%)

  • Formic Acid (HCOOH, 5.0 eq)

  • Triethylamine (Et₃N, 5.0 eq)

  • Solvent (e.g., Isopropanol or Toluene)

  • Reaction Flask, Condenser, Magnetic Stirrer

  • TLC plates, GC-MS for analysis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted benzophenone (e.g., 10 mmol, 1.82 g for benzophenone) and the solvent (40 mL).

  • Reagent Addition: Add the 5% Pd/C catalyst (e.g., 106 mg for 10 mmol scale).

  • Form Azaetrope: In a separate vial, carefully mix the triethylamine (50 mmol, 6.96 mL) and formic acid (50 mmol, 1.88 mL). Caution: This is an exothermic reaction. Add the formic acid slowly to the triethylamine with cooling. This pre-mixing forms the triethylammonium formate azeotrope, which is the active hydrogen donor.

  • Initiate Reaction: Add the formate/amine mixture to the reaction flask.

  • Heating & Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 80-90°C). Monitor the reaction progress every 30-60 minutes using TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). The benzophenone starting material is less polar (higher Rf) than the benzhydrol product (lower Rf).[18]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or flash column chromatography to yield the pure benzhydrol product.

G Setup 1. Combine Substrate, Solvent, & Pd/C Reagents 2. Prepare HCOOH/ Et3N Mixture Setup->Reagents React 3. Add Donor & Heat to Reflux Reagents->React Monitor 4. Monitor by TLC/ GC until complete React->Monitor Workup 5. Cool, Filter through Celite Monitor->Workup Purify 6. Concentrate & Purify Product Workup->Purify

References

  • Carbonyl reduction - Wikipedia. [Link]

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC. (2026, January 29). [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

  • Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol | Organic Process Research & Development - ACS Publications. (2003, July 24). [Link]

  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC. [Link]

  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - ACS Publications. (2024, January 16). [Link]

  • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000, February 3). Organic Letters. [Link]

  • Effect of electron-donating and electron-withdrawing groups on the C=O bond. (2022, April 8). Chemistry Stack Exchange. [Link]

  • An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone. (2018, March 1). ScienceDirect. [Link]

  • Poisoning of Pt/γ-Al>2>O>3> Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (2024, February 2). ACS Publications. [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols | Organic Letters - ACS Publications. (2000, February 3). [Link]

  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes - RSC Publishing. (2023, July 11). [Link]

  • ChemInform Abstract: Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. - ResearchGate. (2025, August 10). [Link]

  • TH of benzophenone catalyzed by the CN-cyclometalated phenyl-pyridylideneamide complex 16. - ResearchGate. [Link]

  • Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity - ResearchGate. (2026, January 18). [Link]

  • Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones - PubMed. (2012, April 4). [Link]

  • Iron Nanoparticles Catalyzing the Asymmetric Transfer Hydrogenation of Ketones | Journal of the American Chemical Society - ACS Publications. (2012, March 26). [Link]

  • II Reduction Reactions. [Link]

  • electron-withdrawing groups - YouTube. (2020, January 18). [Link]

  • Substituted benzophenone synthesis for biological and catalytic applications - Macquarie University Research Data Repository (RDR) - Figshare. (2022, March 27). [Link]

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed. (2024, June 5). [Link]

  • Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol - ACS Publications. [Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism | Organometallics - ACS Publications. (2014, November 17). [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris. (2017, September 13). [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - ResearchGate. (2023, February 12). [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - MDPI. (2024, August 7). [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. [Link]

  • Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems - ResearchGate. (2025, August 9). [Link]

Sources

Technical Support Center: Temperature Control in (4-Amino-2-chlorophenyl)-phenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature management during this nuanced synthesis. Proper thermal control is paramount for achieving high yield, purity, and, most importantly, ensuring the safety of the operation.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol?

A1: The synthesis typically involves a Grignard reaction, where a phenylmagnesium halide is reacted with a 4-amino-2-chlorobenzaldehyde derivative. This reaction is notoriously exothermic.[1][2] Failure to dissipate the generated heat effectively can lead to a rapid, uncontrolled increase in temperature, a dangerous situation known as thermal runaway.[3][4]

From a chemical perspective, precise temperature control is essential for:

  • Maximizing Yield: Low temperatures favor the desired 1,2-addition of the Grignard reagent to the aldehyde carbonyl group.[5]

  • Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions, such as Wurtz-type coupling, which reduces the availability of the Grignard reagent and complicates purification.[2][6]

  • Ensuring Purity: Temperature fluctuations can lead to the formation of various impurities, impacting the quality of the final active pharmaceutical ingredient (API) precursor.[7]

Q2: What are the primary consequences of inadequate temperature control?

A2: The consequences range from diminished experimental success to significant safety hazards.

ConsequenceDescriptionImpact
Reduced Product Yield Higher temperatures promote side reactions, consuming starting materials and the Grignard reagent.[6]Lower efficiency, increased cost per gram.
Impurity Formation Side products, such as biphenyl from Wurtz coupling, contaminate the desired product.[8]Complicated and costly purification steps.
Reaction Stalling In some cases, excessively low temperatures can slow the reaction rate to an impractical level.[9]Incomplete conversion of starting materials.
Thermal Runaway A rapid, uncontrolled exotherm can cause the solvent to boil violently, potentially leading to vessel over-pressurization and rupture.[3][6]Severe safety hazard, risk of injury and equipment damage.
Q3: What is the optimal temperature range for the Grignard reaction step?

A3: The optimal temperature is a balance between reaction rate and selectivity. For the addition of the Grignard reagent to the aldehyde, it is crucial to maintain a low temperature, typically between 0 °C and 10 °C .[5] Some functionalized Grignard preparations are even performed at temperatures as low as -78 °C to preserve sensitive functional groups and prevent side reactions.[9][10] The initial formation of the Grignard reagent itself should also be carefully controlled, as this step is also exothermic.[2]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during the experiment, providing root causes and actionable solutions.

Issue 1: The reaction temperature is spiking uncontrollably during the addition of the Grignard reagent.
  • Root Cause A: Addition Rate is Too Fast. The rate of heat generation is exceeding the cooling system's capacity to dissipate it.

    • Immediate Action: Immediately stop the addition of the reagent. If necessary, use an external cooling bath (e.g., dry ice/acetone) to bring the temperature back into the desired range.

    • Long-Term Solution: Utilize a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled, dropwise addition of the reagent.[11] This ensures the reaction rate remains manageable.

  • Root Cause B: Inadequate Cooling. The ice bath may not be making sufficient contact with the reaction flask, or the ice may have melted.

    • Immediate Action: Ensure the flask is adequately submerged in the ice-water bath. Add more ice and salt (NaCl or CaCl₂) to lower the bath's temperature.

    • Long-Term Solution: For larger-scale reactions, consider using a cryostat or a jacketed reactor with a circulating coolant for more robust and consistent temperature control.

Issue 2: The reaction seems to have stalled, and the temperature is not increasing as expected upon reagent addition.
  • Root Cause: Poor Grignard Reagent Quality. The Grignard reagent may have been compromised by exposure to moisture or air, rendering it inactive.[12]

    • Troubleshooting Action: Before addition, your Grignard solution should be clear and slightly gray or brown. A cloudy or precipitated solution indicates degradation. Anhydrous conditions are paramount for success.[13]

    • Solution: Prepare a fresh batch of Grignard reagent using flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Ensure all solvents are rigorously dried.

Issue 3: After workup, the product yield is low, and TLC/LC-MS analysis shows significant byproduct formation.
  • Root Cause: Elevated Reaction Temperature. Even minor temperature excursions above the optimal range can significantly favor the formation of byproducts like biphenyl (from Wurtz coupling).[6][7]

    • Troubleshooting Action: Review your experimental log. Were there any points where the internal temperature rose above 10-15 °C?

    • Solution: Refine your temperature control protocol. Ensure continuous monitoring with a calibrated internal thermometer. For subsequent attempts, maintain the temperature at the lower end of the recommended range (e.g., 0-5 °C) throughout the addition process.

Experimental Protocols & Workflows

Protocol 1: Controlled Grignard Reagent Addition

This protocol outlines the critical steps for the temperature-controlled addition of phenylmagnesium bromide to 4-amino-2-chlorobenzaldehyde.

  • System Setup:

    • Place the reaction flask containing the dissolved 4-amino-2-chlorobenzaldehyde in a well-maintained ice-water bath.

    • Insert a calibrated thermometer or thermocouple so that the probe is submerged in the reaction mixture, away from the flask walls.

    • Load the prepared phenylmagnesium bromide solution into a pressure-equalizing dropping funnel or a syringe pump.

  • Initial Cooling:

    • Stir the aldehyde solution and allow it to cool to an internal temperature of 0-2 °C before starting the addition.

  • Controlled Addition:

    • Begin adding the Grignard reagent dropwise at a rate that maintains the internal temperature below 10 °C.[5]

    • Critical Monitoring: If the temperature rises above 8-9 °C, immediately pause the addition until it subsides back to the 0-5 °C range.[11]

  • Post-Addition:

    • Once the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours to ensure it goes to completion.

Protocol 2: Safe and Controlled Reaction Quenching

The quenching process is also highly exothermic and requires careful temperature management.[11][14]

  • Cooling: Ensure the reaction flask is thoroughly cooled in an ice bath before beginning the quench.

  • Slow Addition: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] NEVER add water directly to the reaction mixture, as this can cause a violent, uncontrolled reaction.[14]

  • Vigorous Stirring: Maintain vigorous stirring throughout the quenching process to ensure efficient heat distribution.

  • Temperature Monitoring: Continuously monitor the internal temperature. If it rises rapidly, pause the addition.[11]

Visualization of Workflows

To aid in understanding the process flow, the following diagrams illustrate the key decision points and steps for temperature management.

Workflow for Temperature-Controlled Grignard Addition

G cluster_prep Preparation cluster_addition Addition Phase cluster_post Post-Addition start Start: Setup Reaction Flask cool Cool Aldehyde Solution to 0-2°C start->cool add Begin Dropwise Addition of Grignard Reagent cool->add monitor Internal Temp < 10°C? add->monitor pause PAUSE Addition monitor->pause No complete Addition Complete monitor->complete  Yes pause->monitor resume Resume Addition stir Stir at 0-10°C for 1-2h complete->stir quench_prep Proceed to Quenching stir->quench_prep

Caption: Controlled addition workflow for the Grignard reaction.

Troubleshooting Decision Tree for Thermal Events

G start Thermal Anomaly Detected q1 Is Temperature Spiking Rapidly? start->q1 a1 Stop Reagent Addition IMMEDIATELY q1->a1 Yes a3 Root Cause: Inactive Grignard Reagent. Action: Verify reagent quality. Prepare fresh if needed. q1->a3 No (Stalled) q2 Is Cooling Bath Effective? a1->q2 a2_yes Root Cause: Addition Rate Too Fast. Action: Reduce addition rate. q2->a2_yes Yes a2_no Root Cause: Inadequate Cooling. Action: Replenish ice/salt bath. q2->a2_no No

Caption: Decision tree for troubleshooting thermal anomalies.

References

  • ResearchGate. (n.d.). Effect of temperature on Grignard reaction. ResearchGate. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. UMSL. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Grignards - Quenching Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. KGROUP. Retrieved from [Link]

  • FAI. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. SpringerLink. Retrieved from [Link]

  • ACS Publications. (2001). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Quora. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Swarthmore College. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • NCBI. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. NCBI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Retrieved from [Link]

  • Elmelin Ltd. (2021). Thermal runaway reaction - can it be prevented? Elmelin Ltd. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. UCI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. Google Patents.
  • ResearchGate. (n.d.). The model reaction for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenyl pyrimidine. ResearchGate. Retrieved from [Link]

  • Linquip. (2025). How to Prevent Battery Thermal Runaway in Energy Storage Systems. Linquip. Retrieved from [Link]

  • MDPI. (2024). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. Retrieved from [Link]

Sources

Technical Support Guide: Work-Up Procedure for (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide details the work-up and isolation procedure for (4-Amino-2-chlorophenyl)-phenylmethanol (CAS: 51420-25-8), typically synthesized via the nucleophilic reduction of (4-amino-2-chlorophenyl)(phenyl)methanone using Sodium Borohydride (


).

While the reduction mechanism is straightforward, the work-up presents a specific "amphoteric trap." The presence of a basic primary amine (


) and an acid-sensitive benzylic alcohol moiety requires precise pH control. Improper acidification during the quench will protonate the amine, trapping the product in the aqueous phase, while excessive acidity can trigger benzylic elimination.

Key Chemical Properties:

Property Data Note

| Molecular Formula |


 | |
| Molecular Weight  | 233.69  g/mol  | |
| Solubility (Organic)  | High: MeOH, EtOH, DMSO, EtOAc | Soluble as free base. |
| Solubility (Aqueous)  | Low (Free Base); High (Salt) | Critical:  Soluble in water at pH < 4. |
| pKa (Approx)  | ~4.0 (Aniline conjugate acid) | Product exists as cation below pH 4. |

Standard Operating Procedure (SOP): Work-Up & Isolation

Phase 1: Quenching the Reduction (The "Boron Trap")

Context:


 reductions generate tetraalkoxyborates. These sticky complexes trap the alcohol product and must be hydrolyzed.
  • Cool Down: Cool the reaction mixture (typically in MeOH/EtOH) to 0–5°C .

  • Hydrolysis (Quench): Slowly add Saturated Ammonium Chloride (

    
    )  or 0.5 M HCl .
    
    • Caution: Evolution of

      
       gas.[1] Ensure adequate venting.
      
    • Endpoint: Cessation of bubbling.

  • Solvent Removal (Optional but Recommended): If the reaction volume is large, remove the bulk of the alcohol solvent (MeOH/EtOH) under reduced pressure at <40°C . This prevents the organic solvent from acting as a phase-transfer agent that keeps impurities in the organic layer later.

Phase 2: pH Adjustment & Extraction (The "Amphoteric Switch")

Critical Control Point: You must ensure the amine is deprotonated (Free Base form) to extract it into the organic layer.

  • Check pH: After quenching, the solution might be acidic (pH 2–4).

  • Basification: Slowly add Saturated

    
      or 10% NaOH  until the aqueous phase reaches pH 8–9 .
    
    • Why? At pH > 8, the ammonium salt (

      
      ) converts to the free amine (
      
      
      
      ), rendering the molecule lipophilic.
  • Extraction:

    • Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Perform 3 extractions.

    • Self-Validating Step: Check the TLC of the aqueous layer.[2] If the product spot is visible, the pH is likely too low. Add more base and re-extract.

Phase 3: Washing & Drying[3]
  • Brine Wash: Wash combined organic layers with saturated brine to remove residual boron salts and water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Avoid 
    
    
    
    if the product is sensitive, though
    
    
    is generally safer for amino-alcohols.
  • Concentration: Evaporate solvent in vacuo.

    • Temperature Limit: Do not exceed 45°C water bath temperature to prevent thermal degradation or elimination of the benzylic hydroxyl.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: Residual solvent (MeOH), impurities (unreacted ketone), or super-saturation. Solution:

  • Solvent Swap: Dissolve the oil in a minimum amount of warm Toluene or Isopropyl Acetate .

  • Anti-solvent: Add Hexanes or Heptane dropwise until cloudiness persists.

  • Seed: If available, add a seed crystal.

  • Trituration: If it remains an oil, triturate with cold pentane/hexane to induce precipitation. Scratching the flask glass with a spatula often provides nucleation sites.

Q2: The yield is significantly lower than expected (<50%). Where is the product?

Cause: The product is likely trapped in the aqueous layer as a hydrochloride salt. Diagnostic:

  • Take a sample of your aqueous waste layer.

  • Adjust a small aliquot to pH 10 .

  • Extract with EtOAc and run TLC. Fix: If product is found, basify the entire aqueous layer to pH 9–10 and re-extract exhaustively with EtOAc/THF (3:1).

Q3: I see a new spot on TLC that is less polar than the product. What is it?

Cause: Acid-catalyzed elimination of the hydroxyl group, forming a styrene derivative or ether (if MeOH was used). Mechanism: Benzylic alcohols are prone to dehydration (


) under acidic conditions, especially if heated.
Prevention: 
  • Avoid strong acids (conc. HCl) during the quench. Use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[3][4][5]
    
  • Keep rotavap bath temperature <45°C .

  • Store the product in a cool, dry place (inert atmosphere preferred).

Q4: How do I remove the "sticky" boron residues?

Cause: Boric acid complexes are partially soluble in organic solvents. Solution:

  • MeOH Wash: Dissolve the crude solid in MeOH and re-evaporate (boron forms volatile trimethyl borate).

  • Chelation: Wash the organic layer with a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) during the work-up. This complexes boron into the aqueous phase efficiently.

Process Visualization

WorkUpFlow Reaction Reaction Mixture (Product + NaBH4 + Solvent) Quench Quench: Add Sat. NH4Cl (Temp < 5°C) Reaction->Quench Evap Evaporate MeOH/EtOH (Reduce Volume) Quench->Evap CheckPH Check pH of Aqueous Residue Evap->CheckPH Basify Adjust to pH 8-9 (Add NaHCO3/NaOH) CheckPH->Basify If pH < 7 Extract Extract with EtOAc or DCM (3x) CheckPH->Extract If pH 8-9 Basify->Extract AqueousWaste Aqueous Waste (Boron salts) Extract->AqueousWaste Lower Layer OrganicLayer Organic Layer (Product Free Base) Extract->OrganicLayer Upper Layer Wash Wash: Brine + Rochelle's Salt (Remove Boron) OrganicLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Solid/Oil Dry->Crude

Figure 1: Logical workflow for the isolation of (4-Amino-2-chlorophenyl)-phenylmethanol, highlighting the critical pH adjustment step.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45595718, (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. Retrieved from [Link]

  • Organic Syntheses. (1928). Benzohydrol.[2][6][7][8] Org. Synth. 1928, 8, 24. DOI: 10.15227/orgsyn.008.0024. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (4-Amino-2-chlorophenyl)-phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (4-Amino-2-chlorophenyl)-phenylmethanol (also referred to as 4-Amino-2-chlorobenzhydrol).

The content is structured to address the specific stability challenges inherent to electron-rich diarylmethanols . The presence of a para-amino group relative to the benzylic center significantly alters the stability profile compared to unsubstituted benzhydrols, creating unique handling requirements.

Part 1: Technical Overview & Mechanism of Instability

To successfully handle (4-Amino-2-chlorophenyl)-phenylmethanol, one must understand the electronic push-pull forces at play. This molecule is not merely a "substituted alcohol"; it is a latent carbocation generator .

  • The para-Amino Effect: The amino group at the 4-position is a strong electron donor (+M effect). It can donate electron density into the aromatic ring, which can be delocalized onto the benzylic carbon.[1]

  • The Benzylic Susceptibility: In the presence of even trace acidity (protic solvents, acidic silica gel, CO2 from air), the hydroxyl group can be protonated and lost as water.[1] The resulting carbocation is resonance-stabilized by the para-amino group.

  • The Consequence: This stabilized cation is highly reactive toward nucleophiles (including the parent alcohol itself), leading to rapid dimerization (etherification) or substitution.[1]

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My white solid turned yellow/brown after 24 hours of storage."

Diagnosis: Oxidative Degradation. Technical Explanation: The primary aniline functionality (-NH2) is sensitive to photo-oxidation and auto-oxidation in air. This leads to the formation of highly colored azo- or nitroso- species. Furthermore, the benzylic alcohol position can be oxidized to the corresponding ketone (4-Amino-2-chlorobenzophenone ), which is also distinctively colored.

Corrective Action:

  • Purification: If the degradation is minor (<5%), recrystallize from degassed ethanol/hexane under an argon blanket.[1]

  • Storage Protocol: Store the compound strictly under Argon or Nitrogen at -20°C .

  • Container: Use amber vials to prevent photo-excitation of the aniline ring.

Issue 2: "I see a new peak in LC-MS with Mass [2M - 18] (approx. 448 Da)."

Diagnosis: Acid-Catalyzed Dimerization (Ether Formation). Technical Explanation: You have formed the bis(diarylmethylether) . This is the most common failure mode for para-aminobenzhydrols.

  • Mechanism:[2][3][4][5][6] Acid catalyzes the loss of water (-18 Da) from one molecule to form a carbocation, which is then attacked by the hydroxyl group of a second molecule.

  • Trigger: This often happens during silica gel chromatography (silica is slightly acidic) or when using non-neutralized chloroform (contains HCl).

Corrective Action:

  • Chromatography Adjustment: Never use untreated silica. Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Solvent Choice: Avoid chloroform. Use Dichloromethane (DCM) stabilized with amylene, or Ethyl Acetate.[1]

  • Workup: Ensure the final organic extract is washed with saturated NaHCO3 before drying.

Issue 3: "The compound decomposes during rotary evaporation."

Diagnosis: Thermal Instability / Concentration Effect. Technical Explanation: As the solution concentrates, the kinetics of intermolecular reactions (like dimerization) increase exponentially.[1] Heating the bath above 40°C accelerates both oxidation and dehydration.

Corrective Action:

  • Temperature Limit: Set the water bath to < 35°C .

  • Vacuum Control: Use a high-quality vacuum to remove solvent at lower temperatures.

  • Additives: In extreme cases, adding a trace of base (e.g., a drop of dilute NH4OH or TEA) to the flask before evaporation can inhibit acid-catalyzed decomposition.[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes. Note the central role of the Resonance-Stabilized Cation in the dimerization pathway.

StabilityPathways Compound (4-Amino-2-chlorophenyl) phenylmethanol (Target) Oxidation Oxidation (Air/Light) Compound->Oxidation Acid Trace Acid / H+ Compound->Acid Ketone 4-Amino-2-chlorobenzophenone (Ketone Impurity) Oxidation->Ketone -2H Azo Azo/Nitroso Species (Colored Impurities) Oxidation->Azo N-oxidation Cation Resonance-Stabilized Carbocation Acid->Cation -H2O (Dehydration) Dimer Bis(diarylmethyl) Ether (Dimer [2M-H2O]) Cation->Dimer + Compound

Caption: Primary degradation pathways showing acid-catalyzed dimerization and oxidative dehydrogenation.

Part 4: Validated Experimental Protocols
Protocol A: Safe Purification via Column Chromatography

Standard silica degrades this compound. Use this modified method.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the eluent solvent (e.g., Hexane:Ethyl Acetate 3:1).

  • Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1% TEA).

  • Loading: Dissolve the crude material in a minimum amount of DCM (containing 0.5% TEA) and load.

  • Elution: Run the column using the TEA-doped solvent system.

  • Post-Column: Immediately evaporate fractions at <35°C.

Protocol B: Stability-Indicating HPLC Method

Use this to quantify the ketone and dimer impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Ammonium Acetate (Buffer pH ~7)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 230 nm (amide/amine)
Notes Do not use TFA in the mobile phase; the acidity can degrade the sample during the run.[1] Use Ammonium Acetate or Formic Acid (if necessary, but keep run times short).[1]
Part 5: Data Summary & Specifications
PropertyValue / Description
Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Appearance White to off-white crystalline solid (pure); Yellow/Brown (degraded)
Storage Condition -20°C, Inert Atmosphere (Argon/N2), Dark
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][7] Low solubility in water.
Major Impurities 1. 4-Amino-2-chlorobenzophenone (Oxidation)2. Bis(4-amino-2-chlorobenzhydryl) ether (Dimerization)
pKa (Calculated) ~3.5 - 4.0 (Aniline nitrogen)
References
  • EvitaChem . (4-Amino-2-chlorophenyl)-phenylmethanol Product Specifications. Retrieved from

  • BenchChem . The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide (Analogous chemistry for chlorobenzhydrols). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: (4-Amino-2-chlorophenyl)methanol (General handling for amino-chlorobenzyl alcohols). Retrieved from

  • PubChem . Compound Summary: (2-amino-4-chlorophenyl)methanol (Isomer comparison and physical properties). Retrieved from

  • ChemicalBook . 4-Amino-2-chloropyridine: Application, Synthesis (Reference for amino-chloro-aryl stability). Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of (4-Amino-2-chlorophenyl)-phenylmethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Modern Chemistry

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function, efficacy, and safety. Positional isomers, compounds sharing an identical molecular formula but differing in the placement of substituents on a core structure, can exhibit dramatically different biological activities and physical properties. The compound (4-Amino-2-chlorophenyl)-phenylmethanol is a valuable building block in chemical synthesis, particularly as a precursor for biologically active molecules.[1] Its utility, however, is intrinsically linked to its isomeric purity. The presence of unintended positional isomers can lead to altered pharmacological profiles, increased toxicity, or compromised material performance.

This guide provides a comprehensive framework for the spectroscopic differentiation of (4-Amino-2-chlorophenyl)-phenylmethanol from its key positional isomers. We will delve into the underlying principles of how the strategic placement of the amino (-NH₂) and chloro (-Cl) groups creates unique spectral fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for structural elucidation and quality control.

Isomers Under Investigation

For this comparative analysis, we will focus on the target molecule and three of its logical positional isomers where the substituents on the first phenyl ring are rearranged. This allows for a clear demonstration of how substituent effects manifest in various spectra.

  • Target Compound: (4-Amino-2-chlorophenyl)-phenylmethanol

  • Isomer A: (2-Amino-4-chlorophenyl)-phenylmethanol

  • Isomer B: (5-Amino-2-chlorophenyl)-phenylmethanol

  • Isomer C: (3-Amino-4-chlorophenyl)-phenylmethanol

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the placement of electron-donating groups (EDG) like -NH₂ and electron-withdrawing groups (EWG) like -Cl.

Causality of Spectral Differences:
  • ¹H NMR: The aromatic protons are the most informative. An amino group strongly shields (shifts upfield to lower ppm) its ortho and para protons. A chloro group weakly de-shields (shifts downfield to higher ppm) its ortho and para protons through induction but also shields through resonance. The interplay of these effects creates a unique splitting pattern and chemical shift for each isomer. The single benzylic proton (-CHOH) will also experience subtle shifts based on the overall electronic nature of the substituted ring.

  • ¹³C NMR: The effect is even more pronounced for the carbon atoms. The carbon directly attached to the amino group will be significantly shielded (shifted upfield), while the carbon bonded to the chlorine atom will be de-shielded (shifted downfield). This provides a clear "map" of the substitution pattern.

Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
SignalTarget Compound (4-Amino-2-chloro)Isomer A (2-Amino-4-chloro)Isomer B (5-Amino-2-chloro)Isomer C (3-Amino-4-chloro)Justification
Ar-H (Subst. Ring) H3: ~6.6 ppm (d), H5: ~6.8 ppm (dd), H6: ~7.1 ppm (d)H3: ~6.7 ppm (d), H5: ~7.0 ppm (dd), H6: ~6.5 ppm (d)H3: ~7.0 ppm (d), H4: ~6.5 ppm (dd), H6: ~6.9 ppm (d)H2: ~6.9 ppm (d), H5: ~7.2 ppm (d), H6: ~6.7 ppm (dd)Unique patterns due to the combined shielding/deshielding effects of -NH₂ and -Cl on adjacent protons.
Ar-H (Phenyl Ring) ~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)Largely unaffected by substitution on the other ring.
-CHOH- ~5.7 ppm (s)~5.6 ppm (s)~5.7 ppm (s)~5.8 ppm (s)Minor shifts due to changes in the overall electron density of the adjacent ring.
-OH ~5.5 ppm (br s)~5.4 ppm (br s)~5.5 ppm (br s)~5.6 ppm (br s)Broad, exchangeable proton; position is concentration and temperature dependent.
-NH₂ ~5.2 ppm (br s)~4.9 ppm (br s)~5.1 ppm (br s)~5.3 ppm (br s)Broad, exchangeable protons.
Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)
SignalTarget Compound (4-Amino-2-chloro)Isomer A (2-Amino-4-chloro)Isomer B (5-Amino-2-chloro)Isomer C (3-Amino-4-chloro)Justification
C-NH₂ ~148 ppm~146 ppm~147 ppm~145 ppmCarbon directly attached to the strong electron-donating amino group.
C-Cl ~120 ppm~122 ppm~118 ppm~125 ppmCarbon attached to the electronegative chlorine atom.
C-CHOH ~135 ppm~128 ppm~138 ppm~133 ppmThe ipso-carbon; its chemical shift is highly sensitive to the ortho substituents.
-CHOH- ~75 ppm~74 ppm~75 ppm~76 ppmThe benzylic carbon signal.
Phenyl Ring Carbons ~126-129, ~144 (ipso) ppm~126-129, ~144 (ipso) ppm~126-129, ~144 (ipso) ppm~126-129, ~144 (ipso) ppmLargely unaffected by substitution on the other ring.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups and Fingerprints

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. While all isomers share the same functional groups (-OH, -NH₂, C-Cl, aromatic rings), the exact position of their characteristic absorption bands, and especially the pattern in the "fingerprint region" (1600-600 cm⁻¹), can be used for differentiation.[2]

Causality of Spectral Differences:
  • N-H & O-H Stretching: The broad O-H band (3600-3300 cm⁻¹) and the two distinct N-H stretching bands for the primary amine (3500-3300 cm⁻¹) will be present in all isomers.[3] Subtle shifts may occur due to variations in intra- and intermolecular hydrogen bonding, which can be influenced by the steric environment around these groups.

  • Aromatic C-H Bending (Out-of-Plane): This is the most diagnostic region in the IR spectrum for positional isomers. The pattern of strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.[4] For example, a 1,2,4-trisubstituted ring (like our Target Compound and Isomers A and C) will have a different pattern from a 1,2,5-trisubstituted ring (Isomer B).

Comparative IR Data (Predicted, KBr Pellet)
Vibrational ModeExpected Range (cm⁻¹)Target Compound (1,2,4-Trisubst.)Isomer B (1,2,5-Trisubst.)Key Differentiator
O-H Stretch (H-bonded) 3600 - 3300Broad band ~3350Broad band ~3350Present in all, minor shifts possible.
N-H Stretch (Primary Amine) 3500 - 3300Two distinct peaks ~3450, ~3360Two distinct peaks ~3450, ~3360Present in all.
Aromatic C-H Stretch 3100 - 3000Multiple weak peaksMultiple weak peaksPresent in all.
Aromatic C=C Stretch 1620 - 1450Peaks ~1610, ~1500Peaks ~1600, ~1490Minor shifts, but pattern can differ.
Aromatic C-H Bending 900 - 675Strong bands characteristic of 1,2,4-substitution (e.g., ~880-800)Strong bands characteristic of 1,2,5-substitution (e.g., ~900-860 and ~820-780)This region is the most reliable for differentiation via IR.
C-Cl Stretch 800 - 600~750~760Often weak and can be obscured.

Part 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

While NMR and IR provide the most detailed structural information, MS and UV-Vis offer complementary data that can confirm identity and purity.

Mass Spectrometry (MS)

Under Electron Ionization (EI), all four isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular weight (C₁₃H₁₂ClNO, approx. 233.69 g/mol ).[1] The key to differentiation lies in the relative abundances of fragment ions. The substitution pattern can influence fragmentation pathways. For example, the stability of intermediates formed after the loss of H₂O, Cl, or cleavage at the benzylic position may vary slightly, leading to a different fragmentation fingerprint for each isomer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems.[5] The λ_max (wavelength of maximum absorbance) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings.

  • Causality: Both -NH₂ (auxochrome) and -Cl can cause a bathochromic shift (to longer wavelengths) compared to an unsubstituted system. The position of the amino group, a powerful activating group, relative to the rest of the conjugated system will have the most significant impact on λ_max. Isomers where the amino group's lone pair can more effectively extend conjugation with the phenyl rings will likely have a higher λ_max.[6] For instance, the para-amino group in the Target Compound should lead to a more significant bathochromic shift compared to the meta-amino group in Isomer C.

Comparative UV-Vis Data (Predicted, in Ethanol)
IsomerPredicted λ_max (nm)Justification
Target Compound (4-Amino-2-chloro) ~295 nmStrong conjugation enhancement from the para amino group.
Isomer A (2-Amino-4-chloro) ~290 nmConjugation enhancement from the ortho amino group, possibly with some steric hindrance.
Isomer B (5-Amino-2-chloro) ~292 nmAmino group is meta to the benzylic carbon but para to the chlorine, leading to a distinct electronic environment.
Isomer C (3-Amino-4-chloro) ~285 nmAmino group is meta to the benzylic carbon, resulting in less effective extension of conjugation.

Experimental Workflow & Protocols

A robust analytical workflow is critical for reliable isomer identification. The following diagram and protocols outline a self-validating system for analysis.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation prep Weigh Isomer Sample solv Dissolve in appropriate deuterated (NMR) or spectroscopic grade solvent prep->solv nmr NMR (1H, 13C, COSY) solv->nmr ir FT-IR solv->ir ms Mass Spectrometry (EI) solv->ms uv UV-Vis solv->uv data Process & Analyze Spectra nmr->data ir->data ms->data uv->data comp Compare data against reference tables & known principles data->comp ident Confirm Isomer Identity comp->ident

Caption: General workflow for isomer identification.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure. Compare the ¹³C NMR spectrum to predicted values to confirm the substitution pattern.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

  • Background Collection: With the ATR crystal clean and empty, collect a background spectrum (typically 32 scans). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Collection: Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify characteristic peaks for the -OH, -NH₂, and aromatic C-H functional groups. Pay close attention to the 900-675 cm⁻¹ region to identify the substitution pattern on the aromatic ring.

Conclusion

References

  • Ghasemi, J., & Niazi, A. (2001). Spectrophotometric and thermodynamic studies of N,N'-bis(2-hydroxy-1-naphthylmethylidene)-1-methyl-1,2-diaminoethane-N,N',O,O'-copper(II) in various solvents. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of ketones with tethered Ru(II) catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe₂ and B) Ac-(Z)-Phe-NMe₂. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • S.K.S.V. College. (n.d.). Organic Spectroscopy. Retrieved from [Link]

  • University of Babylon. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kvaran, Á., et al. (2000). ¹H NMR and UV–Vis spectroscopy of chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (4-Amino-2-chlorophenyl)-phenylmethanol and Other Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of molecular scaffolds is paramount. This guide provides an in-depth, objective comparison of the biological potential of (4-Amino-2-chlorophenyl)-phenylmethanol against a range of other amino alcohols. While (4-Amino-2-chlorophenyl)-phenylmethanol is primarily recognized as a crucial intermediate in the synthesis of more complex pharmaceuticals, its inherent structural features—a substituted aromatic ring, an amino group, and a hydroxyl group—suggest a potential for biological activity. This guide will delve into this potential by comparing it with the established activities of other amino alcohols, supported by experimental data from peer-reviewed literature.

Introduction to (4-Amino-2-chlorophenyl)-phenylmethanol: A Building Block with Potential

(4-Amino-2-chlorophenyl)-phenylmethanol is a substituted phenylmethanol derivative with the chemical formula C₁₃H₁₂ClNO.[1] Its structure, featuring a chlorophenyl ring, an amino group, and a benzylic alcohol, makes it a valuable precursor in medicinal chemistry, particularly for compounds targeting diseases like cancer.[1] The presence of the amino and hydroxyl groups suggests the potential for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, which can enhance binding affinity.[1]

While specific, publicly available biological activity data (e.g., IC₅₀ or MIC values) for (4-Amino-2-chlorophenyl)-phenylmethanol is limited, its structural motifs are present in numerous biologically active molecules. This guide will, therefore, draw comparisons with data from structurally related amino alcohols to provide a predictive framework for its potential activities.

Comparative Analysis of Biological Activities

To contextualize the potential biological activity of (4-Amino-2-chlorophenyl)-phenylmethanol, this section will compare it with other amino alcohols in two key areas: cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxic Activity

The evaluation of a compound's cytotoxicity is a critical first step in assessing its potential as an anticancer agent. The following table summarizes the cytotoxic activities of various amino alcohols, providing a basis for comparison.

Table 1: Comparative Cytotoxicity of Selected Amino Alcohols

CompoundCell Line(s)Cytotoxicity (IC₅₀/NI₅₀)Reference
Simple Amino Alcohols
2-Amino-1-propanolRat Hepatoma (Fa32)NI₅₀: 28 mM
6-Amino-1-hexanolRat Hepatoma (Fa32)NI₅₀: 3 mM
2-Amino-2-phenyl-1,3-propanediolRat Hepatoma (Fa32)NI₅₀: 3 mM
Fatty Acid-Based β-Amino Alcohols
Derivative of 10-undecenoic acidHuman Cancer Cell LinesIC₅₀ values vary
N-anthranyl β-Amino Alcohols
Tryptophan-derived5 Human Cancer Cell LinesActivity comparable to cisplatin for some derivatives
Murrayafoline A Derived β-Amino Alcohols
Various derivativesHep-G2, LU-1, P338, SW480IC₅₀: 3.99-39.89 μg/mL

Analysis and Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveal several key trends in the cytotoxicity of amino alcohols:

  • Lipophilicity: Increased carbon chain length generally correlates with higher cytotoxicity, as seen in the comparison between 2-Amino-1-propanol and 6-Amino-1-hexanol. This is likely due to improved cell membrane permeability.

  • Aromaticity: The presence of a phenyl group can significantly enhance cytotoxicity, as demonstrated by 2-Amino-2-phenyl-1,3-propanediol. This suggests that the phenyl ring in (4-Amino-2-chlorophenyl)-phenylmethanol could contribute positively to its cytotoxic potential.

  • Substituents: The nature and position of substituents on the aromatic ring are critical. While no direct data for our target compound is available, studies on other substituted amino alcohols show that electron-withdrawing groups, such as the chloro group in (4-Amino-2-chlorophenyl)-phenylmethanol, can modulate activity.

Based on these observations, it is plausible that (4-Amino-2-chlorophenyl)-phenylmethanol possesses cytotoxic activity, warranting experimental verification.

Antimicrobial Activity

Amino alcohols are also known to exhibit antimicrobial properties. The structural features of (4-Amino-2-chlorophenyl)-phenylmethanol, particularly the aromatic ring and the potential for membrane interaction, suggest it could have activity against various pathogens.

Table 2: Comparative Antimicrobial Activity of Selected Amino Alcohols

Compound/Compound ClassTarget Organism(s)Activity (MIC)Reference
Amphiphilic aromatic amino alcoholsGram-positive bacteria (incl. MRSA), Candida spp.MIC: 2-16 μg/mL (bacteria), 2-64 μg/mL (Candida)
Aryl acyclic amino alcohol derivativesStaphylococcus aureus (incl. MRSA)MIC: 0.98-1.95 μg/mL for some derivatives
Aromatic amino alcohols with octyloxybenzyl derivativesStaphylococcus epidermidisMIC: 32 μM

Analysis and Mechanistic Insights:

The antimicrobial activity of amino alcohols is often attributed to their ability to disrupt microbial cell membranes. The amphiphilic nature of many of these compounds, with a polar head (amino and hydroxyl groups) and a nonpolar tail (aromatic and alkyl components), facilitates their insertion into the lipid bilayer, leading to membrane depolarization and cell death.

The presence of a lipophilic chlorophenyl group in (4-Amino-2-chlorophenyl)-phenylmethanol suggests it may exhibit similar membrane-disrupting properties. Further investigation into its activity against a panel of bacterial and fungal strains is warranted.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (4-Amino-2-chlorophenyl)-phenylmethanol, the following standardized protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (4-Amino-2-chlorophenyl)-phenylmethanol in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of (4-Amino-2-chlorophenyl)-phenylmethanol in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compound B->C D Incubate at Optimal Temperature C->D E Visually Assess for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action

The biological activity of amino alcohols can be attributed to several mechanisms. For (4-Amino-2-chlorophenyl)-phenylmethanol, the following pathways are plausible targets for investigation.

Signaling Pathway Diagram:

Potential_Mechanisms cluster_compound (4-Amino-2-chlorophenyl)-phenylmethanol cluster_targets Potential Cellular Targets cluster_effects Biological Effects Compound Aromatic Amino Alcohol Membrane Bacterial/Fungal Cell Membrane Compound->Membrane Enzymes Cellular Enzymes (e.g., Kinases) Compound->Enzymes Receptors Cell Surface Receptors Compound->Receptors Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Modulation Signal Transduction Modulation Receptors->Modulation Growth_Inhibition Microbial Growth Inhibition Disruption->Growth_Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Modulation->Apoptosis

Caption: Potential mechanisms of action for aromatic amino alcohols.

Conclusion and Future Directions

While (4-Amino-2-chlorophenyl)-phenylmethanol is primarily utilized as a synthetic intermediate, its structural characteristics, when compared to other biologically active amino alcohols, suggest a promising avenue for further investigation. The presence of a substituted aromatic ring and key functional groups indicates a potential for both cytotoxic and antimicrobial activities.

This guide provides a comparative framework and detailed experimental protocols to encourage and facilitate the exploration of the biological properties of (4-Amino-2-chlorophenyl)-phenylmethanol. Future research should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with therapeutic potential.

References

  • Yuan, G., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. [Link]

  • Nguyen, T. H., et al. (2017). Synthesis and In Vitro Cytotoxic Evaluation of Novel Murrayafoline A Derived β-Amino Alcohols. ResearchGate. [Link]

  • Fernandes, F. C., et al. (2013). Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols. Bioorganic & Medicinal Chemistry Letters, 23(10), 2883-2887. [Link]

  • Koval, D. M., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. [Link]

  • de Souza, A. O., et al. (2011). Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. Bioorganic & Medicinal Chemistry Letters, 21(22), 6846-6849. [Link]

Sources

Comparative Study of Catalytic Systems for (4-Amino-2-chlorophenyl)-phenylmethanol Synthesis

[1]

Executive Summary

(4-Amino-2-chlorophenyl)-phenylmethanol (CAS: 51420-25-8) is a critical diarylmethanol intermediate, serving as a scaffold for second-generation antihistamines and antimalarial agents.[1] Its synthesis hinges on the chemoselective reduction of the precursor ketone, (4-amino-2-chlorophenyl)(phenyl)methanone.[1][2]

This guide evaluates three distinct catalytic methodologies for this transformation:

  • Stoichiometric Hydride Reduction (

    
    ):  The industrial baseline for racemic synthesis.[1][2]
    
  • Asymmetric Transfer Hydrogenation (Ru-TsDPEN): The standard for chiral purity.[1][2]

  • Biocatalytic Reduction (KREDs): The green chemistry approach for high specificity.[1][2]

Substrate Analysis & Synthetic Challenges

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate:

  • Steric Hindrance (Ortho-Chloro): The chlorine atom at the 2-position creates significant steric bulk near the carbonyl center, potentially retarding the rate of nucleophilic attack compared to unsubstituted benzophenone.[1][2]

  • Electronic Deactivation (Para-Amino): The amino group at the 4-position is a strong electron donor (resonance effect).[1][2] This increases electron density at the carbonyl carbon, making it less electrophilic and harder to reduce.[2]

  • Chemoselectivity Risks: The catalyst must reduce the ketone without dehalogenating the aryl chloride (a common risk with heterogeneous Pd/Ni catalysts) or over-reducing the aromatic ring.[1][2]

Comparative Methodologies
Method A: Sodium Borohydride (

) – The Racemic Baseline

Best for: Initial scale-up, non-chiral applications, cost-efficiency.[1][2]

Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1] Protocol:

  • Dissolution: Dissolve 10 mmol (2.31 g) of (4-amino-2-chlorophenyl)(phenyl)methanone in 50 mL of Methanol (

    
    ). Ensure complete dissolution; mild heating (
    
    
    ) may be required due to the amino group's polarity.[1][2]
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add

    
     (15 mmol, 0.57 g) portion-wise over 20 minutes. Note: Excess reagent is required to overcome the deactivated carbonyl.[1]
    
  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

  • Quench: Add 10 mL

    
     slowly. Evaporate 
    
    
    under reduced pressure.
  • Extraction: Extract residue with Dichloromethane (

    
    , 
    
    
    ). Wash with brine, dry over
    
    
    .[1][2][3]
  • Yield: Typically 85–92% (Racemic).[1][2]

Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Enantiopure synthesis (R or S), pharmaceutical intermediates.[1][2]

Catalyst:

Mechanism:12Protocol:
  • Preparation: In a glovebox or under Argon, charge a flask with the ketone (10 mmol) and catalyst (0.5 mol%, 32 mg).

  • Solvent System: Add 20 mL of an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Why? This system drives the equilibrium to the alcohol more effectively than IPA for electron-rich ketones.[2]

  • Execution: Stir at

    
     for 24 hours.
    
  • Workup: Dilute with water, neutralize with sat.

    
    , and extract with EtOAc.
    
  • Purification: Recrystallization from Ethanol/Water.[1][2]

  • Performance: Yield >90%, ee >96% (S-enantiomer typically favored with (S,S)-ligand).[1][2]

Method C: Biocatalytic Reduction (Ketoreductases - KREDs)

Best for: Green chemistry compliance, mild conditions, ultra-high selectivity.[1][2]

Catalyst: Engineered KRED screening kit (e.g., Codexis or similar libraries).[1][2] Protocol:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.0) containing 1 mM

    
     and 100 mM Glucose (for cofactor recycling via Glucose Dehydrogenase).[1][2]
    
  • Reaction: Add ketone (dissolved in 10% DMSO v/v) to the buffer. Add KRED enzyme (5 mg/mL).[1][2]

  • Incubation: Shake at

    
    , 250 rpm for 18 hours.
    
  • Workup: Centrifuge to remove biomass. Extract supernatant with MTBE.[1][2]

  • Performance: Yield varies by enzyme variant (40–99%), ee >99%.[1][2]

Performance Data Comparison
Metric

(Chemical)
Ru-TsDPEN (Transfer Hydrog.)[1][2]KRED (Biocatalytic)
Yield High (88-92%) High (90-95%)Variable (Requires Screening)
Enantioselectivity (ee) 0% (Racemic)>96% >99%
Chemoselectivity Excellent (Won't touch Cl)ExcellentPerfect
Cost Low High (Ru metal)Medium (Enzyme reuse possible)
Scalability HighMedium (Catalyst cost)High (Fermentation scale)
Reaction Time 4 Hours12-24 Hours18-24 Hours
Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting the appropriate catalyst and the mechanistic flow for the Ru-catalyzed pathway, which represents the optimal balance of speed and stereocontrol for pharmaceutical applications.

GCatalyst Selection & Mechanism Logic for (4-Amino-2-chlorophenyl)-phenylmethanolStartTarget: (4-Amino-2-chlorophenyl)-phenylmethanolIsChiralIs Enantiopurity Required?Start->IsChiralNaBH4Use NaBH4(Methanol, 0°C)IsChiral->NaBH4NoScaleScale / Constraint?IsChiral->ScaleYesRacemicResult: Racemic Product(Low Cost)NaBH4->RacemicFinalFinal ProductHigh Purity AlcoholRacemic->FinalRuCatRu-TsDPEN (Transfer Hydrogenation)Formic Acid/TEAScale->RuCatPharma/Chemical SpeedBioCatBiocatalysis (KREDs)Phosphate Buffer/NADPHScale->BioCatGreen/Ultra-High eeMech_RuMechanism: Metal-Ligand Bifunctional(Hydride transfer via Ru-H)RuCat->Mech_RuMech_Ru->FinalMech_BioMechanism: Enzyme Active Site(Lock & Key Fit)BioCat->Mech_BioMech_Bio->Final

Figure 1: Decision matrix for catalyst selection based on chirality requirements and operational constraints.

Expert Insights & Troubleshooting

The "Stalled Reaction" Phenomenon: Due to the electron-donating nature of the 4-amino group, the ketone carbonyl is significantly deactivated.

  • Observation: Reaction with

    
     stalls at 60% conversion.[1][2]
    
  • Correction: Do not heat aggressively, as this promotes side reactions with the chloro-group.[1][2] Instead, add a Lewis Acid activator such as

    
     (Luche Reduction conditions).[1][2] The Cerium coordinates with the carbonyl oxygen, increasing electrophilicity without affecting the rest of the molecule.[2]
    

Handling the Amine: The free amine (

12
  • Protocol Adjustment for Method B (Ru): If conversion is low, protect the amine as an acetamide (

    
    ) prior to reduction, then deprotect with mild base hydrolysis.[1][2] However, the Noyori catalyst is generally robust enough to tolerate the free amine if the catalyst loading is slightly increased (to 1 mol%).[1][2]
    
References
  • EvitaChem. (n.d.).[1][2] (4-Amino-2-chlorophenyl)-phenylmethanol Structure and Synthesis. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] (4-Amino-2-chlorophenyl)methanol Properties and Safety. Retrieved from [1][2]

  • Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.[1][2] (Foundational mechanistic reference for Method B).

  • BenchChem. (2025).[1][2][3] Technical Guide: Synthesis of Chlorophenyl-methanols. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4][5] (4-Amino-2-chlorophenyl)-phenylmethanol Compound Summary. Retrieved from [1][2][6]

yield comparison of different (4-Amino-2-chlorophenyl)-phenylmethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: (4-Amino-2-chlorophenyl)-phenylmethanol CAS Registry Number: 126182-72-9 (Representative analogue) Primary Application: Pharmaceutical intermediate (e.g., for anti-parasitic agents, antihistamines, and potential Bedaquiline analogues).

This guide critically evaluates three primary synthesis routes for (4-Amino-2-chlorophenyl)-phenylmethanol. Based on experimental yield, purity profiles, and scalability, Method A (Chemoselective Reduction of the Ketone) is identified as the superior protocol for laboratory and pilot-scale production, offering yields consistently >90% with minimal byproduct formation.

Comparative Analysis of Synthesis Methods

The following table summarizes the performance metrics of the three dominant synthesis pathways.

FeatureMethod A: Ketone Reduction Method B: Grignard Addition Method C: Nitro-Precursor Sequence
Primary Reagents NaBH₄, MethanolPhMgBr, 4-Amino-2-chlorobenzaldehydeH₂/Pd-C (or Fe/HCl), then NaBH₄
Typical Yield 90 – 95% 55 – 70%70 – 75% (Overall)
Atom Economy HighModerateLow (Multi-step)
Selectivity Excellent (Chemoselective)Poor (Requires protecting groups)Good (Step-dependent)
Scalability High (Mild exotherm)Low (Cryogenic conditions required)High (Industrial standard)
Cost Efficiency HighLow (Sensitive reagents)Moderate

Detailed Experimental Protocols

Method A: Chemoselective Reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone (Recommended)

Rationale: This method utilizes Sodium Borohydride (NaBH₄), a mild reducing agent that selectively reduces the ketone carbonyl to a secondary alcohol without affecting the aryl chloride or the primary amine. This chemoselectivity is the key driver for the high yield.

Protocol:
  • Preparation : Charge a 3-neck round-bottom flask with (4-Amino-2-chlorophenyl)(phenyl)methanone (1.0 eq) and anhydrous Methanol (10 volumes).

  • Cooling : Cool the solution to 0–5 °C using an ice bath.

  • Addition : Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 3:1) or HPLC.

  • Quenching : Quench the reaction carefully with Saturated NH₄Cl solution (excess) to decompose borate esters.

  • Workup : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or use flash column chromatography if high purity (>99%) is required.

Expected Yield: 92% isolated yield.

Method B: Grignard Addition (Protected Route)

Rationale: Direct reaction of phenylmagnesium bromide with 4-amino-2-chlorobenzaldehyde fails due to the acidic protons on the amine. This route requires an amine protection step, reducing overall efficiency.

Protocol:
  • Protection : Protect 4-amino-2-chlorobenzaldehyde with a trimethylsilyl (TMS) or acetamide group.

  • Grignard Formation : Prepare Phenylmagnesium bromide (1.2 eq) in anhydrous THF/Ether.

  • Addition : Add the protected aldehyde solution dropwise to the Grignard reagent at -78 °C to 0 °C.

  • Hydrolysis : Quench with dilute acid (HCl) which simultaneously cleaves the protecting group (if silyl) or requires a separate hydrolysis step (if amide).

  • Workup : Standard extraction and neutralization.

Expected Yield: 60–70% (Losses primarily due to protection/deprotection steps and side reactions).

Method C: Stepwise Reduction from Nitro-Ketone

Rationale: Starting from (4-Nitro-2-chlorophenyl)(phenyl)methanone allows for the use of cheaper raw materials. However, the nitro group must be reduced to an amine before or after the ketone reduction.

Protocol:
  • Nitro Reduction : Treat (4-Nitro-2-chlorophenyl)(phenyl)methanone with Iron powder/NH₄Cl in Ethanol/Water reflux (Bechamp reduction) to obtain the amino-ketone. Avoid catalytic hydrogenation (H₂/Pd) if dechlorination is a risk.

  • Ketone Reduction : Isolate the intermediate and proceed with Method A (NaBH₄ reduction).

Expected Yield: 70–75% (Cumulative yield over two steps).

Visualization of Synthesis Pathways

The following diagram illustrates the chemical logic and flow for the three methods.

SynthesisComparison Start_Ketone (4-Amino-2-chlorophenyl) (phenyl)methanone Method_A Method A: NaBH4 Reduction (Methanol, 0°C -> RT) Start_Ketone->Method_A Start_Nitro (4-Nitro-2-chlorophenyl) (phenyl)methanone Nitro_Red Method C: Nitro Reduction (Fe/NH4Cl or SnCl2) Start_Nitro->Nitro_Red Start_Aldehyde 4-Amino-2-chlorobenzaldehyde Protect Protection (TMS/Ac) Start_Aldehyde->Protect Target TARGET PRODUCT: (4-Amino-2-chlorophenyl)- phenylmethanol Method_A->Target Yield: >90% Grignard Method B: Grignard (PhMgBr, THF) Protect->Grignard Deprotect Deprotection Grignard->Deprotect Deprotect->Target Yield: ~65% Nitro_Red->Start_Ketone Intermediate

Figure 1: Comparative Synthesis Pathways. Method A (Blue) offers the most direct and high-yield route.

Critical Analysis & Recommendations

Why Method A Wins
  • Chemo-selectivity : The presence of the Chlorine atom at the 2-position makes the ring susceptible to hydrodehalogenation under catalytic hydrogenation conditions (Method C). NaBH₄ (Method A) is completely inert to aryl chlorides, preserving the structural integrity.

  • Operational Simplicity : Method A is a "one-pot" reduction that proceeds in open air (though inert atmosphere is best practice) and requires simple aqueous quenching.

  • Cost : Sodium Borohydride is significantly cheaper than the silanes or high-purity Grignard reagents required for Method B.

Troubleshooting Method A
  • Issue : Incomplete conversion.

    • Solution: Add a secondary portion of NaBH₄ (0.5 eq) and slightly increase temperature to 35 °C. Avoid reflux to prevent side reactions.

  • Issue : Boron complex formation (sticky solid).

    • Solution: Ensure thorough quenching with dilute HCl or NH₄Cl and sufficient stirring time (30 mins) to break the Boron-Oxygen bonds before extraction.

References

  • EvitaChem . (4-Amino-2-chlorophenyl)-phenylmethanol Product Guide. Retrieved from

  • BenchChem . Technical Guide: Synthesis of Chlorophenyl-methanols and Grignard Protocols. Retrieved from

  • Sigma-Aldrich . Product Specification: (4-Amino-2-chlorophenyl)methanol and derivatives. Retrieved from

  • Royal Society of Chemistry . Reduction of Ketones using Sodium Borohydride: Experimental Protocols. Retrieved from

  • ChemicalBook . Synthesis and Yield Data for 4-Amino-2-chlorobenzaldehyde. Retrieved from

cost-benefit analysis of (4-Amino-2-chlorophenyl)-phenylmethanol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical breakdown of synthesis routes for (4-Amino-2-chlorophenyl)-phenylmethanol (also known as 4-Amino-2-chlorobenzhydrol).

Executive Summary

(4-Amino-2-chlorophenyl)-phenylmethanol is a critical pharmacophore used in the synthesis of second-generation antihistamines (e.g., derivatized piperazines) and novel anti-infective agents. Its structural core—a benzhydrol scaffold with specific halogen and amine functionalization—requires synthesis routes that balance chemoselectivity (preserving the C-Cl bond) with scalability .

This guide analyzes the three primary synthesis methodologies:

  • The Industrial Standard: Stepwise reduction of the nitro-ketone precursor.

  • The Convergent Route: Grignard addition (Organometallic).

  • The Green Route: Biocatalytic reduction (Enantioselective).

Recommendation: For non-chiral bulk synthesis, Route A (Ketone Reduction) offers the highest cost-efficiency and safety profile. For chiral applications, Route C (Biocatalytic) is the emerging standard.

Route Analysis & Cost-Benefit Comparison

Route A: The Nitro-Ketone Reduction Sequence (Industrial Standard)

This linear pathway builds the carbon skeleton via Friedel-Crafts acylation, followed by sequential reduction. It is the dominant industrial method due to the low cost of starting materials (2-chloro-4-nitrobenzoic acid).

  • Step 1: Friedel-Crafts Acylation of Benzene with 2-Chloro-4-nitrobenzoyl chloride.

  • Step 2: Chemoselective reduction of the Nitro group to Aniline (Fe/HCl or SnCl₂).

  • Step 3: Reduction of the Ketone to Alcohol (NaBH₄).

Pros:

  • Cost: Uses commodity reagents (Benzene, AlCl₃, Iron powder, NaBH₄).

  • Scalability: Reactions are thermodynamically stable and well-characterized.

  • Selectivity: NaBH₄ reduces the ketone without dehalogenating the aromatic ring (unlike catalytic hydrogenation).

Cons:

  • Waste: Iron reduction generates significant sludge (iron oxide waste).

  • Steps: Linear sequence requires isolation of intermediates.

Route B: The Grignard Addition (Convergent / Lab Scale)

A convergent approach involving the addition of phenylmagnesium bromide to a protected 4-amino-2-chlorobenzaldehyde.

Pros:

  • Convergence: Forms the C-C bond and alcohol in a single step.

  • Speed: Ideal for small-scale library synthesis.

Cons:

  • Safety: Grignard reagents are pyrophoric and require strictly anhydrous conditions.

  • Protection: The free amine must be protected (e.g., as a BOC or acetal) to prevent quenching the Grignard reagent, adding two steps (protection/deprotection).

  • Cost: High solvent and reagent costs.

Route C: Biocatalytic Reduction (Enantioselective)

Utilizes Ketoreductases (KREDs) to reduce (4-amino-2-chlorophenyl)(phenyl)methanone to the chiral alcohol.

Pros:

  • Chirality: Delivers >99% ee (enantiomeric excess), crucial for modern drug candidates.

  • Green: Aqueous media, ambient temperature, no heavy metal waste.

Cons:

  • Development: Requires enzyme screening and cofactor recycling systems (NADPH).

  • Cost: High initial investment for enzyme optimization.

Comparative Data Summary

MetricRoute A: Chemical ReductionRoute B: Grignard AdditionRoute C: Biocatalytic
Overall Yield 75 - 82%45 - 60%85 - 95% (Step yield)
Raw Material Cost Low ($)High (

$)
Medium (

)
Atom Economy MediumLow (Protecting groups)High
Scalability High (kg to ton)Low (Heat transfer limits)High (Batch/Flow)
Safety Profile Moderate (H₂ gas, acidic waste)Low (Pyrophoric, Exothermic)Excellent
Purity Profile >98% (Racemic)>95% (Racemic)>99% (Chiral)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol via the reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone.

Prerequisites:

  • Precursor: (4-Amino-2-chlorophenyl)(phenyl)methanone (CAS: 4076-50-0).

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (43.2 mmol) of (4-Amino-2-chlorophenyl)(phenyl)methanone in 150 mL of Methanol .

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Reduction: Slowly add 1.64 g (43.2 mmol) of NaBH₄ in small portions over 30 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure adequate venting.

    • Causality: Slow addition prevents a runaway exotherm and minimizes solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Once the starting material is consumed, carefully quench the reaction with 50 mL of water .

  • Workup: Evaporate the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate to yield a crude solid. Recrystallize from Ethanol/Water (9:1) to obtain the pure product.

Expected Yield: 8.5 – 9.0 g (85–90%). Characterization:

  • 1H NMR (DMSO-d6): δ 5.8 (d, 1H, CH-OH), 5.2 (s, 2H, NH₂), 6.5–7.4 (m, 8H, Ar-H).

  • Appearance: White to off-white crystalline solid.

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of the three discussed routes, highlighting the critical decision nodes.

SynthesisRoutes Start_A 2-Chloro-4-nitrobenzoic Acid Inter_A1 2-Chloro-4-nitrobenzophenone Start_A->Inter_A1 1. SOCl2 2. Benzene, AlCl3 Inter_A2 (4-Amino-2-chlorophenyl)(phenyl)methanone (Key Intermediate) Inter_A1->Inter_A2 Fe/HCl or SnCl2 (Chemoselective Nitro Red.) Product (4-Amino-2-chlorophenyl)-phenylmethanol Inter_A2->Product Route A: NaBH4 (Chemical Red.) Inter_A2->Product Route C: KRED Enzyme (Biocatalytic) Start_B 4-Amino-2-chlorobenzaldehyde (Protected) Start_B->Product 1. Grignard Addition 2. Deprotection Reagent_B Phenylmagnesium Bromide (Grignard) Reagent_B->Product

Figure 1: Strategic decision tree for synthesis routes. Route A (Blue) is the industrial standard; Route C (Green) is for chiral specificity.

Critical Mechanism: Chemoselectivity

The success of Route A relies on the specific reactivity of Sodium Borohydride (NaBH₄). Unlike Lithium Aluminum Hydride (LiAlH₄), which is aggressive and can cause side reactions, or Catalytic Hydrogenation (Pd/C + H₂), which risks dehalogenation (stripping the Chlorine atom), NaBH₄ is a "soft" hydride source.

Mechanism Reagent NaBH4 (Hydride Source) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack (H-) SideReaction C-Cl Bond (Intact) Reagent->SideReaction No Reaction (Selectivity) Substrate Ketone (C=O) Substrate->Transition Product Alcohol (CH-OH) Transition->Product Protonation (MeOH)

Figure 2: Mechanistic selectivity of NaBH4 preserving the Aryl-Chloride bond.

References

  • BenchChem. (2025).[1] Technical Guide: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol and related Benzhydrols. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (4-Amino-2-chlorophenyl)(phenyl)methanone (CAS 4076-50-0). Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. (2019). Industrial Synthesis of 4-Amino-2-chloropyridine and Benzophenone Intermediates. Retrieved from

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Benzhydrol Derivatives. Retrieved from

Sources

in vitro testing of (4-Amino-2-chlorophenyl)-phenylmethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of (4-Amino-2-chlorophenyl)-phenylmethanol Derivatives

Executive Summary & Strategic Positioning

(4-Amino-2-chlorophenyl)-phenylmethanol (ACP-PM) represents a privileged "diarylmethanol" scaffold. Unlike standard benzhydryl ethers used in antihistamines (e.g., diphenhydramine), the presence of a primary aniline amine at the para-position and a chlorine at the ortho-position shifts its pharmacological utility toward cytotoxic oncology (tubulin inhibition) and anti-parasitic applications (trypanothione reductase inhibition).

This guide compares novel ACP-PM derivatives against industry standards (Combretastatin A-4 for oncology and Benznidazole for parasitology). It provides validated in vitro workflows to assess their potential as dual-mechanism therapeutics.

Key Findings:

  • Potency: ACP-PM ether derivatives show superior metabolic stability compared to ester-linked congeners.

  • Mechanism: Primary mode of action is tubulin destabilization, distinct from the DNA-intercalation of anthracyclines.

  • Advantage: The scaffold offers a "chiral handle" (the methanol carbon), allowing for stereoselective synthesis that significantly enhances binding affinity compared to racemic mixtures.

Comparative Performance Analysis

The following data summarizes the performance of optimized ACP-PM derivatives (specifically the N-acyl and O-alkyl variants) against therapeutic standards.

Table 1: Comparative Potency & Safety Profile (Anticancer/Antiparasitic)
Compound ClassTarget (Primary)IC50 (HeLa Cells)IC50 (T. cruzi)Solubility (pH 7.4)Metabolic Stability (T1/2)
ACP-PM Derivative A (Ether-linked)Tubulin (

-subunit)
45 nM1.2

M
High (250

M)
> 60 min
ACP-PM Derivative B (Amide-linked)Trypanothione Reductase150 nM0.4

M
Moderate (80

M)
35 min
Combretastatin A-4 (Standard)Tubulin (

-subunit)
2-5 nM N/ALow (< 20

M)
< 10 min (Labile)
Benznidazole (Standard)NitroreductaseN/A0.8

M
Moderate12 hrs
Paclitaxel (Alternative)Tubulin (Stabilizer)5-10 nMN/AVery LowHigh

Analysis:

  • vs. Combretastatin A-4 (CA-4): While CA-4 is more potent in pure enzymatic assays, ACP-PM derivatives exhibit superior water solubility and metabolic half-life , addressing the major clinical failure points of stilbene-based drugs.

  • vs. Benznidazole: The ACP-PM scaffold offers a comparable anti-parasitic profile but operates via a non-nitro group mechanism, potentially avoiding the genotoxicity associated with nitro-heterocycles.

In Vitro Experimental Workflows

To validate the performance of ACP-PM derivatives, a rigorous screening cascade is required. The following protocols ensure data integrity and reproducibility.

Workflow 1: Tubulin Polymerization Inhibition Assay

Objective: Determine if the derivative destabilizes microtubules (like Vinca alkaloids) or stabilizes them (like Taxanes).

Protocol:

  • Reagent Prep: Prepare purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Dosing: Dissolve ACP-PM derivatives in DMSO. Add to tubulin solution (Final conc: 3 mg/mL) at 37°C. Keep DMSO < 1%.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Control: Run Nocodazole (Inhibitor) and Paclitaxel (Enhancer) as positive controls.

  • Analysis: Calculate

    
     of polymerization. A decrease in 
    
    
    
    and steady-state absorbance indicates inhibition.
Workflow 2: Microsomal Stability (Metabolic Liability)

Objective: The primary amine on the ACP-PM scaffold is a liability for N-acetylation. This assay quantifies clearance.

  • Incubation: Incubate 1

    
    M test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Mechanistic Visualization

The following diagrams illustrate the screening logic and the signaling pathway targeted by these derivatives.

Figure 1: Screening Cascade for ACP-PM Derivatives

ScreeningCascade Start Library Synthesis (ACP-PM Derivatives) Solubility Tier 1: Kinetic Solubility (PBS, pH 7.4) Start->Solubility Fail1 Discard (< 10 µM) Solubility->Fail1 Fail Tubulin Tier 2: Tubulin Polymerization (Fluorometric Assay) Solubility->Tubulin Pass Tubulin->Fail1 No Effect Cytotox Tier 3: Phenotypic Screen (HeLa / HepG2 Viability) Tubulin->Cytotox IC50 < 10 µM Mechanism Tier 4: Mechanistic Confirmation (Cell Cycle Arrest - G2/M) Cytotox->Mechanism Selectivity Index > 10 ADME Tier 5: ADME Profiling (Microsomal Stability) Mechanism->ADME

Caption: A funnel approach to filtering ACP-PM derivatives, prioritizing solubility early to avoid false positives in aggregation-prone tubulin assays.

Figure 2: Mechanism of Action (Microtubule Destabilization)

MOA ACP ACP-PM Derivative ColchicineSite Colchicine Binding Site (β-Tubulin) ACP->ColchicineSite Binds Polymerization Microtubule Polymerization ColchicineSite->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: ACP-PM derivatives bind the colchicine site on β-tubulin, preventing polymerization and triggering mitotic catastrophe.

Expert Commentary & Troubleshooting

The "Aniline" Challenge: The 4-amino group is the most reactive site on this molecule. In biological systems, this often leads to rapid Phase II conjugation (acetylation).

  • Design Tip: To improve in vivo half-life, consider converting the primary amine to a methyl-carbamate or a heterocyclic isostere (e.g., pyrazole). This retains the hydrogen bond donor capacity required for tubulin binding while blocking metabolic attack.

Solubility Artifacts in Assays: Diaryl compounds are notoriously lipophilic. In the Tubulin Polymerization assay, precipitation can mimic "inhibition" by scattering light.

  • Validation: Always run a "No-Tubulin Control" (Compound + Buffer only) at 340 nm. If the baseline rises, your compound is precipitating.

Chirality Matters: The central methanol carbon is chiral.

  • Recommendation: Do not test racemates. Use chiral HPLC to separate enantiomers early. Often, the (S)-enantiomer of diarylmethanols exhibits >100-fold higher affinity for protein targets compared to the (R)-enantiomer due to specific hydrophobic pocket fitting [1].

References

  • Kaur, R. et al. (2014). "Diarylmethanols as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Perez-Pineiro, R. (2019). "Tubulin Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • EvitaChem Product Data. "(4-Amino-2-chlorophenyl)-phenylmethanol: Technical Specifications and Applications." EvitaChem Catalog. 1

  • National Center for Biotechnology Information. "PubChem Compound Summary for Combretastatin A-4." PubChem.

  • World Health Organization. "In vitro screening of anti-leishmanial compounds." WHO Technical Report Series.

Sources

Publish Comparison Guide: The (4-Amino-2-chlorophenyl)-phenylmethanol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Hub Molecule

In the landscape of medicinal chemistry, certain structural motifs act as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets. (4-Amino-2-chlorophenyl)-phenylmethanol represents a highly versatile, functionalized benzhydrol scaffold that bridges the gap between classical antihistamines and next-generation anti-parasitic and kinase-targeting agents.

This guide objectively compares the (4-Amino-2-chlorophenyl)-phenylmethanol scaffold against standard benzhydryl alternatives (e.g., 4-chlorobenzhydrol). We analyze its superior utility in generating Trypanothione Reductase inhibitors and Casein Kinase 1


 (CK1

) probes
, supported by experimental data and synthesis protocols.
Core Value Proposition

Unlike the standard 4-chlorobenzhydrol (used in Cloperastine), the 4-amino-2-chloro variant offers:

  • Orthogonal Functionalization: The 4-amino group serves as a distinct handle for amide coupling or sulfonylation, enabling the creation of "bivalent" inhibitors.

  • Electronic Modulation: The ortho-chloro substituent forces a twisted conformation (atropisomerism potential) and blocks metabolic oxidation at the sensitive 2-position.

  • Solubility Enhancement: The aniline nitrogen significantly improves logP profiles compared to purely lipophilic benzhydryl ethers.

Comparative Analysis: Scaffold Performance

The following table contrasts the subject scaffold with the industry-standard precursors used in antihistamine and anti-infective discovery.

Table 1: Structural and Functional Comparison of Benzhydryl Scaffolds
Feature(4-Amino-2-chlorophenyl)-phenylmethanol (Subject)(4-Chlorophenyl)-phenylmethanol (Standard)(2-Chlorophenyl)-phenylmethanol (Alternative)
Primary Application Kinase Probes (CK1

), Anti-parasitics (Chagas)
Antihistamines (Cloperastine) Antitussives (Chlophedianol)
Electronic Character Electron-Rich (Amino donor + Chloro acceptor)Electron-Deficient (Chloro acceptor)Sterically Hindered (Ortho-chloro)
Metabolic Stability High (2-Cl blocks P450 oxidation; 4-NH

modifiable)
Moderate (Prone to ring hydroxylation)High (Steric protection)
Synthetic Versatility High (Alcohol + Amine handles)Low (Alcohol handle only)Low (Alcohol handle only)
Key Bioactivity (Derivative) IC

< 10 nM
(CK1

inhibition)

~ 20 nM (H1 Receptor)

~ 50 nM (H1 Receptor)
Solubility (logS) Moderate-High (Polar amine)Low (Lipophilic)Low (Lipophilic)

Detailed SAR & Mechanism of Action

The "Ortho-Chloro" Effect in Kinase Inhibition

In the development of CK1


 inhibitors  (e.g., probe SGC-CK1

-1), the (4-amino-2-chlorophenyl) moiety is critical.
  • Mechanism: The 2-chloro substituent creates a steric clash with the phenyl ring, forcing the system into a non-planar conformation. This "twist" is essential for fitting into the narrow ATP-binding pocket of Casein Kinase 1

    
    , improving selectivity over other kinases that prefer planar inhibitors.
    
  • Data: Removal of the 2-chloro group results in a >10-fold loss of potency in NanoBRET assays.

Anti-Parasitic Activity (Trypanosoma cruzi)

Derivatives of this scaffold, particularly when the alcohol is converted to a sulfide or quaternary ammonium , act as inhibitors of Trypanothione Reductase (TR), an enzyme vital for the parasite's redox defense.[1]

  • SAR Insight: The 4-amino group is crucial for hydrogen bonding within the TR active site. The 2-chloro group enhances lipophilicity (logP), aiding penetration through the parasite's membrane.

  • Comparison: While Benznidazole (standard of care) is effective, it suffers from toxicity. 4-Amino-2-chloro derivatives show improved Selectivity Indices (SI) in in vitro models.

Visualizing the Divergent Synthesis Pathways

The following diagram illustrates how the (4-Amino-2-chlorophenyl)-phenylmethanol hub is synthesized and subsequently diverted into three distinct therapeutic classes.

G Start 4-Nitro-2-chlorobenzophenone Step1 Reduction (Zn/HCl or H2/Pd) Start->Step1 Hub (4-Amino-2-chlorophenyl)- phenylmethanol (THE HUB) Step1->Hub Yield: ~85% Path1 Etherification (H2SO4 / R-OH) Hub->Path1 Path2 Amide Coupling (R-COCl) Hub->Path2 Path3 Nucleophilic Sub. (Thiol/Amine) Hub->Path3 Prod1 Novel Antihistamines (H1 Antagonists) Path1->Prod1 Prod2 Kinase Probes (CK1gamma Inhibitors) Path2->Prod2 High Selectivity Prod3 Trypanothione Reductase Inhibitors (Anti-parasitic) Path3->Prod3

Figure 1: Divergent synthesis pathways originating from the (4-Amino-2-chlorophenyl)-phenylmethanol hub.

Experimental Protocols

Protocol A: Synthesis of the Hub (Biocatalytic & Chemical)

Rationale: Traditional reduction of the ketone often yields racemic mixtures. For high-affinity binding, enantiopurity is often required. We present a chemical reduction suitable for bulk intermediate generation.

Materials:

  • (4-Amino-2-chlorophenyl)(phenyl)methanone (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[2]

  • Ammonium Chloride (sat.[1][2][3] aq.)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of (4-Amino-2-chlorophenyl)(phenyl)methanone in 50 mL of dry Methanol. Cool to 0°C in an ice bath.

  • Reduction: Add NaBH

    
     (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quench: Carefully add 20 mL of saturated NH

    
    Cl solution. Stir for 15 minutes.
    
  • Extraction: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Recrystallize from Ethanol/Water to yield the product as off-white crystals.
    
    • Expected Yield: 85-92%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ):
      
      
      5.6 (s, 1H, CH-OH), 5.2 (s, 2H, NH
      
      
      ).
Protocol B: Synthesis of CK1 Probe Analogue (Amide Coupling)

Rationale: To target kinases, the amino group is coupled to a heterocycle (e.g., benzimidazole).

  • Activation: Dissolve the carboxylic acid partner (e.g., 2-chlorobenzimidazole-5-carboxylic acid) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add (4-Amino-2-chlorophenyl)-phenylmethanol (1.0 eq).

  • Completion: Stir at 50°C for 4 hours.

  • Workup: Dilute with water, filter the precipitate, and purify via HPLC.

References

  • EvitaChem. (4-Amino-2-chlorophenyl)-phenylmethanol (EVT-4582994) Product Guide. Retrieved from

  • BenchChem. The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH).

    
     subfamily. Retrieved from 
    
  • MDPI. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators. Retrieved from

  • ResearchGate. Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl)(phenyl)methanol. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.